Diethylaminosulfur trifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-ethyl-N-(trifluoro-λ4-sulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F3NS/c1-3-8(4-2)9(5,6)7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJLBAMHHLJAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191484 | |
| Record name | Diethylaminosulfur trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38078-09-0 | |
| Record name | (Diethylamino)sulfur trifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38078-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylaminosulfur trifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038078090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylaminosulfur trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (diethylamino)sulphur trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLAMINOSULFUR TRIFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78622BV6IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the mechanism of DAST fluorination?
An In-Depth Technical Guide to the Mechanism of DAST Fluorination
Introduction
Diethylaminosulfur trifluoride (DAST), with the chemical formula Et₂NSF₃, is a widely utilized nucleophilic fluorinating agent in organic synthesis.[1][2] It serves as a safer, liquid-phase alternative to the highly toxic and gaseous sulfur tetrafluoride (SF₄), allowing for deoxofluorination reactions to be conducted in standard laboratory glassware.[3][4] DAST selectively converts primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides.[1] It is also effective for transforming aldehydes and ketones into geminal difluorides and carboxylic acids into acyl fluorides.[1][3] Understanding the underlying mechanisms of these transformations is critical for predicting reaction outcomes, controlling stereochemistry, and minimizing side reactions, particularly in the complex molecular architectures common in drug development.
This guide provides a detailed examination of the mechanisms of DAST fluorination for various functional groups, supported by experimental data and protocols.
Core Mechanism: Fluorination of Alcohols
The conversion of an alcohol to an alkyl fluoride (B91410) by DAST is a two-stage process: activation of the hydroxyl group followed by nucleophilic displacement. The nature of the displacement step is highly dependent on the structure of the alcohol substrate.
1. Formation of the Alkoxyaminosulfur Difluoride Intermediate
The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of DAST. This is followed by the elimination of hydrogen fluoride (HF), which is often scavenged by a mild base or consumed in other reaction pathways. This initial step forms a key intermediate: an alkoxyaminosulfur difluoride.[3][5] This intermediate is significantly more reactive than the initial alcohol because it possesses a much better leaving group.
Caption: General activation of an alcohol with DAST to form the key intermediate.
2. Nucleophilic Displacement: Sₙ1 vs. Sₙ2 Pathways
Following the formation of the alkoxyaminosulfur difluoride, a fluoride ion (often from the eliminated HF or another DAST molecule) acts as a nucleophile to displace the sulfur-containing leaving group. This displacement can proceed through either an Sₙ1 or Sₙ2 mechanism, and the operative pathway is dictated by the structure of the substrate, specifically its ability to stabilize a carbocation.[3][5]
-
Sₙ2 Pathway: This pathway is favored for methyl, primary, and less hindered secondary alcohols.[6][7][8] The fluoride ion attacks the carbon atom from the side opposite the leaving group in a single, concerted step.[6][9] This mechanism results in a clean inversion of stereochemistry at the reaction center.[3][6] Computational studies have shown that the Sₙ2 mechanism is the favored pathway for the decomposition of the intermediate when a fluoride ion is present.[10]
-
Sₙ1 Pathway: This pathway is favored for tertiary, benzylic, allylic, and other substrates that can form a relatively stable carbocation intermediate.[7][8][11] The leaving group departs first, forming a planar carbocation. The nucleophilic fluoride can then attack this intermediate from either face, leading to racemization if the starting material was chiral.[6] A significant drawback of the Sₙ1 pathway is the potential for carbocation rearrangements , such as Wagner-Meerwein or pinacol (B44631) rearrangements, which can lead to a mixture of constitutional isomers.[1][3]
In rare cases, retention of configuration has been observed. This is often rationalized by a double inversion mechanism, where a neighboring group first displaces the leaving group (first inversion) and is subsequently displaced by the fluoride ion (second inversion).[12]
Caption: Divergent Sₙ1 and Sₙ2 pathways in DAST fluorination of alcohols.
Mechanism for Other Functional Groups
1. Aldehydes and Ketones
DAST converts aldehydes and ketones to the corresponding geminal difluorides (containing a CF₂ group).[3][13] The mechanism is thought to proceed via a similar pathway to alcohols. The carbonyl oxygen first attacks the sulfur of DAST, or alternatively, reacts with HF generated in situ to form a fluorohydrin intermediate.[3][14] This intermediate then undergoes a subsequent two-step fluorination, similar to the alcohol mechanism, to replace the oxygen atom with two fluorine atoms.[15] For enolizable ketones, deprotonation of an intermediate fluorocarbocation can occur, leading to the formation of vinyl fluoride byproducts.[3]
Caption: Proposed mechanism for the conversion of ketones to geminal difluorides.
2. Carboxylic Acids
Unlike stronger fluorinating agents like SF₄, DAST does not convert carboxylic acids to trifluoromethyl (CF₃) groups. The reaction halts at the acyl fluoride stage.[3][16] This transformation is highly efficient and provides a valuable route to these useful synthetic intermediates from readily available carboxylic acids.[16]
Quantitative Performance Data
The efficiency of DAST fluorination can vary depending on the substrate and reaction conditions. The following table summarizes representative yields for the conversion of various alcohols to alkyl fluorides.
| Substrate | Product | Solvent | Conditions | Yield (%) | Reference |
| 1-Octanol (B28484) | 1-Fluorooctane (B1361355) | Dichloromethane (B109758) | -70°C to 25°C | 90% | [3] |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | Dichloromethane | Room Temp, 1 hr | 85% | [5] |
| 3β-methyl-5α-cholestan-3α-ol | 3β-fluoro-3α-methyl-5α-cholestane | Dichloromethane | -78°C to 0°C | 98% | [4] |
Experimental Protocols
Proper experimental procedure and safety precautions are paramount when working with DAST, as it is moisture-sensitive and can decompose exothermically above 80-90°C.[3][4] Reactions are typically run at low temperatures in anhydrous aprotic solvents under an inert atmosphere.[2][3]
Protocol 1: Fluorination of 1-Octanol[3]
-
Setup: A solution of this compound (16.1 g, 0.1 mol) in 60 mL of anhydrous dichloromethane is placed in a flame-dried flask under a nitrogen atmosphere and cooled to between -70°C and -65°C using a dry ice/acetone bath.
-
Addition: A solution of 1-octanol (13.0 g, 0.1 mol) in 25 mL of anhydrous dichloromethane is added dropwise to the cooled DAST solution with stirring.
-
Reaction: The reaction mixture is allowed to warm to 25°C and stirred until the reaction is complete (as monitored by TLC or GC).
-
Quenching: The reaction is carefully quenched by the addition of 50 mL of water.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried with anhydrous magnesium sulfate (B86663), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation to give 1-fluorooctane (12.0 g, 90% yield) as a colorless liquid.
Protocol 2: Fluorination of 4-Nitrobenzyl Alcohol[5]
-
Setup: In a well-ventilated fume hood, 4-nitrobenzyl alcohol (1.0 mmol) is dissolved in anhydrous dichloromethane (2.8 mL).
-
Addition: DAST (1.1 mmol) is added dropwise to the solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 1 hour. Progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by adding ice water (3 mL) and dichloromethane (10 mL).
-
Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography to obtain 4-nitrobenzyl fluoride.
Conclusion
The mechanism of DAST fluorination is a nuanced process critically dependent on the substrate's structure. For alcohols, the reaction proceeds via a common alkoxyaminosulfur difluoride intermediate, followed by a competitive Sₙ1 or Sₙ2 displacement that dictates the stereochemical outcome. This dichotomy allows for either stereochemical inversion (Sₙ2) or the formation of products derived from carbocation intermediates (Sₙ1), including rearranged or racemized products. DAST also provides reliable methods for converting carbonyls to geminal difluorides and carboxylic acids to acyl fluorides. A thorough understanding of these mechanistic principles is essential for researchers and drug development professionals to effectively leverage DAST in the synthesis of valuable organofluorine compounds.
References
- 1. DAST - Enamine [enamine.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. When Is the Mechanism SN1 or SN2? - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
Diethylaminosulfur Trifluoride (DAST): A Comprehensive Technical Guide
Introduction
Diethylaminosulfur trifluoride, commonly known as DAST, is a versatile and widely utilized fluorinating agent in organic synthesis.[1][2] With the chemical formula C₄H₁₀F₃NS, this organosulfur compound is particularly valued for its ability to convert primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides, and aldehydes or ketones to geminal difluorides under relatively mild conditions.[1][2][3] First reported by William J. Middleton in 1975, DAST offers a more convenient and often safer alternative to other fluorinating agents like sulfur tetrafluoride (SF₄), as it is a liquid that can be used in standard glass equipment at moderate temperatures.[1][2][4] This guide provides an in-depth overview of the physical and chemical properties of DAST, detailed experimental protocols, and key reaction mechanisms for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
DAST is a colorless to pale yellow liquid that is highly sensitive to moisture.[1][2][5] It is soluble in most non-polar organic solvents such as dichloromethane (B109758), chloroform, and carbon tetrachloride.[5] However, it reacts violently with water and other protic solvents, producing hazardous hydrogen fluoride (B91410) (HF).[1][6] Due to its thermal instability, it is recommended that DAST not be heated above 90°C, as it can undergo explosive decomposition.[6]
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₁₀F₃NS | [1][7] |
| Molecular Weight | 161.19 g/mol | [5][8] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Boiling Point | 30-32 °C at 3 mmHg | [1][5][8] |
| 46–47 °C at 10 mmHg | [4][6] | |
| Density | 1.22 g/mL at 25 °C | [1][5][8] |
| Refractive Index | 1.41 - 1.416 | [1][5] |
| CAS Number | 38078-09-0 | [8] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [1][9] |
Experimental Protocols
Synthesis of this compound (DAST)
DAST is typically prepared by the reaction of sulfur tetrafluoride (SF₄) with N,N-diethylaminotrimethylsilane.[1][2] The following protocol is adapted from the procedure described by Middleton and Bingham.[4]
Caution: This procedure must be conducted in a well-ventilated fume hood. Sulfur tetrafluoride is a toxic gas. Protective gloves and safety goggles must be worn, as DAST can cause severe HF burns.[4]
Materials:
-
Sulfur tetrafluoride (SF₄)
-
N,N-diethylaminotrimethylsilane
-
Trichlorofluoromethane (B166822) (or a greener alternative like diethyl ether[2])
-
Dry, 1-L, three-necked, round-bottomed flask
-
Thermometer (-100° to 50°)
-
Magnetic stirrer
-
Two dry-ice condensers
-
Pressure-equalizing dropping funnel
Procedure:
-
Equip the dry 1-L flask with a thermometer, magnetic stirrer, and two dry-ice condensers. One condenser should be capped with a drying tube and the other with a gas-inlet tube.
-
Maintain a nitrogen atmosphere throughout the reaction.
-
Cool the trichlorofluoromethane solvent to -70°C using an acetone-dry ice bath.
-
Add 119 g (1.10 moles) of sulfur tetrafluoride to the cooled solvent.[4]
-
Prepare a solution of 145 g (1.00 mole) of N,N-diethylaminotrimethylsilane in 90 ml of trichlorofluoromethane and place it in the dropping funnel.[4]
-
Add the silane (B1218182) solution dropwise to the stirred sulfur tetrafluoride solution. The rate of addition should be slow enough to maintain the reaction temperature below -60°C (this typically takes about 40 minutes).[4]
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm gradually to room temperature.
-
The solvent (b.p. 24°C) and the by-product fluorotrimethylsilane (B1212599) (b.p. 17°C) are removed by distillation.[4]
-
The residual liquid is then distilled under reduced pressure (b.p. 46–47°C at 10 mmHg) to yield DAST as a light yellow liquid.[4]
-
Store the product in an inert plastic bottle (e.g., polypropylene (B1209903) or Teflon FEP) at 2-8 °C.[1][4]
General Protocol for Deoxyfluorination of Alcohols
DAST is highly effective for converting alcohols to alkyl fluorides, often with inversion of configuration.[1] The reaction is typically performed at low temperatures.[2]
Materials:
-
Alcohol substrate
-
This compound (DAST)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the alcohol substrate (1.0 mmol) in anhydrous DCM (5-10 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the appropriate temperature, typically -78 °C for primary and secondary alcohols or 0 °C for tertiary alcohols.[2][8]
-
Add DAST (1.1-1.5 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at the low temperature for a specified time (e.g., 1-4 hours), then allow it to warm to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., DCM). The combined organic layers are then washed with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. DAST - Enamine [enamine.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 38078-09-0 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound (DAST) [commonorganicchemistry.com]
- 9. 三フッ化ジエチルアミノイオウ 三フッ化(ジエチルアミノ)イオウ [sigmaaldrich.com]
Diethylaminosulfur Trifluoride (DAST): A Comprehensive Technical Guide on its History, Discovery, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaminosulfur trifluoride, commonly known as DAST, is a versatile and widely utilized fluorinating agent in modern organic synthesis.[1][2] Its ability to selectively replace hydroxyl and carbonyl oxygen atoms with fluorine under relatively mild conditions has made it an indispensable tool in the synthesis of complex organofluorine compounds.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[3] This has profound implications in drug discovery and development, as well as in material science. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and reaction mechanisms of DAST, tailored for professionals in the research and development sectors.
History and Discovery
The development of this compound is rooted in the broader search for safer and more manageable alternatives to gaseous fluorinating agents like sulfur tetrafluoride (SF₄).[1] While effective, SF₄ is a highly toxic and corrosive gas, requiring specialized equipment and handling procedures. The pioneering work of William J. Middleton at DuPont led to the first report of DAST in 1975.[1][3] Middleton's research focused on creating a liquid, easily handleable reagent that could perform similar transformations to SF₄ but under more convenient laboratory conditions.[4] DAST emerged as a powerful solution, offering the ability to perform deoxofluorinations in standard glassware at or below room temperature.[4]
The synthesis of DAST involves the reaction of sulfur tetrafluoride with an aminotrimethylsilane.[5] Specifically, N,N-diethylaminotrimethylsilane reacts with sulfur tetrafluoride to yield DAST and fluorotrimethylsilane (B1212599) as a byproduct.[5] This method, first detailed by Middleton and later adapted by others, remains the primary route for its preparation.[4][5]
Synthesis of this compound
The preparation of DAST requires careful handling due to the hazardous nature of the reactants and the product's sensitivity to moisture and heat.[4][5] The following is a detailed experimental protocol adapted from established literature procedures.[4]
Experimental Protocol: Synthesis of DAST
Materials:
-
Sulfur tetrafluoride (SF₄)
-
N,N-Diethylaminotrimethylsilane
-
Trichlorofluoromethane (B166822) (Freon-11) or Diethyl ether (anhydrous)
-
Acetone
-
Dry ice
Apparatus:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a pressure-equalizing dropping funnel.
-
A low-temperature thermometer.
-
A distillation apparatus with a spinning-band column.
Procedure:
-
A solution of N,N-diethylaminotrimethylsilane (1.00 mole) in 90 mL of trichlorofluoromethane is prepared and charged into the dropping funnel.[4]
-
The reaction flask is charged with trichlorofluoromethane and cooled to -70°C using an acetone-dry ice bath while maintaining a nitrogen atmosphere.[4]
-
Sulfur tetrafluoride (1.10 moles) is then condensed into the cooled flask.[4]
-
The solution of N,N-diethylaminotrimethylsilane is added dropwise to the stirred sulfur tetrafluoride solution over approximately 40 minutes, ensuring the reaction temperature is maintained below -60°C.[4]
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm gradually to room temperature.[4]
-
The solvent and the byproduct, fluorotrimethylsilane, are removed by distillation at atmospheric pressure.[4]
-
The remaining yellow to dark-brown liquid is then purified by vacuum distillation through a spinning-band column to yield this compound as a light-yellow liquid.[4]
Safety Precautions:
-
DAST is highly corrosive and reacts violently with water, producing hydrofluoric acid (HF).[1] All operations must be conducted under anhydrous conditions and in a well-ventilated fume hood.
-
The reagent is thermally unstable and can decompose explosively above 90°C.[6] It is recommended to store DAST at 2-8°C under an inert atmosphere.[1]
-
Due to the hazards associated with its preparation and handling, purchasing DAST from a commercial source is often the preferred and safer option for many laboratories.[5]
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀F₃NS | [1] |
| Molecular Weight | 161.19 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 30–32 °C at 3 mmHg | [1][7] |
| Density | 1.22 g/mL at 25 °C | [1][7] |
| Refractive Index | 1.41–1.416 | [1] |
Applications in Organic Synthesis
DAST is a premier reagent for the deoxofluorination of a wide range of organic compounds.[2]
Fluorination of Alcohols
DAST efficiently converts primary, secondary, and tertiary alcohols into their corresponding alkyl fluorides.[4] The reaction typically proceeds with inversion of configuration at the stereocenter, consistent with an Sₙ2-type mechanism.[1] This transformation is valuable for the synthesis of chiral fluorinated molecules.
Fluorination of Carbonyl Compounds
Aldehydes and unhindered ketones are converted to geminal difluorides by DAST.[4] This reaction provides a convenient route to difluoromethyl and difluoromethylene-containing compounds, which are important motifs in medicinal chemistry.
Other Applications
Carboxylic acids react with DAST to form acyl fluorides, which are useful intermediates for further transformations.[5] DAST has also been employed in the synthesis of α-fluorosulfides and in certain cyclization reactions.[8][9]
Reaction Mechanisms
The precise mechanisms of DAST-mediated fluorinations are generally accepted, though some aspects may be substrate-dependent.[10]
Mechanism of Alcohol Fluorination
The reaction of an alcohol with DAST is believed to proceed through the formation of an alkoxysulfonium salt intermediate.[1] This is followed by an intramolecular or intermolecular nucleophilic attack by the fluoride (B91410) ion, leading to the displacement of the sulfur-containing leaving group and the formation of the alkyl fluoride with inversion of stereochemistry.
Caption: Proposed mechanism for the fluorination of alcohols using DAST.
Mechanism of Carbonyl Fluorination
For aldehydes and ketones, the reaction is thought to initiate with the formation of a hemiacetal-like intermediate upon reaction with DAST. This intermediate then undergoes further reaction and elimination to afford the geminal difluoride.
Caption: Plausible mechanism for the geminal difluorination of carbonyl compounds.
Safer Alternatives to DAST
The thermal instability of DAST has prompted the development of safer, more stable fluorinating reagents.[5] Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) and difluoro(morpholino)sulfonium tetrafluoroborate (B81430) (XtalFluor-M®) are two such commercially available alternatives that exhibit enhanced thermal stability while retaining similar reactivity profiles to DAST.[5][11] These reagents are often preferred for larger-scale applications where the risks associated with DAST are more pronounced.
Conclusion
This compound has had a profound impact on the field of organofluorine chemistry since its discovery by William J. Middleton. Its utility as a convenient and effective deoxofluorinating agent has enabled the synthesis of a vast array of fluorinated molecules for pharmaceutical and materials science applications. While its thermal instability necessitates careful handling, the development of more stable analogs has further expanded the toolkit available to synthetic chemists. A thorough understanding of its history, synthesis, and reactivity is crucial for its safe and effective application in the laboratory.
References
- 1. grokipedia.com [grokipedia.com]
- 2. DAST - Enamine [enamine.net]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound (DAST) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
The Reactivity of Diethylaminosulfur Trifluoride (DAST) with Protic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaminosulfur trifluoride (DAST) is a versatile and widely utilized fluorinating agent in organic synthesis, prized for its ability to convert alcohols and carbonyl compounds to their corresponding fluorinated analogues under relatively mild conditions.[1][2][3] However, its high reactivity also extends to protic solvents, a class of solvents that possess a hydrogen atom bound to an electronegative atom and can act as a proton source. This reactivity can be both a desired transformation and a significant hazard, necessitating a thorough understanding for safe and effective use. This technical guide provides a comprehensive overview of the reactivity of DAST with various protic solvents, focusing on reaction mechanisms, quantitative outcomes, experimental protocols, and safety considerations.
Core Concepts: The Mechanism of DAST with Protic Solvents
The fundamental reaction between DAST and a protic solvent, typically an alcohol, involves the formation of an alkoxyaminosulfur difluoride intermediate.[1][4] This intermediate is then susceptible to nucleophilic attack by a fluoride (B91410) ion. The precise pathway of this nucleophilic substitution can be either SN1 or SN2, largely dictated by the structure of the alcohol.[1][5]
-
SN2 Pathway: Primary and some secondary alcohols predominantly react via an SN2 mechanism, leading to an inversion of stereochemistry at the carbon center.[1]
-
SN1 Pathway: Tertiary, benzylic, and allylic alcohols, which can form stable carbocation intermediates, tend to react through an SN1 pathway. This can lead to racemization or a mixture of stereoisomers.
A significant competing reaction, particularly with secondary and tertiary alcohols, is elimination, which results in the formation of alkenes.[1][6]
The reaction with water is particularly vigorous and hazardous, producing corrosive and toxic hydrogen fluoride (HF) gas.[1][7] Similarly, carboxylic acids react with DAST to yield acyl fluorides.[2][3]
Quantitative Data on DAST Reactivity with Protic Solvents
The following table summarizes the expected reactivity and typical yields for the reaction of DAST with a range of protic solvents. It is important to note that reaction conditions can significantly influence these outcomes.
| Protic Solvent | Structure | Typical Product(s) | Predominant Mechanism | Typical Yield (%) | Key Side Products |
| Water | H₂O | Hydrogen Fluoride (HF), Diethylaminosulfinyl fluoride | Hydrolysis | N/A (Decomposition) | Sulfur oxides |
| Methanol | CH₃OH | Fluoromethane | SN2 | 80-95 | Dimethyl ether |
| Ethanol (B145695) | CH₃CH₂OH | Fluoroethane | SN2 | 75-90 | Ethene, Diethyl ether |
| Isopropanol | (CH₃)₂CHOH | 2-Fluoropropane | SN2 / SN1 | 50-70 | Propene |
| tert-Butanol | (CH₃)₃COH | 2-Fluoro-2-methylpropane | SN1 | 20-40 | Isobutene |
| Acetic Acid | CH₃COOH | Acetyl fluoride | Nucleophilic Acyl Substitution | 70-85 | Acetic anhydride |
Experimental Protocols
General Safety Precautions: DAST is a hazardous reagent that is sensitive to moisture and heat, and can decompose explosively.[3] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for the Fluorination of a Primary Alcohol (e.g., Ethanol)
Materials:
-
Ethanol (anhydrous)
-
This compound (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Septa
-
Ice bath
Procedure:
-
A dry, 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is charged with anhydrous ethanol (1.0 eq) dissolved in anhydrous dichloromethane (0.2 M).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
DAST (1.1 eq) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature does not exceed -60 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at 0 °C to neutralize any remaining DAST and acidic byproducts.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude fluoroethane.
-
Further purification can be achieved by distillation.
Protocol 2: Reaction of DAST with Water (Demonstration of Hazard - FOR ILLUSTRATIVE PURPOSES ONLY)
Objective: To illustrate the vigorous and hazardous nature of the DAST-water reaction. This should not be performed as a standard laboratory procedure but serves as a safety advisory.
Conceptual Workflow:
-
In a highly controlled environment, such as a specialized containment hood, a small, precisely measured amount of DAST is added to an excess of water.
-
The immediate and highly exothermic reaction produces gaseous hydrogen fluoride (HF) and diethylaminosulfinyl fluoride.
-
The gaseous products would be captured and analyzed using appropriate techniques (e.g., gas-phase IR spectroscopy or mass spectrometry) to confirm their identity.
-
The aqueous solution would be analyzed for the presence of fluoride ions and other hydrolysis byproducts.
Expected Outcome: A violent reaction with the evolution of toxic and corrosive HF gas. This highlights the critical need to avoid contact between DAST and water.
Protocol 3: Synthesis of Acetyl Fluoride from Acetic Acid
Materials:
-
Glacial Acetic Acid
-
This compound (DAST)
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stir bar
-
Distillation apparatus
Procedure:
-
A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with glacial acetic acid (1.0 eq) dissolved in anhydrous diethyl ether (0.5 M).
-
The solution is cooled to 0 °C in an ice bath.
-
DAST (1.05 eq) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
After the addition, the mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction mixture is then carefully distilled to isolate the volatile acetyl fluoride. The receiving flask should be cooled in an ice bath.
Signaling Pathways and Experimental Workflows
Reaction Mechanism of DAST with Alcohols
Caption: General reaction pathway for the fluorination of an alcohol with DAST.
Experimental Workflow for Alcohol Fluorination
Caption: A typical experimental workflow for the fluorination of an alcohol using DAST.
Conclusion
The reactivity of DAST with protic solvents is a critical aspect of its application in organic synthesis. While it provides an efficient means for the deoxofluorination of alcohols and the conversion of carboxylic acids to acyl fluorides, its reactivity with water presents a significant safety hazard. The outcome of the reaction with alcohols is highly dependent on the substrate structure, with primary alcohols favoring substitution and tertiary alcohols being more prone to elimination. A thorough understanding of these reaction pathways and careful adherence to experimental protocols are paramount for the safe and successful use of this powerful fluorinating agent in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. DAST - Enamine [enamine.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
An In-depth Technical Guide to the Key Applications of DAST in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylaminosulfur trifluoride (DAST), a versatile and potent fluorinating agent, has established itself as a cornerstone reagent in modern organic synthesis. Its ability to efficiently replace hydroxyl and carbonyl functionalities with fluorine has made it an invaluable tool in the synthesis of a diverse array of organofluorine compounds. The strategic incorporation of fluorine atoms can dramatically modulate the biological and chemical properties of organic molecules, a feature of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the core applications of DAST, detailing its use in the deoxofluorination of alcohols, the geminal difluorination of aldehydes and ketones, and its role in mediating unique molecular rearrangements and cyclization reactions. This document is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data for a variety of substrates, and mechanistic insights to aid researchers in leveraging the full potential of this powerful reagent.
Introduction to this compound (DAST)
DAST (CAS No. 38078-09-0) is a nucleophilic fluorinating agent that has been widely adopted for the conversion of alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides.[1][2] It is a pale-yellow liquid that is soluble in most aprotic organic solvents. While highly effective, DAST is sensitive to moisture and can decompose exothermically upon heating, necessitating careful handling and storage.[2] Despite these considerations, its broad substrate scope and predictable reactivity have solidified its importance in synthetic chemistry. The introduction of fluorine into organic molecules can lead to enhanced metabolic stability, increased binding affinity to biological targets, and altered electronic properties, making DAST a key reagent in drug discovery and development.[3]
Deoxofluorination of Alcohols
One of the most prevalent applications of DAST is the conversion of alcohols to the corresponding alkyl fluorides. This transformation is applicable to primary, secondary, and tertiary alcohols. The reaction generally proceeds with inversion of configuration, suggesting an S(_N)2-like mechanism, although S(_N)1 pathways can be operative for substrates that form stable carbocations.[4]
Quantitative Data for Alcohol Deoxofluorination
The following table summarizes the reaction of DAST with a variety of alcohol substrates, highlighting the reaction conditions and corresponding yields.
| Substrate | Product | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride (B91410) | DAST (1.1) | CH₂Cl₂ | Room Temp. | 1 | 72 | [5] |
| 2-Methylbutan-2-ol | 2-Fluoro-2-methylbutane | DAST (1.0) | Diglyme | -50 to RT | - | 88 | [6] |
| 3β-Methyl-5α-cholestan-3α-ol | 3α-Fluoro-3β-methyl-5α-cholestane | DAST (4.1) | CH₂Cl₂ | -78 to 0 | 0.25 | 98 | [6] |
| 2,3,5-Tri-O-benzyl-D-arabinofuranose | 2,3,5-Tri-O-benzyl-α-D-arabinofuranosyl fluoride | DAST (10) | Neat | 0 to RT | 16 | 78 | [6] |
| Cyclic α-hydroxy-β-ketoester | α-Fluoro-β-ketoester (inverted) | DAST (2.0 + 2.0) | CH₂Cl₂ | Room Temp. | 40 | >95 (conv.) | [7] |
Experimental Protocol: Deoxofluorination of 4-Nitrobenzyl Alcohol[5]
-
To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in anhydrous dichloromethane (B109758) (2.8 mL) in a fume hood, add DAST (144 µL, 1.1 mmol) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice water (3 mL) followed by dichloromethane (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (ethyl acetate/hexane gradient) to yield 4-nitrobenzyl fluoride as a pale yellow solid (111 mg, 72% yield).
Reaction Mechanism: Deoxofluorination of an Alcohol
The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of DAST, displacing a fluoride ion. This is followed by the elimination of hydrogen fluoride to form an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by a fluoride ion, either via an S(_N)1 or S(_N)2 pathway, leads to the formation of the alkyl fluoride product.
References
- 1. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Cyclization of Unsaturated Alcohols. Mild and Efficient S... [degruyterbrill.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Thermal Stability and Decomposition Temperature of DAST
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaminosulfur trifluoride (DAST) is a widely utilized fluorinating agent in organic synthesis, valued for its efficacy in converting alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides. Despite its synthetic utility, DAST is thermally unstable and poses significant handling risks, necessitating a thorough understanding of its thermal properties for safe application in research and development. This technical guide provides a comprehensive overview of the thermal stability and decomposition of DAST, presenting quantitative data from thermal analyses, detailed experimental protocols, and a visualization of its decomposition pathway.
Thermal Stability and Decomposition Data
The thermal stability of DAST has been investigated using various analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). These methods provide critical data on the onset of decomposition, the energy released during decomposition, and the rate of pressure increase in a closed system, all of which are vital for assessing the thermal hazards associated with this reagent.
A summary of the key quantitative data is presented in the table below for easy comparison.
| Parameter | Value | Analytical Method | Reference(s) |
| Decomposition Onset (Tonset) | 50-60 °C | Accelerating Rate Calorimetry (ARC) | [1] |
| 85 °C | Accelerating Rate Calorimetry (ARC) | [1] | |
| Decomposition Temperature | 140 °C | Differential Scanning Calorimetry (DSC) | |
| Heat of Decomposition (ΔHd) | 1700 J/g | Differential Scanning Calorimetry (DSC) | |
| Maximum Pressure Rate | 855 psi/min at 149 °C | Accelerating Rate Calorimetry (ARC) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and reproduction of thermal stability data. The following sections outline the typical experimental protocols for DSC and ARC analyses of DAST.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For DAST, this analysis identifies the temperature at which decomposition occurs and quantifies the associated heat release.
A representative experimental protocol is as follows:
-
Apparatus: A differential scanning calorimeter equipped with a high-pressure crucible capability.
-
Sample Preparation: A small sample of DAST (typically 1-5 mg) is hermetically sealed in a gold-plated stainless steel high-pressure crucible. The use of an inert material like gold is crucial to prevent any reaction with the sample or its decomposition products.
-
Heating Rate: A constant heating rate, typically in the range of 2-10 °C/min, is applied. The heating rate can influence the observed onset temperature and the peak shape of the decomposition exotherm.
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation of the sample.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature well beyond the decomposition point, for instance, up to 250 °C, to ensure the complete thermal event is recorded.
-
Data Analysis: The onset temperature of the exothermic decomposition peak is determined from the resulting thermogram. The area under the peak is integrated to calculate the heat of decomposition (ΔHd) in Joules per gram (J/g).
Accelerating Rate Calorimetry (ARC)
ARC is a technique used to study the thermal runaway potential of a substance under adiabatic conditions. It provides data on the onset temperature of self-heating, and the corresponding temperature and pressure rise rates.
A typical "Heat-Wait-Search" experimental protocol for DAST is as follows:
-
Apparatus: An accelerating rate calorimeter.
-
Sample Container: A small, spherical, high-pressure sample bomb (e.g., titanium or Hastelloy-C) is used to contain the DAST sample (typically 1-5 g).
-
Experimental Mode: The "Heat-Wait-Search" (HWS) mode is employed.
-
Heat: The sample is heated in small, incremental steps (e.g., 5-10 °C).
-
Wait: After each heating step, the system waits for a predetermined period (e.g., 15-30 minutes) to achieve thermal equilibrium.
-
Search: The system then monitors the sample's self-heating rate. If the rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode.
-
-
Adiabatic Tracking: Once self-heating is detected, the calorimeter heaters match the sample temperature, ensuring that all the heat generated by the decomposition is retained by the sample. The temperature and pressure are continuously recorded until the reaction is complete.
-
Data Analysis: The onset temperature of the self-accelerating decomposition is determined. The rates of temperature and pressure rise are plotted against temperature to identify the maximum rates and the temperature at which they occur.
Thermal Decomposition Pathway
The thermal decomposition of DAST is a highly energetic process that can be explosive, particularly under confinement. The primary decomposition reaction involves the disproportionation of DAST into bis(diethylamino)sulfur difluoride and the highly toxic and corrosive gas, sulfur tetrafluoride (SF₄).
Safety and Handling Precautions
Given its thermal instability and the hazardous nature of its decomposition products, strict safety protocols must be adhered to when handling DAST:
-
Storage: DAST should be stored in a cool, dry place, typically in a refrigerator or freezer, away from heat sources and incompatible materials.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.
-
Reaction Conditions: Reactions involving DAST should be conducted at low temperatures whenever possible. The reaction temperature should never exceed 50 °C to minimize the risk of decomposition. Upon heating, DAST can decompose violently.
-
Quenching and Work-up: Care should be taken during the quenching of reactions containing DAST, as it reacts violently with water, producing hydrofluoric acid (HF). Work-up procedures should be designed to neutralize acidic byproducts safely.
-
Scale-up: Due to the significant exothermicity of its decomposition, extreme caution must be exercised when scaling up reactions involving DAST. A thorough thermal hazard assessment is essential before any scale-up is attempted.
Conclusion
This technical guide has provided a detailed overview of the thermal stability and decomposition of DAST. The quantitative data from DSC and ARC analyses highlight the low decomposition onset temperature and the highly energetic nature of its decomposition. The provided experimental protocols offer a foundation for researchers to conduct their own thermal hazard assessments. A clear understanding of these properties and adherence to strict safety precautions are paramount for the safe and effective use of DAST in any laboratory or manufacturing setting.
References
Navigating the Perils of Diethylaminosulfur Trifluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaminosulfur trifluoride (DAST) is a widely utilized fluorinating agent in the synthesis of complex organic molecules, valued for its efficacy in converting alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides.[1][2][3] However, its utility is shadowed by significant and severe hazards, including extreme reactivity, thermal instability, and high toxicity. This technical guide provides a comprehensive overview of the hazards associated with DAST, offering detailed data, experimental protocols, and safety recommendations to mitigate risks for professionals in research and drug development.
Core Hazards and Chemical Properties
DAST is a flammable, corrosive, and moisture-sensitive liquid that demands meticulous handling in controlled environments.[4][5] Its hazardous nature stems from several key properties summarized below.
| Property | Value | Citation |
| Appearance | Colorless to pale yellow liquid; darkens with age. | [5][6] |
| Molecular Formula | C₄H₁₀F₃NS | [6] |
| Molar Mass | 161.19 g/mol | [6] |
| Boiling Point | 30-32 °C at 3 mmHg | [5] |
| Density | 1.22 g/mL at 25 °C | [5] |
| Flash Point | 23 °C (75 °F) | [5] |
Reactivity and Incompatibilities
The primary reactivity hazard of DAST is its violent and highly exothermic reaction with water. This hydrolysis produces toxic and corrosive hydrogen fluoride (B91410) (HF) gas and diethylamine.[1][4] Contact with water, including atmospheric moisture, must be strictly avoided.
DAST is incompatible with a range of substances:
-
Water and protic solvents (e.g., alcohols)
-
Strong acids and bases
-
Strong oxidizing agents
-
Glass (prolonged contact can cause etching, especially in the presence of moisture)[7]
Thermal Instability and Explosive Decomposition
A critical and severe hazard of DAST is its thermal instability. Upon heating, it can undergo rapid, exothermic decomposition, leading to a runaway reaction and potentially violent explosion.[6][8] This decomposition is reported to generate highly explosive (NEt₂)₂SF₂ and sulfur tetrafluoride (SF₄).[6] It is strongly recommended not to heat DAST above 50 °C.[4][6]
Comparative thermal stability data from Differential Scanning Calorimetry (DSC) highlights the relative hazards of DAST and its common alternatives:
| Reagent | Decomposition Onset | Energy Release (J/g) | Citation |
| DAST | ~140 °C | ~1700 | [4] |
| Deoxo-Fluor | ~140 °C | ~1100 | [4] |
| XtalFluor-E | ~215 °C | ~661 | [4] |
This data clearly illustrates that while Deoxo-Fluor offers a somewhat lower energy release upon decomposition, both it and DAST have a similar, relatively low onset temperature for thermal runaway. XtalFluor-E presents a significantly more thermally stable alternative.
Toxicity and Health Hazards
DAST is classified as a toxic and corrosive substance. Exposure through inhalation, ingestion, or skin contact can cause severe health effects.[9][10]
| Exposure Route | Effects and Symptoms | Citation |
| Inhalation | Toxic if inhaled. Causes severe irritation and chemical burns to the respiratory tract. Symptoms may include coughing, shortness of breath, and a burning sensation. | [7][9] |
| Skin Contact | Harmful in contact with skin. Causes severe skin burns and damage. Upon contact with moisture on the skin, it can produce hydrofluoric acid (HF), leading to severe and painful burns that may have delayed onset. | [7][9] |
| Eye Contact | Causes serious and irreversible eye damage and burns. | [9][10] |
| Ingestion | Harmful if swallowed. Causes severe burns to the mouth, throat, and stomach, with a risk of perforation. | [9] |
Quantitative Toxicity Data: Despite its classification as a hazardous substance, specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound are not readily available in published literature or safety data sheets. The available information consistently categorizes it as "harmful" or "toxic" upon ingestion, dermal contact, and inhalation, but without specific quantitative metrics.[11][12][13]
Experimental Protocols
Adherence to strict and detailed protocols is paramount when working with DAST. The following sections provide recommended procedures for its use in fluorination reactions, as well as for managing spills and disposal.
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol
This protocol outlines a typical laboratory-scale fluorination of a primary or secondary alcohol using DAST.
Materials:
-
Dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a dropping funnel.
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent.
-
This compound (DAST).
-
Alcohol substrate.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Ice/acetone or dry ice/acetone bath.
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon). The reaction should be performed in a well-ventilated chemical fume hood.
-
Reaction Setup: To the flask, add the alcohol substrate and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add DAST (typically 1.1-1.5 equivalents) dropwise to the cooled solution via the dropping funnel. Maintain the internal temperature below -60 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time (e.g., 1 hour), and then slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. Be prepared for vigorous gas evolution.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Spill Cleanup Procedure
This protocol provides a step-by-step guide for managing a small-scale DAST spill (less than 100 mL) in a laboratory setting. For larger spills, evacuate the area and contact emergency response personnel.
Materials:
-
Full Personal Protective Equipment (PPE): Chemical-resistant suit, butyl rubber gloves, chemical splash goggles, face shield, and a full-face respirator with an appropriate cartridge for acid gases and organic vapors.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial non-reactive absorbent). Do not use combustible materials like paper towels or sawdust.
-
Dry plastic or enamel shovel and a sealable, labeled hazardous waste container.
-
Sodium carbonate (soda ash) or calcium carbonate for neutralization of the residue.
Procedure:
-
Evacuate and Ventilate: Immediately alert personnel in the area and ensure the spill is contained within the fume hood. If outside a hood, evacuate the immediate area. Ensure maximum ventilation.
-
Don PPE: Before approaching the spill, don the full PPE.
-
Contain the Spill: If the spill is spreading, create a dike around it using an inert absorbent material.
-
Absorb the Liquid: Gently cover the spill with a generous amount of dry, inert absorbent material. Start from the outside and work inwards to minimize splashing.
-
Collect the Waste: Once the DAST is fully absorbed, carefully scoop the material using a non-sparking plastic or enamel shovel into a designated, dry, and sealable hazardous waste container.
-
Decontaminate the Area: Cautiously sprinkle the spill area with sodium carbonate or calcium carbonate to neutralize any remaining acidic residue. After a few minutes, gently wipe the area with a sponge or cloth dampened with a small amount of water. Be aware that some reaction may still occur. Place all cleaning materials into the hazardous waste container.
-
Final Cleaning: Wash the area with soap and water.
-
Disposal: Seal and label the hazardous waste container appropriately and arrange for its disposal according to institutional and local regulations.
Protocol 3: Neutralization and Disposal of Unused DAST and Reaction Residues
Unreacted DAST and waste streams containing DAST must be quenched and neutralized before disposal.
Materials:
-
Appropriate reaction vessel in a fume hood.
-
Stirring apparatus.
-
Dropping funnel.
-
Isopropanol (B130326) or another secondary alcohol.
-
Saturated sodium bicarbonate solution.
-
Labeled hazardous waste container.
Procedure:
-
Dilution: Dilute the DAST-containing waste with an equal volume of an anhydrous, inert solvent (e.g., dichloromethane or THF) in a reaction flask under an inert atmosphere and with cooling (ice bath).
-
Quenching: Slowly and dropwise, add isopropanol to the stirred and cooled solution. The reaction is exothermic and will produce gas. Control the rate of addition to maintain a manageable reaction temperature.
-
Hydrolysis: After the reaction with isopropanol has subsided, slowly and cautiously add a saturated aqueous solution of sodium bicarbonate until the mixture is basic.
-
Disposal: The resulting neutralized aqueous and organic mixture should be collected in a properly labeled hazardous waste container for disposal.
Mandatory Visualizations
Caption: Deoxyfluorination of an alcohol using DAST proceeds via activation and subsequent nucleophilic substitution.
Caption: A typical experimental workflow for the deoxyfluorination of an alcohol using DAST.
Caption: Primary hazardous decomposition pathways for this compound (DAST).
Conclusion and Recommendations
This compound is an effective but highly hazardous reagent. Its use requires a thorough understanding of its reactivity, thermal instability, and toxicity. The information and protocols provided in this guide are intended to equip researchers and drug development professionals with the knowledge to handle DAST safely.
Key Recommendations:
-
Always work in a well-ventilated chemical fume hood.
-
Use appropriate and complete Personal Protective Equipment.
-
Strictly avoid contact with water and other incompatible materials.
-
Never heat DAST above 50 °C.
-
Consider using more thermally stable alternatives like XtalFluor-E for reactions requiring elevated temperatures.
-
Have appropriate spill cleanup materials and quenching agents readily available.
-
Ensure all personnel are thoroughly trained on the hazards and handling procedures for DAST.
By implementing these measures, the significant risks associated with DAST can be effectively managed, allowing for its continued use in the advancement of chemical synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. (Diethylamino)sulfur trifluoride | C4H10F3NS | CID 123472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. content.noblelifesci.com [content.noblelifesci.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
DAST as a Nucleophilic Fluorinating Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaminosulfur trifluoride (DAST) is a versatile and widely utilized nucleophilic fluorinating agent in modern organic synthesis. Since its introduction, it has largely replaced more hazardous reagents like sulfur tetrafluoride (SF₄) for the conversion of alcohols and carbonyl compounds into their corresponding fluorinated analogs.[1][2] The incorporation of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity, making DAST an invaluable tool in drug discovery and development.[3]
This guide provides a comprehensive overview of DAST, covering its reaction mechanisms, substrate scope, and detailed experimental protocols for key transformations. It also includes crucial safety and handling information to ensure its effective and safe use in the laboratory.
Reaction Mechanisms
The fluorination of alcohols and carbonyl compounds by DAST proceeds through distinct mechanistic pathways.
Deoxyfluorination of Alcohols
The conversion of alcohols to alkyl fluorides by DAST can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alcohol substrate.[2] The initial step involves the attack of the alcohol's hydroxyl group on the sulfur atom of DAST, forming an alkoxyaminosulfur difluoride intermediate and eliminating hydrogen fluoride (B91410).[2]
-
S(_N)2 Pathway: For primary and most secondary alcohols, the fluoride ion then acts as a nucleophile, attacking the carbon atom and displacing the aminosulfur oxide group with an inversion of stereochemistry.[4]
-
S(_N)1 Pathway: For tertiary alcohols and other substrates that can form stable carbocations, the reaction may proceed through a carbocationic intermediate, which can lead to rearrangements and a loss of stereochemical integrity.[2]
Geminal Difluorination of Aldehydes and Ketones
Aldehydes and ketones react with DAST to form geminal difluorides.[5] The reaction is initiated by the Lewis acidic sulfur atom of DAST activating the carbonyl group, followed by the addition of a fluoride ion to the carbonyl carbon. The resulting intermediate then undergoes a substitution reaction to replace the oxygen with a second fluorine atom.
Substrate Scope and Data Presentation
DAST is effective for the fluorination of a wide range of substrates. However, yields can be influenced by steric hindrance, the electronic nature of the substrate, and the potential for side reactions such as elimination and rearrangement.[5][6]
Deoxyfluorination of Alcohols
The reactivity of alcohols with DAST generally follows the order: primary > secondary > tertiary.
| Substrate Class | Example Substrate | Product | Yield (%) | Conditions | Reference(s) |
| Primary Alcohol | 1-Octanol | 1-Fluorooctane | 90 | DAST (1.0 eq), CH₂Cl₂, -70°C to 25°C | [1] |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | 72 | DAST (1.1 eq), CH₂Cl₂, rt, 1h | [4][7] | |
| 2,3,5-Tri-O-benzyl-D-arabinofuranose | 2,3,5-Tri-O-benzyl-D-arabinofuranosyl Fluoride | 78 | DAST (10 eq), 0°C to rt, 16h | [8] | |
| Secondary Alcohol | 3β-Methyl-5α-cholestan-3α-ol | 3α-Fluoro-3β-methyl-5α-cholestane | 98 | DAST (4.1 eq), CH₂Cl₂, -78°C to 0°C, 15 min | [8] |
| Benzyl (B1604629) 2-(2-oxo-4,5-diphenyl-2,3-dihydrooxazol-3-yl)-3-hydroxypentanoate | Benzyl 2-(2-oxo-4,5-diphenyl-2,3-dihydrooxazol-3-yl)-3-fluoropentanoate | 48 | DAST (1.1 eq), CH₂Cl₂, -78°C to 20°C, 4h | [8] | |
| Tertiary Alcohol | 2-Methylbutan-2-ol | 2-Fluoro-2-methylbutane | 88 | DAST (1.0 eq), diglyme (B29089), -50°C to rt | [8] |
Geminal Difluorination of Aldehydes and Ketones
DAST converts aldehydes and unhindered ketones to their corresponding gem-difluorides.[5] Enolizable ketones may also yield vinyl fluorides as byproducts.[2]
| Substrate Class | Example Substrate | Product | Yield (%) | Conditions | Reference(s) |
| Aldehyde | Benzaldehyde | (Difluoromethyl)benzene | 85 | DAST (2 eq), CH₂Cl₂, 80°C, 30 min (flow) | [9] |
| 4-Nitrobenzaldehyde | 1-(Difluoromethyl)-4-nitrobenzene | 95 | DAST (2 eq), CH₂Cl₂, 80°C, 30 min (flow) | [9] | |
| Ketone | Benzyl 3-oxopyrrolidinecarboxylate | Benzyl 3,3-difluoropyrrolidinecarboxylate | 73 | DAST (3.1 eq), Benzene (B151609), rt, 7d | [8] |
| Ethyl 2-(4-biphenyl)-2-oxoacetate | Ethyl 2-(4-biphenyl)-2,2-difluoroacetate | 92 | DAST (2.0 eq), neat, rt to 45°C, 2h | [8] | |
| Adamantanone | 2,2-Difluoroadamantane | 95 | DAST, 60°C, 5 min | [8] |
Experimental Protocols
The following protocols are representative examples for the fluorination of different substrate classes using DAST. All reactions should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), using anhydrous solvents.
General Experimental Workflow
Deoxyfluorination of a Primary Alcohol (e.g., 4-Nitrobenzyl Alcohol)
This protocol is adapted from a procedure by Tokyo Chemical Industry Co., Ltd.[7]
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-nitrobenzyl alcohol (153 mg, 1.0 mmol, 1.0 eq) in anhydrous dichloromethane (B109758) (2.8 mL).
-
Reaction: To the stirred solution at room temperature, add DAST (144 µL, 1.1 mmol, 1.1 eq) dropwise.
-
Stirring: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully add ice water (3 mL) to the reaction mixture, followed by dichloromethane (10 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-nitrobenzyl fluoride.[7]
Deoxyfluorination of a Secondary Alcohol
This is a general procedure. For chiral alcohols, this reaction often proceeds with inversion of configuration.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary alcohol (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (10 mL).
-
Reaction: Cool the solution to -78°C using a dry ice/acetone bath. Add DAST (1.2 mmol, 1.2 eq) dropwise to the stirred solution.
-
Stirring: Stir the reaction mixture at -78°C for 30 minutes, then allow it to warm to room temperature over 2 hours.
-
Quenching and Work-up: Follow the quenching and work-up procedure described in section 4.2.
-
Purification: Purify the crude product by column chromatography.
Deoxyfluorination of a Tertiary Alcohol (e.g., 2-Methylbutan-2-ol)
This protocol is adapted from a procedure in Houben-Weyl Methods of Organic Chemistry.[8] Note that elimination is a common side reaction with tertiary alcohols.
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of DAST (31.3 g, 0.25 mol, 1.0 eq) in diglyme (150 mL) and cool to -50°C.
-
Reaction: Add 2-methylbutan-2-ol (22 g, 0.25 mol, 1.0 eq) dropwise to the cooled, stirred solution of DAST.
-
Stirring: Once the addition is complete, allow the mixture to warm slowly to room temperature.
-
Isolation: Distill the volatile components under reduced pressure.
-
Work-up: Dilute the distillate with water. Separate the organic layer, wash with aqueous NaHCO₃, dry over MgSO₄, and redistill to give 2-fluoro-2-methylbutane.[8]
Geminal Difluorination of a Ketone (e.g., Benzyl 3-oxopyrrolidinecarboxylate)
This protocol is adapted from a procedure in Houben-Weyl Methods of Organic Chemistry.[8]
-
Preparation: In a round-bottom flask, prepare a solution of benzyl 3-oxopyrrolidinecarboxylate (9.8 g, 45 mmol, 1.0 eq) in anhydrous benzene (100 mL).
-
Reaction: Add DAST (22.8 g, 0.142 mol, ~3.1 eq) to the solution.
-
Stirring: Stir the mixture at room temperature for 7 days.
-
Quenching and Work-up: Dilute the mixture with water and extract with dichloromethane. Dry the organic phase over MgSO₄ and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash chromatography to yield benzyl 3,3-difluoropyrrolidinecarboxylate.[8]
Safety and Handling
DAST is a hazardous reagent that requires careful handling to prevent accidents.
-
Thermal Instability: DAST can decompose violently when heated above 50°C.[3] It is crucial to avoid heating reactions involving DAST unless using specialized equipment like flow reactors with precise temperature control.[9]
-
Moisture Sensitivity: DAST reacts violently with water to produce toxic and corrosive hydrogen fluoride (HF) gas.[3] All reactions must be conducted under anhydrous conditions, and appropriate quenching procedures should be followed.
-
Personal Protective Equipment (PPE): Always handle DAST in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.
-
Storage: Store DAST in a tightly sealed container under an inert atmosphere in a refrigerator.
-
Quenching: Quench reactions containing DAST by slowly adding the reaction mixture to a stirred, cooled (0°C) solution of saturated aqueous sodium bicarbonate or over ice.[10] This process is exothermic and releases gas, so it must be done slowly and with caution.
Conclusion
DAST is a powerful and versatile nucleophilic fluorinating agent with broad applications in organic synthesis, particularly in the context of drug development. Its ability to efficiently convert alcohols and carbonyl compounds to their fluorinated counterparts makes it an essential tool for medicinal chemists. However, its hazardous nature necessitates a thorough understanding of its reactivity and strict adherence to safety protocols. By following the guidelines and procedures outlined in this guide, researchers can safely and effectively harness the synthetic potential of DAST.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. DAST - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Diethylaminosulfur Trifluoride (DAST) in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaminosulfur trifluoride (DAST) is a versatile and widely utilized reagent in medicinal chemistry, primarily employed for the selective introduction of fluorine atoms into organic molecules. The incorporation of fluorine can dramatically alter the physicochemical and biological properties of a compound, often leading to enhanced metabolic stability, increased binding affinity for biological targets, and improved pharmacokinetic profiles. This guide provides an in-depth review of the applications of DAST in medicinal chemistry, complete with experimental protocols, quantitative data, and visualizations of key reaction mechanisms and workflows.
DAST is a nucleophilic fluorinating agent capable of converting a variety of oxygen-containing functional groups, such as alcohols, aldehydes, and ketones, into their corresponding fluorinated analogues.[1] While highly effective, DAST is also a hazardous substance that requires careful handling due to its thermal instability and reactivity with water.[2]
Core Applications in Medicinal Chemistry
The primary application of DAST in medicinal chemistry is deoxofluorination, the replacement of a hydroxyl group or a carbonyl oxygen with one or two fluorine atoms, respectively.
Deoxofluorination of Alcohols
DAST efficiently converts primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides. The reaction generally proceeds via an SN2 mechanism for primary and secondary alcohols, resulting in an inversion of stereochemistry. For tertiary alcohols, an SN1-type mechanism is more common.
Table 1: Deoxofluorination of Various Alcohols using DAST
| Substrate | Product | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride (B91410) | 1.1 | CH₂Cl₂ | Room Temp | 1 | 72 | [3] |
| 3-Phenylpropanol | 1-Fluoro-3-phenylpropane | 1.2 | CH₂Cl₂ | -78 to RT | 2 | Not Specified | [4] |
| (S)-α-hydroxy-β-ketoester | (R)-α-fluoro-β-ketoester | 4 (in portions) | CH₂Cl₂ | Room Temp | 40 | High | [5] |
| Cholesterol | 3β-Fluorocholest-5-ene | Not Specified | Not Specified | Not Specified | Not Specified | Good | [6] |
Deoxofluorination of Aldehydes and Ketones
Aldehydes and unhindered ketones are converted to geminal difluorides by DAST.[1] This transformation is valuable for introducing a difluoromethyl or difluoromethylene group, which can act as a bioisostere for other functional groups.
Table 2: Deoxofluorination of Aldehydes and Ketones using DAST
| Substrate | Product | Reagent Equivalents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| General Aldehyde | General gem-Difluoroalkane | 1.2 | CH₂Cl₂ | -78 to RT | 2 h | Not Specified | [4] |
| General Ketone | General gem-Difluoroalkane | 3.0 | CH₂Cl₂ | Room Temp | Overnight | Not Specified | [2] |
| 4-tert-butylcyclohexanone | 1-tert-butyl-4,4-difluorocyclohexane | Not Specified | Not Specified | Not Specified | Not Specified | Moderate (with side products) | [7] |
Reaction with Carboxylic Acids
DAST reacts with carboxylic acids to form acyl fluorides.[8] Acyl fluorides are useful intermediates in organic synthesis, particularly in peptide chemistry, as they can facilitate amide bond formation with minimal epimerization.[8]
Table 3: Conversion of Carboxylic Acids to Acyl Fluorides using DAST
| Substrate | Product | Reagent Equivalents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| General Carboxylic Acid | General Acyl Fluoride | Not Specified | Not Specified | Mild Conditions | Not Specified | Good (60-70) | [9] |
| α-Oximinoketone (via fragmentation) | Acyl Fluoride | 1.0 | Not Specified | Not Specified | Not Specified | High | [8][10][11] |
Reaction Mechanisms
The mechanism of deoxofluorination with DAST is dependent on the substrate. For alcohols, the reaction typically proceeds through the formation of an intermediate alkoxyaminosulfur difluoride, followed by nucleophilic attack of a fluoride ion.
Experimental Protocols
General Protocol for Deoxofluorination of Alcohols and Carbonyls
Caution: DAST is corrosive, moisture-sensitive, and can decompose explosively upon heating. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a solution of the alcohol or carbonyl compound (1.0 eq.) in anhydrous dichloromethane (B109758) (20 volumes) under a nitrogen atmosphere, add DAST (1.2-3.0 eq.) dropwise at -78 °C.[2][4]
-
Allow the reaction mixture to stir and warm to room temperature for 2 hours to overnight, monitoring the progress by Thin Layer Chromatography (TLC).[2][4]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for the Deoxofluorination of 4-Nitrobenzyl Alcohol
-
In a fume hood, dissolve 4-nitrobenzyl alcohol (1.0 mmol, 153 mg) in anhydrous dichloromethane (2.8 mL).[3]
-
Add DAST (1.1 mmol, 144 µL) dropwise to the solution at room temperature.[3]
-
Stir the reaction mixture at room temperature for 1 hour.[3]
-
Quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).[3]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[3]
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 4-nitrobenzyl fluoride.[3]
Application in Drug Discovery Workflow
The introduction of fluorine is a key strategy in lead optimization during the drug discovery process. DAST can be employed to rapidly generate a library of fluorinated analogues of a lead compound to explore structure-activity relationships (SAR).
References
- 1. DAST - Enamine [enamine.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. benchchem.com [benchchem.com]
- 7. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for the Fluorination of Primary Alcohols Using Diethylaminosulfur Trifluoride (DAST)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of primary alcohols to their corresponding alkyl fluorides is a critical transformation in medicinal chemistry and materials science. The introduction of fluorine can significantly alter a molecule's biological and physical properties, including metabolic stability, binding affinity, and lipophilicity.[1] Diethylaminosulfur trifluoride (DAST) is a widely utilized reagent for this deoxyfluorination reaction due to its commercial availability and efficacy in converting primary alcohols to alkyl fluorides under relatively mild conditions.[2]
This document provides a comprehensive protocol for the fluorination of primary alcohols using DAST, including detailed experimental procedures, safety precautions, and a summary of representative data.
Safety Precautions
Extreme caution must be exercised when handling DAST. It is a corrosive, moisture-sensitive, and potentially explosive reagent.
-
Explosion Hazard: DAST can decompose violently when heated above 50°C.[3] Reactions should never be heated unless specific, validated, and small-scale procedures are followed with extreme care.
-
Moisture Sensitivity: DAST reacts violently with water, releasing corrosive and toxic hydrogen fluoride (B91410) (HF) gas.[3] All reactions must be conducted under anhydrous conditions in a well-ventilated fume hood.
-
Corrosive: DAST causes severe burns upon contact with skin and eyes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves.[4]
-
Quenching: Reactions should be quenched carefully by the slow addition of a suitable reagent, such as ice water or a saturated sodium bicarbonate solution, while cooling the reaction vessel.
Data Presentation
The following table summarizes the reaction conditions and yields for the fluorination of various primary alcohols using DAST.
| Substrate (Primary Alcohol) | Product | Reagent Equiv. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | 1.1 | Dichloromethane (B109758) | Room Temp. | 1 | 72 |
| 1-Octanol | 1-Fluorooctane | 1.0 | Dichloromethane | -70 to 25 | Not Specified | 90 |
| Benzyl alcohol | Benzyl fluoride | Not Specified | Not Specified | -78 to Room Temp. | Not Specified | Moderate (51%) |
| 2-Bromoethanol | 1-Bromo-2-fluoroethane | Not Specified | Not Specified | Not Specified | 0.33 | 26 |
Experimental Protocols
General Protocol for the Fluorination of a Primary Alcohol using DAST
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
This compound (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or ice water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or dropping funnel
-
Separatory funnel
-
Apparatus for filtration and solvent evaporation
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a fume hood, dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (typically -78°C to 0°C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
Under a nitrogen or argon atmosphere, add DAST (1.1-1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at the same temperature for the recommended time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution or ice water.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
Specific Protocol: Fluorination of 4-Nitrobenzyl Alcohol
This protocol is adapted from a typical procedure for the fluorination of 4-nitrobenzyl alcohol with DAST.[1]
Materials:
-
4-Nitrobenzyl alcohol (1.0 mmol, 153 mg)
-
This compound (DAST) (1.1 mmol, 144 µL)
-
Anhydrous dichloromethane (CH₂Cl₂) (2.8 mL)
-
Ice water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a fume hood, dissolve 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL).
-
To this solution, add DAST (1.1 mmol) dropwise at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).[1]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-nitrobenzyl fluoride. The reported yield is 72%.[1]
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental procedure for the fluorination of primary alcohols using DAST.
Reaction Mechanism
The fluorination of primary alcohols with DAST generally proceeds through the formation of an intermediate alkoxyaminosulfur difluoride.[1] This is followed by a nucleophilic attack by the fluoride ion, which for primary alcohols, typically occurs via an Sₙ2 pathway, leading to an inversion of stereochemistry if the alcohol is chiral.[1]
Caption: The reaction mechanism for the fluorination of a primary alcohol with DAST.
References
Application Notes and Protocols for Deoxofluorination with DAST
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting deoxofluorination reactions using Diethylaminosulfur Trifluoride (DAST). DAST is a versatile and widely used reagent for the conversion of alcohols, aldehydes, ketones, and carboxylic acids into their corresponding fluorinated analogues.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making deoxofluorination a critical transformation in medicinal chemistry and drug development.[4][5]
Caution: this compound (DAST) is a hazardous reagent. It is corrosive, moisture-sensitive, and can decompose explosively upon heating (above 50°C).[1][4][6][7] It reacts violently with water to produce toxic hydrogen fluoride (B91410) (HF) gas.[1][4] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves.[4][8]
Safety and Handling
Proper handling and storage of DAST are paramount to ensure laboratory safety.
-
Storage: Store DAST in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a refrigerator.[1][8] Keep away from heat, sparks, and open flames.[8]
-
Handling:
-
Personal Protective Equipment (PPE):
-
Quenching and Disposal:
Reaction Mechanism
The deoxofluorination of alcohols with DAST generally proceeds through a nucleophilic substitution pathway. The alcohol's hydroxyl group attacks the sulfur atom of DAST, forming an alkoxyaminosulfur difluoride intermediate and eliminating hydrogen fluoride.[9][14] A subsequent nucleophilic attack by the fluoride ion on the carbon atom displaces the aminosulfur oxide leaving group.[4][9] This can occur via an Sₙ1 or Sₙ2 mechanism, depending on the substrate's structure. For primary and secondary alcohols, the reaction often proceeds with an inversion of stereochemistry, which is characteristic of an Sₙ2 reaction.[4][14]
Experimental Protocols
The following are general procedures for the deoxofluorination of various functional groups using DAST. Reaction conditions, particularly temperature and time, may need to be optimized for specific substrates.
This protocol is suitable for primary and secondary alcohols. For more reactive substrates, lower temperatures are recommended.[11]
Materials:
-
Alcohol (1.0 mmol)
-
This compound (DAST) (1.1 - 1.2 mmol)
-
Anhydrous Dichloromethane (B109758) (DCM) (10-20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
In a fume hood, dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (nitrogen or argon).[14]
-
Cool the solution to -78°C using a dry ice/acetone bath.[13][14]
-
Slowly add DAST (1.2 mmol) dropwise to the stirred solution.[14]
-
After the addition is complete, stir the reaction mixture at -78°C for 30 minutes and then allow it to warm to room temperature over 2 hours.[14] For less reactive alcohols, the reaction may be stirred at room temperature for 1-2 hours.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][13]
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (10 mL) at 0°C.[13][14]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).[14]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[13][14]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the alkyl fluoride.[4][13][14]
DAST converts aldehydes and ketones to their corresponding gem-difluorides.[1][6][9]
Procedure:
-
Follow the general setup as described for alcohols. Dissolve the aldehyde or ketone (1.0 mmol) in anhydrous DCM (20 mL).[13]
-
Cool the solution to -78°C.[13]
-
Add DAST (1.2 eq.) dropwise. For less reactive ketones, the reaction may be run at 0°C to room temperature.[6][12][13]
-
Stir the reaction at room temperature for 2 hours or until completion as monitored by TLC.[13]
-
Perform the aqueous work-up and purification as described in the alcohol protocol.[13]
DAST converts carboxylic acids to acyl fluorides, which are valuable intermediates in organic synthesis.[6][9] Unlike stronger fluorinating agents, the reaction does not proceed to the trifluoromethyl derivative.[6]
Procedure:
-
The procedure is analogous to the fluorination of alcohols.
-
Dissolve the carboxylic acid (1.0 mmol) in an anhydrous solvent like DCM.
-
Add DAST (1.1-1.2 mmol) at 0°C or room temperature.
-
Stir for 1-3 hours, monitoring by TLC or by observing the cessation of gas evolution (HF).
-
The work-up is typically non-aqueous if the acyl fluoride is sensitive to hydrolysis. The reaction mixture can be concentrated directly and purified, or filtered through a short pad of silica gel.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical conditions for deoxofluorination with DAST for various substrates.
| Substrate Type | Stoichiometry (DAST) | Temperature | Typical Reaction Time | Product |
| Primary Alcohol | 1.1 - 1.2 eq. | -78°C to RT | 1 - 3 hours | Alkyl Fluoride |
| Secondary Alcohol | 1.1 - 1.2 eq. | -78°C to RT | 1 - 4 hours | Alkyl Fluoride |
| Tertiary Alcohol | 1.2 - 1.5 eq. | -50°C to RT | 2 - 16 hours | Alkyl Fluoride |
| Aldehyde | 1.2 - 1.5 eq. | -78°C to RT | 1 - 3 hours | gem-Difluoroalkane |
| Ketone | 1.2 - 3.0 eq. | 0°C to RT | 2 - 24 hours | gem-Difluoroalkane |
| Carboxylic Acid | 1.1 - 1.2 eq. | 0°C to RT | 1 - 3 hours | Acyl Fluoride |
Note: Reaction times and temperatures are highly substrate-dependent and may require optimization.
Potential Side Reactions and Troubleshooting
-
Elimination: DAST can promote elimination reactions, especially with substrates prone to forming stable alkenes.[2] Running the reaction at lower temperatures can often minimize this side reaction.
-
Rearrangements: Substrates that can form stable carbocations may undergo Wagner-Meerwein or other rearrangements.[3][9] Again, lower temperatures and careful control of reaction conditions are crucial.
-
Incomplete Reaction: If the reaction is sluggish, ensure all reagents and solvents are anhydrous. The quality of the DAST reagent is also critical; older or improperly stored samples may show reduced reactivity. Increasing the amount of DAST or the reaction temperature may be necessary, but with caution due to the reagent's thermal instability.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. DAST - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 12. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for DAST-Mediated Geminal Difluorination of Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the conversion of ketones to geminal difluorides using (Diethylaminosulfur trifluoride) (DAST).
Introduction
The introduction of geminal difluoride moieties into organic molecules is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. This functional group can act as a bioisostere for a carbonyl group, influencing metabolic stability, lipophilicity, and binding affinity. DAST is a widely used nucleophilic fluorinating agent for the conversion of ketones to geminal difluorides.[1][2][3] While effective, the reaction is sensitive to conditions and substrate electronics, necessitating careful optimization. DAST is less reactive towards ketones than alcohols, with typical reaction conditions ranging from 0°C to room temperature.[1] It is important to note that DAST is thermally unstable and can decompose exothermically above 90°C.[1]
Reaction Conditions and Data Summary
The efficiency of the DAST-mediated geminal difluorination of ketones is influenced by several factors including the structure of the ketone substrate, reaction temperature, and reaction time. The following table summarizes quantitative data from various reported examples.
| Ketone Substrate | DAST (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl 3-oxopyrrolidine-1-carboxylate | 3.16 | Benzene | Room Temp. | 168 | 73 | [4] |
| Ethyl 2-(4-biphenylyl)-2-oxoacetate | 2.0 | Neat | 45 (initial) -> RT | 2 | 92 | [4] |
| Methyl 2-oxo-1-cyclopentanecarboxylate | Not specified | Not specified | 20 | 96 | 44 | [4] |
| 2,2-Dichloro-1-phenylethanone | Not specified | CHCl3 | 40 | 4 | 36 | [4] |
| Isatin | Not specified | Not specified | 60 | 0.08 | 95 | [4] |
| Generic Ketone | 3.0 | DCM | Room Temp. | Overnight | Not specified | [5] |
| Generic Carbonyl | 1.2 | DCM | -78 to RT | 2 | Not specified | [6] |
Experimental Protocols
General Protocol for the Geminal Difluorination of a Ketone using DAST
This protocol provides a general procedure for the conversion of a ketone to its corresponding geminal difluoride using DAST. Researchers should optimize the reaction conditions for their specific substrate.
Materials:
-
Ketone substrate
-
This compound (DAST)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringe and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the ketone substrate (1.0 eq.).
-
Solvent Addition: Dissolve the ketone in anhydrous dichloromethane (DCM). The volume of solvent should be sufficient to ensure proper stirring.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -78°C and 0°C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
DAST Addition: Slowly add DAST (1.2 - 3.0 eq.) dropwise to the stirred solution via syringe. Caution: DAST is moisture-sensitive and can react vigorously with water. Handle with care in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 2 to 24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure geminal difluoride.
Visualized Experimental Workflow and Reaction Parameters
To further aid in the understanding of the experimental process and the factors influencing the reaction outcome, the following diagrams are provided.
Caption: A flowchart of the experimental procedure.
Caption: Key factors affecting the DAST fluorination.
Safety Precautions
DAST is a hazardous chemical that should be handled with extreme care. It is corrosive, moisture-sensitive, and can decompose violently upon heating.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is dry before use. For larger scale reactions, consider using more thermally stable alternatives like Deoxo-Fluor™.[7][8]
Conclusion
The conversion of ketones to geminal difluorides using DAST is a valuable transformation in organic synthesis and drug discovery. By carefully controlling the reaction conditions and considering the electronic and steric properties of the substrate, high yields of the desired products can be achieved. The provided protocols and data serve as a guide for researchers to successfully implement this methodology in their work.
References
- 1. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. DAST - Enamine [enamine.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. This compound (DAST) [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. Simpler fluorine chemistry [soci.org]
Application of DAST in the Synthesis of Fluorinated Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic introduction of fluorine into natural products is a cornerstone of modern medicinal chemistry and drug development. Fluorination can profoundly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Diethylaminosulfur trifluoride (DAST) has emerged as a versatile and widely used reagent for the deoxyfluorination of alcohols, aldehydes, and ketones, making it a valuable tool in the synthesis of fluorinated natural products.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of DAST for the synthesis of fluorinated nucleosides, carbohydrates, and steroids.
Mechanism of DAST-Mediated Deoxyfluorination
The reaction of DAST with alcohols typically proceeds through the formation of an alkoxyaminosulfur difluoride intermediate. This is followed by a nucleophilic attack by a fluoride (B91410) ion, which can occur via an SN1 or SN2 pathway, depending on the substrate's structure. The SN2 pathway results in an inversion of stereochemistry.[2] For carbonyl compounds, the reaction is believed to be initiated by Lewis acid activation of the carbonyl group by DAST.[3]
Caption: General mechanism for DAST-mediated fluorination.
Applications in Natural Product Synthesis
DAST has been successfully employed in the synthesis of a wide array of fluorinated natural products, demonstrating its utility and broad substrate scope.
Fluorinated Nucleosides
The introduction of fluorine into the sugar moiety of nucleosides has led to the development of potent antiviral and anticancer agents. DAST is a key reagent in this field, enabling the stereoselective introduction of fluorine with inversion of configuration at the hydroxyl-bearing carbon.[4]
Table 1: DAST-Mediated Fluorination of Nucleoside Precursors [5]
| Substrate | Product | Reagents and Conditions | Yield (%) |
| 1,3,5-Tri-O-benzoyl-α-D-ribofuranose | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | DAST, CH₂Cl₂, 40°C, 16 h | 71 |
| 2',3'-O-Isopropylideneuridine | 2'-Deoxy-2'-fluoro-3'-O-acetyluridine (after subsequent steps) | DAST, Pyridine, CH₂Cl₂, -15°C to rt | ~60 |
| Protected Guanosine derivative | 2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl guanine (B1146940) derivative | DAST, Dichloroethane, 60°C | 45 |
Fluorinated Carbohydrates
Fluorinated carbohydrates are valuable tools for studying carbohydrate-protein interactions and as precursors for the synthesis of other complex molecules. DAST allows for the deoxyfluorination of various positions on the sugar ring.
Table 2: DAST-Mediated Fluorination of Carbohydrate Precursors [5][6][7]
| Substrate | Product | Reagents and Conditions | Yield (%) |
| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | Methyl 5-deoxy-5-fluoro-2,3-O-isopropylidene-β-D-ribofuranoside | DAST, CH₂Cl₂, rt | 85 |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | DAST, Benzene, 70°C | 70 |
| Protected Mannose derivative | 2-Deoxy-2-fluorinated β-glucosyl fluoride derivative | DAST | 30 |
Fluorinated Steroids
The fluorination of steroids can significantly enhance their biological activity. DAST has been used for the selective fluorination of hydroxyl groups in the steroid nucleus.
Table 3: DAST-Mediated Fluorination of Steroids [5]
| Substrate | Product | Reagents and Conditions | Yield (%) |
| 3β-Methyl-5α-cholestan-3α-ol | 3β-Fluoro-3α-methyl-5α-cholestane | DAST, CH₂Cl₂, -78°C to 0°C | 98 |
| Cholesterol | 3β-Fluorocholest-5-ene | DAST, anh. CH₂Cl₂, −84 °C → rt, 70 min | Selective |
| Estrone derivative | Fluorinated Estrone derivative | DAST, CH₂Cl₂, 0°C to rt | 80 |
Experimental Protocols
Safety Precaution: DAST is corrosive, moisture-sensitive, and can decompose violently upon heating. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn.
Protocol 1: Synthesis of 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides[8]
This protocol outlines the synthesis of a key fluorinated sugar intermediate and its subsequent conversion to a fluorinated nucleoside.
References
- 1. scispace.com [scispace.com]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of DAST in Continuous-Flow Microreactor Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine into bioactive molecules is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] Diethylaminosulfur trifluoride (DAST) is a versatile and frequently used reagent for the conversion of alcohols and carbonyl compounds to their corresponding fluoro- and difluoro-derivatives.[1][3] However, DAST is a hazardous reagent, being volatile, moisture-sensitive, and prone to exothermic decomposition at elevated temperatures, which can lead to explosive incidents.[3][4]
Continuous-flow microreactor technology offers a compelling solution to mitigate the risks associated with DAST while enabling safe, efficient, and scalable fluorination reactions.[3][4][5] The high surface-area-to-volume ratio of microreactors allows for precise temperature control and rapid heat dissipation, minimizing the risk of thermal runaway.[4][6] Furthermore, the small reactor volumes ensure that only minute quantities of hazardous materials are reacting at any given time, significantly enhancing operational safety.[1] This document provides detailed application notes and protocols for performing DAST-mediated fluorination reactions in continuous-flow microreactor systems.
Advantages of Using DAST in Flow Chemistry
-
Enhanced Safety: Continuous-flow systems contain the hazardous reagent within a closed loop, minimizing user exposure. The small internal volume of the reactor limits the amount of reagent present at any one time, preventing dangerous accumulations.[1]
-
Precise Process Control: Microreactors enable accurate control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction selectivity and reproducibility.[4]
-
Rapid Reaction Optimization: The ability to quickly vary reaction conditions and observe the outcomes in real-time accelerates the optimization of fluorination protocols.
-
Scalability: Protocols developed on a lab-scale microreactor system can often be scaled up by extending the operation time or by using larger flow reactors, a process often referred to as "scaling-out".[6]
-
In-line Purification: Flow chemistry setups can incorporate in-line scavenging columns to quench the reaction and remove byproducts, yielding cleaner product streams and simplifying downstream workup.[1][2][7]
Experimental Setups and Workflows
A typical experimental setup for DAST fluorination in a continuous-flow system involves two separate inlet streams for the substrate and the DAST reagent, which are then combined in a T-mixer before entering a heated reactor coil. Post-reaction, the stream can be passed through a scavenging column for in-line purification.
Caption: General workflow for DAST-mediated fluorination in a continuous-flow microreactor system.
Protocols
Protocol 1: General Procedure for the Fluorination of Alcohols
This protocol is adapted from the work of Baumann et al. and is suitable for the conversion of primary, secondary, and benzylic alcohols to their corresponding monofluorides.[1]
Materials:
-
Substrate (alcohol)
-
This compound (DAST)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Continuous-flow reactor system (e.g., Vapourtec R2+/R4) with PFA or PTFE tubing and a heated reactor coil.
-
Back pressure regulator (e.g., 6.9 bar / 100 psi)
-
In-line scavenging column packed with calcium carbonate and silica (B1680970) gel.
Procedure:
-
Solution Preparation:
-
Prepare a 0.5 M solution of the alcohol substrate in anhydrous CH₂Cl₂.
-
Prepare a 0.5 M solution of DAST in anhydrous CH₂Cl₂. Caution: Handle DAST in a fume hood with appropriate personal protective equipment.
-
-
System Setup:
-
Set up the continuous-flow reactor with two pump channels.
-
Load the substrate solution into one sample loop and the DAST solution into a separate, identical sample loop.
-
Connect the outputs of the pumps to a T-mixer.
-
Connect the T-mixer to the inlet of the heated reactor coil (e.g., 9 mL internal volume).
-
Connect the outlet of the reactor to a back pressure regulator and then to the in-line scavenging column.
-
-
Reaction Execution:
-
Set the reactor temperature to 60-70 °C.
-
Set the flow rate for each pump to deliver the desired residence time. For a 30-minute residence time in a 9 mL reactor, the combined flow rate would be 300 µL/min (150 µL/min per channel).
-
Simultaneously inject both solutions into the system.
-
The two streams will mix in the T-piece and flow through the heated reactor coil.
-
-
In-line Purification and Collection:
-
The reaction mixture passes through the scavenging column where residual DAST and fluoride (B91410) byproducts are quenched.
-
Collect the purified product stream exiting the column.
-
-
Work-up:
-
Evaporate the solvent from the collected solution to yield the fluorinated product. Purity is often high enough (>95%) to not require further purification.[1]
-
Protocol 2: General Procedure for the gem-Difluorination of Aldehydes and Ketones
This protocol describes the conversion of carbonyl compounds into their corresponding difluorides. Electron-deficient substrates generally react faster than electron-rich ones.[1]
Materials:
-
Substrate (aldehyde or ketone)
-
This compound (DAST)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Continuous-flow reactor system as described in Protocol 1.
Procedure:
-
Solution Preparation:
-
Prepare a 0.5 M solution of the carbonyl substrate in anhydrous CH₂Cl₂.
-
Prepare a 1.0 M solution of DAST (2 equivalents) in anhydrous CH₂Cl₂.
-
-
System Setup:
-
The system setup is identical to that in Protocol 1.
-
-
Reaction Execution:
-
Set the reactor temperature to 80 °C.
-
Set the flow rates to achieve the desired residence time. Residence times may vary from 30 minutes for electron-deficient aldehydes to 45 minutes for electron-rich substrates to achieve full conversion.[1]
-
Inject the substrate and DAST solutions into the flow system.
-
-
In-line Purification and Collection:
-
The process is identical to that in Protocol 1.
-
-
Work-up:
-
Evaporate the solvent to obtain the difluorinated product.
-
Data Presentation
The following tables summarize quantitative data from representative DAST-mediated fluorination reactions performed in continuous-flow systems.
Table 1: Fluorination of Various Alcohols [1]
| Substrate (Alcohol) | Temperature (°C) | Residence Time (min) | Yield (%) |
| 4-Nitrobenzyl alcohol | 60 | 30 | 95 |
| 4-Methoxybenzyl alcohol | 60 | 30 | 92 |
| Cinnamyl alcohol | 60 | 30 | 85 |
| 1-Octanol | 70 | 30 | 78 |
| Cyclohexanol | 70 | 30 | 65 |
Table 2: gem-Difluorination of Aldehydes [1]
| Substrate (Aldehyde) | Temperature (°C) | Residence Time (min) | Yield (%) |
| 4-Nitrobenzaldehyde | 80 | 30 | 97 |
| 4-Chlorobenzaldehyde | 80 | 30 | 94 |
| 4-Methoxybenzaldehyde | 80 | 45 | 91 |
| Benzaldehyde | 80 | 45 | 88 |
Signaling Pathways and Logical Relationships
The decision-making process for optimizing a DAST fluorination reaction in a flow system can be visualized as follows:
Caption: Logical workflow for optimizing DAST fluorination reactions in a continuous-flow system.
Conclusion
The use of DAST in continuous-flow microreactor systems provides a safe, efficient, and scalable method for the synthesis of fluorinated organic molecules.[1][5] By leveraging the precise control offered by flow chemistry, researchers can overcome the inherent hazards of DAST and perform fluorination reactions with high yields and purities.[1][2] The protocols and data presented herein serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling the streamlined incorporation of fluorine into novel chemical entities.
References
- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. Flow microreactor synthesis in organo-fluorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for DAST-Mediated Fluorination of Acid-Sensitive Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science for modulating their biological activity, metabolic stability, and physicochemical properties. Diethylaminosulfur trifluoride (DAST) is a widely utilized reagent for the deoxofluorination of alcohols, aldehydes, and ketones.[1] Notably, DAST has proven to be particularly effective for the fluorination of acid-sensitive substrates due to its relatively mild reaction conditions and lower propensity to be contaminated with strong acids compared to other fluorinating agents.[1][2]
These application notes provide a comprehensive overview of the use of DAST in the fluorination of substrates bearing acid-labile functional groups, such as acetals, silyl (B83357) ethers, and those found in complex natural products like carbohydrates and steroids. Detailed protocols, quantitative data, and mechanistic insights are presented to guide researchers in the successful application of this versatile reagent.
Advantages of DAST for Acid-Sensitive Substrates
DAST offers several advantages when working with molecules that are prone to degradation or rearrangement in the presence of strong acids:
-
Milder Reaction Conditions: DAST-mediated fluorinations can often be carried out at low temperatures, typically ranging from -78 °C to room temperature, which helps in preserving sensitive functional groups.[3][4]
-
Reduced Acid Contamination: Compared to reagents like sulfur tetrafluoride (SF₄), DAST is less likely to be contaminated with hydrofluoric acid (HF), a strong acid that can cleave protecting groups or catalyze unwanted side reactions.[1]
-
High Chemoselectivity: DAST displays a high degree of chemoselectivity, preferentially reacting with hydroxyl groups over many other functionalities, allowing for targeted fluorination in complex molecules.[5][6]
Reaction Mechanisms
The fluorination of alcohols with DAST proceeds through the formation of an alkoxyaminosulfur difluoride intermediate. This is followed by a nucleophilic attack by the fluoride (B91410) ion, which can occur via an Sₙ1 or Sₙ2 pathway, depending on the structure of the substrate.[1][7]
-
Sₙ2 Pathway: This pathway is favored for primary and less hindered secondary alcohols and results in the inversion of stereochemistry at the reaction center.
-
Sₙ1 Pathway: For tertiary and sterically hindered secondary alcohols, the reaction may proceed through a carbocation intermediate, which can lead to a mixture of stereoisomers and is also susceptible to rearrangements.
Side reactions such as elimination to form alkenes and Wagner-Meerwein rearrangements can also occur, particularly with substrates that can form stable carbocations.[8][9]
Experimental Data
The following tables summarize the results of DAST-mediated fluorination on various acid-sensitive substrates.
| Substrate (Carbohydrate Derivatives) | Protecting Groups | Reaction Conditions | Yield (%) | Diastereomeric Ratio | Byproducts | Reference(s) |
| 2,3,5-tri-O-benzyl-D-arabinofuranose | Benzyl | DAST, CH₂Cl₂, 0 °C to rt, 16 h | 78 | - | Not specified | [10] |
| Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | Isopropylidene Acetal | DAST, CH₂Cl₂, rt | 85 | - | Elimination product (10%) | [10] |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Isopropylidene Acetal | DAST, Pyridine, CH₂Cl₂, 0 °C | 60 | - | Elimination product | [11] |
| Substrate (Steroid Derivatives) | Protecting Groups | Reaction Conditions | Yield (%) | Diastereomeric Ratio | Byproducts | Reference(s) |
| 3β-methyl-5α-cholestan-3α-ol | None | DAST, CH₂Cl₂, -78 °C to 0 °C, 15 min | 98 | - | Not specified | [10] |
| 20-hydroxyecdysone derivative | Acetonide | DAST, CH₂Cl₂, -84 °C | Moderate | Mixture of isomers | Dehydration products | [12] |
| Substrate (Other Acid-Sensitive Molecules) | Protecting Groups | Reaction Conditions | Yield (%) | Diastereomeric Ratio | Byproducts | Reference(s) |
| 4-Nitrobenzyl alcohol | None | DAST, CH₂Cl₂, rt, 1 h | 72 | - | Not specified | [13] |
| (S)-α-Hydroxy-β-ketoester | Ester | DAST, CH₂Cl₂, rt, 40 h | High | Inversion | Not specified | [14] |
Experimental Protocols
Safety Precautions: DAST is corrosive, moisture-sensitive, and can decompose explosively upon heating.[3] It reacts with water to produce toxic HF gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn.
Protocol 1: General Procedure for the Fluorination of a Primary or Secondary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol substrate (1.0 mmol)
-
This compound (DAST) (1.1 - 1.5 mmol, 1.1 - 1.5 equiv.)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or ice water for quenching
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 mmol) in anhydrous dichloromethane (5-10 mL).
-
Cool the solution to the desired temperature (typically -78 °C for sensitive substrates, or 0 °C to room temperature for more robust ones).[4]
-
Slowly add DAST (1.1 - 1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution or ice water at a low temperature.[4][13]
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Fluorination of an Acid-Sensitive Carbohydrate Derivative (Example: 2,3,5-tri-O-benzyl-D-arabinofuranose)[10]
Materials:
-
2,3,5-tri-O-benzyl-D-arabinofuranose (1.2 mmol)
-
DAST (12 mmol, 10 equiv.)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (B129727) (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,3,5-tri-O-benzyl-D-arabinofuranose (500 mg, 1.2 mmol) in a suitable flask, add DAST (1.9 g, 12 mmol) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 16 hours, allowing it to gradually warm to room temperature.
-
Cool the mixture back to 0 °C and quench the reaction by adding methanol (2 mL).
-
Add dichloromethane (50 mL) and wash the mixture with saturated aqueous NaHCO₃ solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate 4:1) to afford the fluorinated product.
Potential Side Reactions and Mitigation Strategies
When employing DAST, particularly with substrates prone to carbocation formation, several side reactions can occur. Understanding these pathways is crucial for optimizing reaction conditions and minimizing byproduct formation.
Strategies to Minimize Side Reactions:
-
Low Temperatures: Running the reaction at the lowest effective temperature can disfavor elimination and rearrangement pathways.
-
Choice of Solvent: Non-polar, aprotic solvents like dichloromethane are generally preferred.
-
Use of a Non-nucleophilic Base: In some cases, the addition of a mild, non-nucleophilic base can help to neutralize any in situ generated acid, although this must be done with caution as it can also promote elimination.
-
Consideration of DAST Analogs: For particularly sensitive substrates, more recently developed and thermally stable analogs like Deoxo-Fluor® or PyFluor may offer better selectivity and higher yields with fewer byproducts.[1][3][15]
Conclusion
DAST is a powerful and versatile reagent for the deoxofluorination of alcohols, and it holds a significant place in the synthetic chemist's toolbox, especially for applications involving acid-sensitive substrates. By carefully controlling reaction conditions and being mindful of potential side reactions, researchers can successfully introduce fluorine into complex and delicate molecules, thereby accessing novel chemical space for drug discovery and materials science. For substrates that are particularly prone to side reactions or for larger-scale syntheses where safety is a primary concern, the use of more modern, thermally stable fluorinating agents should be considered.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 6. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 8. DAST - Enamine [enamine.net]
- 9. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organic-synthesis.com [organic-synthesis.com]
Application Notes: Deoxyfluorination of Carbohydrates using Diethylaminosulfur Trifluoride (DAST)
Introduction
The selective introduction of fluorine atoms into carbohydrates is a powerful strategy in medicinal chemistry and chemical biology.[1][2] Fluorinated carbohydrates often exhibit modified biological activities, increased metabolic stability, and altered pharmacokinetic properties, making them valuable as therapeutic agents, enzyme inhibitors, and probes for studying biological processes.[1][2][3] Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for the deoxofluorination of alcohols, providing a direct method to replace hydroxyl groups with fluorine.[4][5] In carbohydrate chemistry, DAST is particularly useful for the stereospecific synthesis of monofluorinated sugars.[6]
Mechanism of Action
The fluorination of an alcohol with DAST proceeds through a nucleophilic substitution reaction. The hydroxyl group of the carbohydrate attacks the sulfur atom of DAST, leading to the formation of an alkoxyaminosulfur difluoride intermediate and the elimination of hydrogen fluoride (B91410).[7] Subsequently, a fluoride ion attacks the carbon atom in an SN2 fashion, resulting in the displacement of the intermediate and an inversion of configuration at the stereocenter.[1][7] The stereospecificity of this reaction is a key advantage, allowing for precise control over the stereochemical outcome of the fluorinated product.[7] However, depending on the substrate's structure, carbocationic rearrangements can sometimes occur.[5][7]
Substrate Scope and Selectivity
DAST can be used to fluorinate primary and secondary hydroxyl groups in carbohydrates.[3] The reactivity of different hydroxyl groups can vary, allowing for regioselective fluorination in some cases, particularly with unprotected glycosides where the anomeric configuration can influence which position is fluorinated.[8] For instance, the fluorination of methyl α-D-glucopyranoside leads to a 4,6-difluoro derivative, whereas the β-anomer yields a 3,6-difluoro product.[8] To achieve selectivity for a specific hydroxyl group, it is common practice to use carbohydrate substrates with other hydroxyls protected by groups such as acyl (e.g., acetyl, benzoyl) or benzyl (B1604629) ethers, which are generally stable under the reaction conditions.[6]
Advantages and Limitations
Advantages:
-
Direct Conversion: Allows for the direct replacement of a hydroxyl group with fluorine.[4]
-
Stereospecificity: The reaction typically proceeds with a clean inversion of configuration (SN2 mechanism), which is crucial for the synthesis of specific stereoisomers.[7]
-
Ease of Handling: Compared to other fluorinating agents like sulfur tetrafluoride (SF₄), DAST is a liquid that is easier to handle in standard laboratory glassware.[7][9]
Limitations:
-
Thermal Instability: DAST is thermally unstable and should not be heated above 80 °C, as it can undergo exothermic decomposition.[7] More stable alternatives like Deoxo-Fluor or Morpholinosulfur trifluoride (morpho-DAST) are sometimes recommended.[6][10]
-
Side Reactions: Rearrangements can occur with certain substrates.[5][7] Additionally, elimination reactions can be a competing pathway.[4]
-
Moisture Sensitivity: The reagent is sensitive to moisture and reactions must be carried out under anhydrous conditions.[7]
Quantitative Data Summary
The following table summarizes representative examples of DAST-mediated fluorination of carbohydrate derivatives, highlighting the reaction conditions and yields.
| Entry | Carbohydrate Substrate | Position Fluorinated | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,3,5-Tri-O-benzyl-D-arabinofuranose | C-1 | - | 0 to RT | 16 | 48 | [11] |
| 2 | Methyl 2,3-di-O-benzoyl-β-D-galactopyranoside (1.05 eq DAST) | C-4, C-6 | CH₂Cl₂ | - | - | 12 | [12] |
| 3 | Methyl 2,3-di-O-benzoyl-β-D-galactopyranoside (1.05 eq DAST) | C-6 only | CH₂Cl₂ | - | - | 54 | [12] |
| 4 | 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose | C-3 (retentive) | Dichloromethane (B109758) | -78 to 25 | - | 80 | [2] |
| 5 | Phenyl 2-azido-4,6-O-benzylidene-2-deoxy-1-thio-β-D-allopyranoside | C-3 | Dichloromethane | 0 to 25 | - | 81 | [2] |
| 6 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | C-6 | Benzene | 25 | 1 | 85 | [4] |
Experimental Protocols
1. General Protocol for Deoxyfluorination of a Protected Monosaccharide
This protocol provides a general procedure for the fluorination of a carbohydrate alcohol using DAST. Reaction conditions, particularly temperature and time, may need to be optimized for specific substrates.
Materials:
-
Protected carbohydrate substrate with a free hydroxyl group
-
This compound (DAST)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent (e.g., diglyme, benzene)[7][11]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: Under an inert atmosphere (Ar or N₂), dissolve the protected carbohydrate substrate (1.0 eq.) in anhydrous dichloromethane (approx. 10-20 mL per mmol of substrate).[13]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Some reactions may be started at 0 °C.[10][11]
-
Reagent Addition: Add DAST (1.1 - 1.5 eq.) dropwise to the cooled, stirred solution.[11][13] Maintain the low temperature during addition.
-
Reaction: Stir the reaction mixture, allowing it to slowly warm to room temperature over several hours.[11] The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from minutes to overnight.[7][13]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C or -15 °C.[13] Cautiously quench the reaction by the slow, dropwise addition of a small amount of methanol, followed by saturated aqueous NaHCO₃ solution or ice-cold water to neutralize acidic byproducts.[7][11][13]
-
Work-up: Transfer the mixture to a separatory funnel and dilute with additional dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[13]
-
Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the fluorinated carbohydrate.[11]
2. Safety Precautions for Handling DAST
CRITICAL: DAST is a hazardous reagent and must be handled with extreme care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.
-
Anhydrous Conditions: DAST reacts violently with water to produce hydrogen fluoride (HF), which is highly corrosive and toxic. All glassware must be scrupulously dried, and reactions must be performed under an inert, anhydrous atmosphere.[7]
-
Thermal Hazard: DAST can decompose violently upon heating (above 80-90 °C) or distillation at atmospheric pressure.[7] Reactions should not be heated above this temperature.
-
Quenching: The quenching process is exothermic and releases acidic gases. It should be performed slowly at low temperatures.
-
Storage: Store DAST in a tightly sealed plastic bottle (as HF etches glass) in a refrigerator and away from moisture.
Visualizations
Diagram 1: General Experimental Workflow
Caption: Experimental workflow for DAST-mediated deoxyfluorination of carbohydrates.
Diagram 2: Reaction Mechanism (SN2)
Caption: Generalized SN2 mechanism for the fluorination of an alcohol with DAST.
References
- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. DAST - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 8. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. This compound (DAST) [commonorganicchemistry.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fluorinated Steroids using DAST
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into steroid molecules can significantly alter their biological properties, leading to enhanced potency, improved metabolic stability, and modified receptor binding affinities. Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for the deoxofluorination of alcohols, making it a valuable tool in the synthesis of fluorinated steroids. These notes provide an overview of the application of DAST in steroid chemistry, including detailed protocols and quantitative data for the synthesis of various fluorinated steroid classes.
Reaction Mechanism and Stereochemistry
The reaction of an alcohol with DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. Subsequent nucleophilic attack by fluoride (B91410) displaces the sulfur-containing leaving group. The reaction can proceed via either an SN1 or SN2 pathway, depending on the structure of the steroid and the stability of the potential carbocation intermediate.
-
SN2 Pathway: This pathway is common for primary and less hindered secondary alcohols, and it results in the inversion of stereochemistry at the reaction center.
-
SN1 Pathway: For tertiary and sterically hindered secondary alcohols, or where a carbocation can be stabilized by neighboring groups, an SN1 mechanism may be favored. This can lead to a mixture of stereoisomers and potentially rearranged products.
It is crucial to consider the stereochemical outcome when planning the synthesis of a specific fluorinated steroid.
Quantitative Data on DAST-Mediated Fluorination of Steroids
The following tables summarize representative examples of DAST-mediated fluorination of various steroid substrates. Reaction conditions and yields can vary depending on the specific substrate and experimental setup.
Table 1: Fluorination of Cholestane Derivatives
| Steroid Substrate | Position of -OH | DAST (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Stereochemistry of Product | Reference |
| Cholesterol | 3β | 1.5 | CH₂Cl₂ | -78 to RT | 70 min | ~70 | 3α-Fluoro | |
| 3β-Methyl-5α-cholestan-3α-ol | 3α | 4.1 | CH₂Cl₂ | -78 to 0 | 15 min | 98 | 3β-Fluoro |
Table 2: Fluorination of Ecdysteroid Derivatives
| Steroid Substrate | Position of -OH | DAST (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Product Description | Reference |
| 20-Hydroxyecdysone diacetonide | 14α | 1.5 | CH₂Cl₂ | -84 to RT | - | - | 14α-Fluoro and Δ¹⁴ analogs | |
| Calonysterone 2-acetate (B119210) 20,22-acetonide | Multiple | 1.5 | CH₂Cl₂ | -84 to RT | - | - | Complex mixture |
Table 3: Fluorination of Androstane Derivatives
| Steroid Substrate | Position of -OH | DAST (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Stereochemistry of Product | Reference |
| 3β-Hydroxy-5α-androstan-17-one | 3β | - | - | - | - | - | 3α-Fluoro (by analogy) | (General principle) |
Experimental Protocols
Safety Precautions: DAST is toxic, corrosive, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). DAST can decompose exothermically at temperatures above 90°C.
Protocol 1: General Procedure for the Fluorination of a Steroidal Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Steroidal alcohol
-
This compound (DAST)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone, -78°C)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
Dissolve the steroidal alcohol (1 equivalent) in anhydrous dichloromethane (e.g., 10 mL per gram of steroid) in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add DAST (1.2-1.5 equivalents) dropwise to the stirred solution via syringe.
-
Stir the reaction mixture at -78°C for a specified time (e.g., 15-60 minutes) and then allow it to slowly warm to room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of 3α-Fluorocholestane from Cholesterol
This protocol is adapted from the fluorination of cholesterol.
Materials:
-
Cholesterol (1.0 g, 2.58 mmol)
-
DAST (0.58 mL, 4.38 mmol, 1.7 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) (25 mL)
-
Other materials as listed in Protocol 1
Procedure:
-
In a 100 mL round-bottom flask, dissolve cholesterol in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add DAST dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -78°C for 30 minutes and then let it warm to room temperature over 1 hour.
-
Carefully pour the reaction mixture into 50 mL of ice-cold saturated NaHCO₃ solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the 3α-fluorocholestane.
Visualizations
Caption: General mechanism of DAST-mediated deoxofluorination of a steroidal alcohol.
Caption: Workflow for the synthesis and evaluation of fluorinated steroids.
Troubleshooting & Optimization
Diethylaminosulfur Trifluoride (DAST) Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling, storage, and use of Diethylaminosulfur trifluoride (DAST). Please familiarize yourself with the following troubleshooting guides and frequently asked questions before conducting experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAST) and what are its primary applications?
A1: this compound (DAST) is a nucleophilic fluorinating agent widely used in organic synthesis.[1][2] Its primary applications include the conversion of alcohols to alkyl fluorides, aldehydes and ketones to geminal difluorides, and carboxylic acids to acyl fluorides.[2]
Q2: What are the major hazards associated with DAST?
A2: DAST is a corrosive and toxic substance that can cause severe skin burns and eye damage.[3] It is also moisture-sensitive and reacts violently with water, releasing toxic and corrosive hydrogen fluoride (B91410) (HF) gas.[4] A significant hazard is its potential for explosive decomposition when heated, particularly above 50°C.[4]
Q3: What are the proper storage conditions for DAST?
A3: DAST should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. The recommended storage temperature is between 2-8°C in an explosion-proof refrigerator.[3][5] It is crucial to store DAST under an inert atmosphere and in containers made of materials other than glass, as it can etch glass.[3]
Q4: What personal protective equipment (PPE) is required when handling DAST?
A4: When handling DAST, a comprehensive set of PPE is mandatory. This includes chemical-resistant gloves, chemical safety goggles and a face shield, a flame-retardant lab coat, and respiratory protection. All manipulations should be performed in a certified chemical fume hood.
Q5: What materials are incompatible with DAST?
A5: DAST is incompatible with water, acids, strong bases, strong oxidizing agents, and alcohols. Contact with these substances can lead to violent reactions, decomposition, and the release of toxic gases.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | Inactive reagent (degraded DAST). | Use a fresh bottle of DAST. Ensure it has been stored under proper anhydrous conditions. |
| Insufficient reagent. | Increase the molar equivalents of DAST, especially for sterically hindered substrates. | |
| Low reaction temperature. | Gradually and carefully increase the reaction temperature. Be aware that higher temperatures can promote side reactions. | |
| Formation of elimination byproducts (olefins) | High reaction temperature. | Lower the reaction temperature, as elimination reactions are often favored at higher temperatures. |
| Presence of a strong base. | If possible, use neutral or slightly acidic reaction conditions to minimize E2 elimination. | |
| Reaction mixture turns dark or shows signs of decomposition | Reaction temperature is too high. | Immediately cool the reaction mixture. Re-evaluate the optimal reaction temperature for your specific substrate. |
| Presence of impurities in the starting material or solvent. | Ensure all starting materials and solvents are pure and anhydrous. | |
| Difficulty in achieving stereocontrol (for chiral substrates) | Conformational flexibility of the substrate. | This can be a challenge with conformationally flexible rings like cycloheptanes. Consider derivatization to a more rigid structure before fluorination if possible. |
Quantitative Data Summary
The following table summarizes key quantitative data regarding the thermal stability of DAST and a common, more stable alternative, Deoxo-Fluor.
| Parameter | This compound (DAST) | Deoxo-Fluor |
| Decomposition Temperature | 140°C | 140°C |
| Exothermic Heat of Decomposition | 1700 J/g | 1100 J/g |
| Onset of Decomposition (Calvet calorimeter) | 50-60°C | ~70°C |
| Maximum Pressure Generation Rate (ARC) | 855 psi/min at 149°C | 788 psi/min at 170°C |
| Maximum Rate of Temperature Rise (ARC) | 711 °C/min | 505 °C/min |
Data compiled from multiple sources.[4][6]
Experimental Protocols
Detailed Methodology for Quenching and Disposal of DAST
Objective: To safely quench unreacted DAST in a reaction mixture and dispose of the resulting waste in accordance with safety regulations.
Materials:
-
Reaction mixture containing DAST
-
Anhydrous isopropanol (B130326) or ethanol (B145695)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Appropriate personal protective equipment (PPE)
-
Chemically resistant secondary containment
Procedure:
-
Preparation:
-
Ensure the fume hood is clean and free of flammable materials.
-
Prepare an ice bath large enough to accommodate the reaction flask.
-
Have all necessary quenching reagents and PPE readily available.
-
-
Initial Quenching (Alcohol):
-
Cool the reaction flask in the ice bath to 0°C or below.
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly and dropwise add anhydrous isopropanol or ethanol to the cooled, stirring reaction mixture. This is to quench the bulk of the reactive DAST.
-
Caution: The initial addition may cause gas evolution and a slight exotherm. Control the addition rate to maintain the temperature below 20°C.
-
-
Aqueous Quench:
-
Once the initial vigorous reaction with alcohol has subsided, slowly and carefully add the reaction mixture to a separate flask containing a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Caution: This step will neutralize the acidic byproducts and any remaining DAST, leading to vigorous gas (CO₂) evolution. Ensure the receiving flask is large enough to accommodate potential foaming.
-
-
Workup:
-
Allow the quenched mixture to warm to room temperature while stirring.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any product.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Waste Disposal:
-
The neutralized aqueous waste should be collected in a properly labeled hazardous waste container.
-
Contaminated materials such as gloves, pipette tips, and absorbent paper should be collected in a separate, labeled solid hazardous waste container.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[7]
-
Visualizations
Caption: Workflow for the safe handling and storage of DAST.
Caption: Troubleshooting decision tree for common DAST reaction issues.
References
- 1. This compound (DAST) [commonorganicchemistry.com]
- 2. DAST - Enamine [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Common side reactions in DAST fluorination and how to avoid them.
Welcome to the technical support center for DAST (Diethylaminosulfur Trifluoride) fluorination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding DAST and its applications in fluorination reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during DAST fluorination experiments.
Issue 1: Low or No Yield of the Desired Fluorinated Product
-
Possible Cause 1: Reagent Inactivity. DAST is sensitive to moisture and can degrade over time.
-
Solution: Use a fresh bottle of DAST or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is rigorously dried before use.
-
-
Possible Cause 2: Inappropriate Reaction Temperature. The optimal temperature for DAST fluorination is highly substrate-dependent.
-
Possible Cause 3: Unsuitable Solvent. The choice of solvent can significantly impact the reaction outcome.
-
Solution: Anhydrous dichloromethane (B109758) (DCM) is the most commonly used solvent for DAST fluorinations.[2][3] Other aprotic or non-polar solvents can also be used.[1]
-
Issue 2: Formation of Elimination Byproducts (e.g., Alkenes)
-
Possible Cause 1: Substrate Susceptibility. Alcohols, particularly secondary and tertiary ones, and enolizable ketones are prone to elimination reactions.[1][4] Homobenzylic alcohols are also highly susceptible to elimination with DAST.[4]
-
Solution:
-
Maintain a low reaction temperature throughout the addition of DAST and the initial phase of the reaction.
-
Consider using a more selective and thermally stable fluorinating agent. PyFluor, for example, has been shown to significantly reduce the formation of elimination byproducts compared to DAST.[4][5]
-
-
-
Possible Cause 2: Presence of a Strong Base. The presence of a strong, non-nucleophilic base can promote elimination.
-
Solution: Ensure the reaction is run under neutral or slightly acidic conditions. If a base is required for other functionalities in the molecule, a milder base should be chosen and the reaction conditions carefully optimized.
-
Issue 3: Observation of Rearrangement Products
-
Possible Cause: Carbocationic Intermediates. DAST fluorination can proceed through an SN1-like mechanism, especially for substrates that can form stable carbocations. This can lead to Wagner-Meerwein or pinacol (B44631) rearrangements.[1][6]
-
Solution:
-
Employing a less polar solvent may disfavor the formation of a carbocationic intermediate.
-
For substrates prone to rearrangement, alternative fluorinating agents that favor an SN2 mechanism should be considered.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in DAST fluorination?
A1: The most frequently observed side reactions include:
-
Elimination: Formation of alkenes from alcohols or vinyl fluorides from enolizable ketones.[1]
-
Rearrangement: Carbocationic rearrangements such as Wagner-Meerwein and pinacol rearrangements can occur, particularly with sterically hindered or electronically predisposed substrates.[1][6]
-
Ether Formation: In the case of epoxides, the formation of bis(α-fluoroalkyl)ethers can be a significant side reaction.[1]
-
Sulfite (B76179) Ester and Cyclic Ether Formation: Diols can react with DAST to form sulfite esters or cyclic ethers, depending on the chain length between the hydroxyl groups.
Q2: How can I minimize the formation of elimination byproducts?
A2: To minimize elimination:
-
Control the temperature: Start the reaction at -78°C and allow it to warm slowly.
-
Choose the right solvent: Use a non-polar aprotic solvent like dichloromethane.
-
Consider alternative reagents: Reagents like PyFluor and XtalFluor have been developed to be more selective and produce fewer elimination byproducts.[4][7]
Q3: My starting material is a chiral alcohol. Will the stereochemistry be retained during fluorination with DAST?
A3: Not necessarily. The stereochemical outcome depends on the reaction mechanism. If the reaction proceeds via an SN2 pathway, you will observe an inversion of configuration.[8] However, if an SN1 mechanism is operative through a carbocationic intermediate, racemization or a mixture of stereoisomers may result. The substrate's structure plays a crucial role in determining the dominant pathway.[1]
Q4: Can DAST be used to fluorinate carboxylic acids?
A4: DAST reacts with carboxylic acids to form acyl fluorides.[1][6] It does not typically convert the carboxylic acid to a trifluoromethyl group, unlike sulfur tetrafluoride (SF4).[1]
Q5: What are safer alternatives to DAST?
A5: DAST is known to be thermally unstable and can decompose explosively above 90°C.[3] Safer, more thermally stable alternatives include:
-
Deoxo-Fluor®: (Bis(2-methoxyethyl)aminosulfur trifluoride) is more thermally stable than DAST.[3][8]
-
PyFluor®: A crystalline solid that is more stable and selective, often leading to less elimination.[4][8]
-
XtalFluor® reagents: These are crystalline salts that are more thermally stable and easier to handle than DAST.[7]
-
Fluolead™: A solid reagent with good thermal stability.
Data Presentation
Table 1: Performance Comparison of DAST and its Alternatives in the Deoxyfluorination of Alcohols
| Reagent | Substrate Type | Typical Yield (%) | Key Advantages | Key Disadvantages |
| DAST | Primary Alcohols | 60-90% | Direct, one-step procedure. | Potential for elimination side products.[9] |
| Secondary Alcohols | 50-80% | Effective for many substrates. | Prone to elimination and rearrangement. | |
| Tertiary Alcohols | Variable | Can fluorinate some tertiary alcohols. | Often leads to significant elimination. | |
| Deoxo-Fluor® | Primary & Secondary Alcohols | 60-95% | More thermally stable than DAST.[8] | Still moisture-sensitive. |
| PyFluor® | Primary & Secondary Alcohols | 70-95% | High selectivity, minimal elimination byproducts.[4] | Requires a base co-reagent. |
Data compiled from multiple sources.
Table 2: Comparison of Yields and Elimination Byproducts for Different Fluorinating Reagents
| Entry | Reagent | Yield of Fluoride (B91410) (%) | Yield of Elimination Product (%) | Selectivity (Fluoride:Elimination) |
| 1 | DAST | 79 | 19 | ~4:1 |
| 2 | Deoxo-Fluor® | 78 | 13 | ~6:1 |
| 3 | PyFluor / DBU | 79 | <4 | >20:1 |
Data adapted from J. Am. Chem. Soc. 2015, 137, 9571-9574, for the fluorination of a model secondary alcohol.[4]
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of an Alcohol using DAST
-
Under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 5-10 mL) in a dry flask equipped with a magnetic stirrer.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.5 mmol, 1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -78°C for 30-60 minutes, then let it warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ice water.[2][8]
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.[2]
Safety Note: DAST is corrosive, moisture-sensitive, and potentially explosive upon heating. It generates toxic hydrogen fluoride (HF) upon contact with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8][10]
Visualizations
Caption: General mechanism of alcohol fluorination using DAST.
Caption: Pathways for desired fluorination and common side reactions.
Caption: A logical workflow for troubleshooting DAST fluorination reactions.
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. DAST - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Managing Explosive Decomposition Risk of DAST When Heating
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of Diethylaminosulfur Trifluoride (DAST) to mitigate the risk of explosive decomposition upon heating.
Frequently Asked Questions (FAQs)
Q1: What is DAST and why is it considered hazardous?
A1: Diethylaminosulf-ur trifluoride (DAST) is a versatile fluorinating reagent used in organic synthesis to convert alcohols to alkyl fluorides, and aldehydes or ketones to geminal difluorides.[1][2][3][4] Despite its utility, DAST is hazardous due to its potential for explosive decomposition when heated.[2][5] It is also highly reactive with water, producing toxic and corrosive hydrogen fluoride (B91410) (HF) gas.[2][5]
Q2: At what temperature does DAST begin to decompose?
A2: DAST is thermally unstable and should be handled with extreme caution. To minimize the risk of accidents, it is recommended to maintain DAST samples below 50°C.[1] Energetic decomposition has been reported between 50 and 60°C.[6] However, thermal analysis data indicates varying onset temperatures for decomposition depending on the analytical method used. It is crucial to be aware of these different values and the conditions under which they were obtained.
Q3: What are the primary products of DAST decomposition?
A3: Upon heating, DAST can disproportionate into sulfur tetrafluoride (SF₄) and bis(diethylamino) sulfur difluoride.[7] The less stable difluoride can then undergo a vigorous exothermic decomposition.[7] Additionally, DAST reacts violently with water to produce hydrogen fluoride (HF), a highly toxic and corrosive substance.[2][8]
Q4: Are there safer alternatives to DAST?
A4: Yes, several fluorinating reagents with enhanced thermal stability have been developed. These include Bis-(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) and difluoro(morpholino)sulfonium tetrafluoroborate (B81430) (XtalFluor-M).[1] Morpho-DAST is another slightly more thermally stable alternative.[1]
Troubleshooting Guide
Problem 1: My DAST reagent has changed color to orange/brown. Is it still safe to use?
-
Cause: Discoloration of DAST, which is colorless when pure, can indicate the presence of impurities or partial decomposition over time.[1]
-
Solution: While older, discolored samples may sometimes be used after redistillation, this process is hazardous and requires extensive safety precautions.[6] For routine laboratory use, it is strongly recommended to use fresh, colorless DAST. If the purity is in doubt, it is safer to dispose of the reagent according to your institution's hazardous waste protocols.
Problem 2: I observed a sudden temperature increase during my reaction with DAST. What should I do?
-
Immediate Action: This could be the onset of a thermal runaway reaction. Immediately remove the heating source and apply cooling if it is safe to do so. Evacuate the immediate area and follow your laboratory's emergency procedures.
-
Prevention: Always conduct reactions with DAST at low temperatures, typically starting at -78°C for alcohol fluorination.[1][9] Use a reliable cooling bath and monitor the reaction temperature closely. Employ slow, dropwise addition of the reagent to the substrate solution.
Problem 3: My glassware is etching after a reaction with DAST.
-
Cause: DAST reacts with moisture to produce hydrogen fluoride (HF), which readily etches glass.[6][8]
-
Solution: Ensure all glassware is thoroughly flame-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] Use plastic labware (e.g., polyethylene (B3416737) or Teflon) for storing and handling DAST whenever possible. Quench the reaction carefully with a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate, in a separate vessel.[9]
Data Presentation: Thermal Stability of DAST and Alternatives
The following table summarizes the thermal stability data for DAST and some of its alternatives, as determined by various analytical techniques.
| Compound | Analytical Method | Onset of Decomposition (°C) | Heat of Decomposition (J/g) | Maximum Rate of Temperature Rise (°C/min) |
| DAST | Reported Safe Handling Limit | < 50 | Not Applicable | Not Applicable |
| Energetic Decomposition Range | 50 - 60 | Not Reported | Not Reported | |
| Accelerating Rate Calorimetry (ARC) | 85 | Not Reported | 711 | |
| Differential Scanning Calorimetry (DSC) | 140 | -1700 | Not Reported | |
| Deoxo-Fluor | Calvet Calorimeter (C80) | ~70 | Not Reported | Not Reported |
| Accelerating Rate Calorimetry (ARC) | 100 | Not Reported | 505 | |
| Differential Scanning Calorimetry (DSC) | 120 | -1100 | Not Reported | |
| XtalFluor-E | Not Specified | Not Reported | Not Reported | 310 |
| XtalFluor-M | Not Specified | Not Reported | Not Reported | 50 |
Data compiled from multiple sources.[1][6][10]
Experimental Protocols
Protocol 1: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and enthalpy of decomposition for DAST.
Methodology:
-
A small, precisely weighed sample of DAST (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., gold-plated stainless steel) to prevent reaction with the pan material and leakage.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.[11][12][13]
-
The temperature of the DSC cell is increased at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[11][14]
-
An exothermic event, indicating decomposition, will appear as a peak on the resulting thermogram. The onset temperature is determined by the intersection of the baseline with the tangent of the peak's leading edge. The area under the peak is proportional to the heat of decomposition.[15]
Protocol 2: Adiabatic Decomposition Analysis using Accelerating Rate Calorimetry (ARC)
Objective: To simulate a worst-case thermal runaway scenario and determine the time-temperature-pressure relationship for DAST decomposition under adiabatic conditions.
Methodology:
-
A sample of DAST (typically 1-6 g) is loaded into a spherical sample bomb, usually made of a non-reactive metal.[16]
-
The bomb is equipped with a pressure transducer and a temperature sensor and placed inside an adiabatic enclosure.[16]
-
The ARC operates in a "Heat-Wait-Search" mode. The sample is heated in small steps, followed by a waiting period to allow for thermal equilibration. The instrument then searches for any self-heating (exothermic activity).[16]
-
Once a self-heating rate above a certain threshold (e.g., 0.02 K/min) is detected, the instrument switches to adiabatic mode. The surrounding heaters match the sample temperature, preventing any heat loss to the environment.[16][17]
-
The temperature and pressure of the sample are continuously monitored as the decomposition reaction accelerates, providing data on the onset temperature, heat release rate, pressure rise rate, and time to maximum rate.[18][19]
Visualizations
DAST Thermal Event Troubleshooting Workflow
Caption: A decision tree for responding to a thermal runaway event involving DAST.
Logical Relationship of DAST Decomposition Hazards
Caption: Logical flow of hazards associated with DAST decomposition and hydrolysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. DAST - Enamine [enamine.net]
- 5. cheshireorganics.com [cheshireorganics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. rigaku.com [rigaku.com]
- 15. s4science.at [s4science.at]
- 16. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]
- 19. thermalhazardtechnology.com [thermalhazardtechnology.com]
Technical Support Center: Optimizing DAST Reactions for Secondary Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylaminosulfur trifluoride (DAST) for the fluorination of secondary alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the DAST reaction with a secondary alcohol?
The fluorination of a secondary alcohol with DAST typically proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. This is followed by a nucleophilic attack by the fluoride (B91410) ion. This attack can occur via an SN1 or SN2 pathway, depending on the structure of the substrate. An SN2 pathway results in an inversion of stereochemistry.[1]
Q2: What is the recommended temperature for a DAST reaction with a secondary alcohol?
The optimal temperature for a DAST reaction with a secondary alcohol is substrate-dependent and often requires careful optimization. However, reactions are typically conducted at low temperatures to minimize side reactions. A common starting point is -78 °C, with the reaction mixture gradually being allowed to warm to room temperature.[2][3] For more reactive substrates, maintaining a low temperature throughout the reaction is crucial.[4]
Q3: What are the most common side reactions observed when using DAST with secondary alcohols?
The most significant side reaction is elimination, which leads to the formation of alkenes.[1][5] This is particularly prevalent with substrates that have acidic protons beta to the hydroxyl group or are prone to forming stable carbocations. Rearrangements, such as the Wagner-Meerwein rearrangement, can also occur, especially with substrates susceptible to cationic rearrangements.[6]
Q4: Are there safer alternatives to DAST?
Yes, due to the hazardous nature of DAST (thermal instability and potential for detonation upon heating), several safer alternatives have been developed.[1][2] These include Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), which is more thermally stable, and PyFluor, a crystalline solid that is less sensitive to air and moisture and often exhibits greater chemoselectivity, minimizing elimination side reactions.[1]
Troubleshooting Guide
Problem 1: Low yield of the desired fluorinated product.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction may be too cold, leading to a sluggish reaction, or too warm, promoting side reactions. Try running the reaction at a slightly higher or lower temperature. For example, if the reaction was run at -78 °C, try allowing it to slowly warm to 0 °C or room temperature. Conversely, if the reaction was run at room temperature and significant side products were observed, perform the reaction entirely at -78 °C or 0 °C.[2][3][4] |
| Moisture in the Reaction | DAST reacts violently with water to produce hydrogen fluoride (HF), which can lead to unwanted side reactions and decrease the effective concentration of the reagent.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Impure DAST Reagent | Older samples of DAST can decompose, appearing as an orange-colored liquid, which can lead to lower yields and the formation of byproducts.[2] Use a fresh, colorless sample of DAST for the best results. |
| Incorrect Stoichiometry | An insufficient amount of DAST will result in incomplete conversion of the starting material. A slight excess of DAST (e.g., 1.1 to 1.5 equivalents) is typically used.[1][3] |
Problem 2: Significant formation of elimination byproducts.
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | Higher temperatures favor elimination reactions.[7] Perform the reaction at a lower temperature (e.g., -78 °C) and maintain it for the duration of the reaction. |
| Substrate is Prone to Elimination | For substrates that are particularly susceptible to elimination, consider using a milder fluorinating reagent with higher chemoselectivity, such as PyFluor.[1] |
| Presence of a Non-Coordinating Counter-ion | The nature of the solvent can influence the reaction pathway. In some cases, a less polar solvent might disfavor the formation of a carbocation intermediate that can lead to elimination. |
Quantitative Data Summary
The following table summarizes the performance of DAST and alternative reagents in the fluorination of a secondary steroidal alcohol, highlighting the potential for elimination side reactions.
| Reagent | Substrate | Product | Yield (%) | Reaction Condition | Elimination (%) | Reference |
| DAST | Secondary Steroidal Alcohol | Fluorinated Steroid | 47 | Not specified | 44 | [1] |
| PyFluor | Secondary Steroidal Alcohol | Fluorinated Steroid | 79 | 1.1 eq. PyFluor, 2 eq. DBU, Toluene, 50 °C, 48h | <5 | [1] |
Experimental Protocols
General Protocol for the Fluorination of a Secondary Alcohol using DAST
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Secondary alcohol
-
This compound (DAST)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a fume hood, dissolve the secondary alcohol (1.0 eq.) in anhydrous dichloromethane (approximately 0.1-0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Under a nitrogen or argon atmosphere, add DAST (1.1-1.5 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, allow the mixture to slowly warm to 0 °C or room temperature while continuing to monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.[3][8][9]
Safety Note: DAST is corrosive, moisture-sensitive, and can be explosive upon heating. It generates toxic HF gas upon contact with water. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[1]
Visualizations
Caption: General reaction mechanism for the fluorination of a secondary alcohol with DAST.
Caption: Troubleshooting workflow for optimizing DAST reactions with secondary alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 5. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAST - Enamine [enamine.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Troubleshooting low yields in DAST-mediated fluorination.
Welcome to the technical support center for DAST-mediated fluorination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your DAST-mediated fluorination experiments.
Q1: My reaction yield is low or I'm recovering mostly starting material. What are the common causes?
A1: Low conversion is a frequent issue and can stem from several factors:
-
DAST Reagent Quality: DAST is sensitive to moisture and can decompose over time, especially if not stored properly.[1] Use a fresh bottle or a recently purchased reagent for best results. Older, orange-colored DAST may have reduced activity.[2]
-
Insufficient DAST: For many substrates, a stoichiometric amount of DAST is not enough. Using 1.1 to 1.5 equivalents is common for alcohols, and up to 3 equivalents or more may be needed for less reactive substrates like ketones.[3][4]
-
Reaction Temperature: While many DAST reactions are initiated at low temperatures like -78°C, they often require warming to room temperature or even gentle heating to proceed to completion.[5][6] However, do not heat above 80°C, as the reagent can decompose explosively.[2][3]
-
Reaction Time: Some fluorinations can be sluggish. Monitor the reaction by TLC or another appropriate method to ensure it has gone to completion.[5]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Dichloromethane (B109758) (DCM) is the most commonly used and often preferred solvent.[5][7] Aprotic and non-polar solvents are generally recommended.[3]
-
Order of Addition: In some cases, adding the substrate solution dropwise to the DAST solution can improve yields compared to the reverse addition.
Q2: I'm observing significant amounts of elimination byproducts (alkenes). How can I minimize this?
A2: Elimination is a common side reaction, especially with secondary and tertiary alcohols which can proceed through an E1-like mechanism. To minimize elimination:
-
Low Temperatures: Maintain a low reaction temperature. While warming is often necessary for the reaction to proceed, avoiding excessive heat can suppress elimination pathways.
-
Solvent: The choice of solvent can influence the degree of elimination. Non-polar solvents may favor the desired substitution reaction.
-
Alternative Reagents: If elimination remains a significant problem, consider alternative fluorinating reagents like PyFluor or XtalFluor, which are often more selective and produce fewer elimination byproducts.[8][9]
Q3: My reaction is producing rearranged products. Why is this happening and can it be prevented?
A3: The formation of rearranged products is indicative of a carbocationic intermediate, which is susceptible to Wagner-Meerwein or pinacol-type rearrangements.[3][10] This is more likely with substrates that can form stabilized carbocations.
-
Substrate Structure: Substrates prone to forming stable carbocations are more likely to undergo rearrangement.
-
Reaction Conditions: While difficult to completely suppress, running the reaction at the lowest possible temperature that still allows for conversion may minimize rearrangements.
-
Consider Alternatives: For substrates highly prone to rearrangement, alternative fluorination methods that do not proceed through a carbocationic intermediate may be necessary.
Q4: My chiral alcohol is giving a racemic or epimerized product. What determines the stereochemical outcome?
A4: The stereochemical outcome of DAST fluorination depends on the reaction mechanism.
-
SN2 Pathway: For primary and many secondary alcohols, the reaction often proceeds with a clean inversion of stereochemistry via an SN2 mechanism.[8]
-
SN1 Pathway: For substrates that can form a stable carbocation (e.g., tertiary, benzylic, or allylic alcohols), the reaction may proceed through an SN1 pathway, leading to racemization or a mixture of stereoisomers.[3]
To favor inversion, use conditions that promote an SN2 reaction, such as a less ionizing solvent and the lowest effective reaction temperature.
Q5: The workup of my reaction is problematic, or I'm losing my product during purification.
A5: DAST reaction workups require care due to the formation of corrosive byproducts.
-
Quenching: Reactions are typically quenched by slowly adding the reaction mixture to ice-cold water or a saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts like HF.[5]
-
Product Volatility: Some fluorinated products can be volatile. If you suspect this, take care during solvent removal, for instance by using a cooled trap on your rotary evaporator.
-
Aqueous Solubility: Highly polar or small fluorinated molecules may have some solubility in the aqueous layer during extraction. It's advisable to re-extract the aqueous layer multiple times with an organic solvent.
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize how different reaction parameters can affect the yield of DAST-mediated fluorination for various substrate types.
Table 1: Fluorination of Alcohols
| Substrate Type | DAST (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Primary (1-Octanol) | 1.0 | Dichloromethane | -70 to 25 | Not specified | 90 | Dropwise addition of alcohol to DAST solution.[3] |
| Primary (4-Nitrobenzyl alcohol) | 1.1 | Dichloromethane | Room Temp | 1 | 72 | Dropwise addition of DAST.[11] |
| Secondary (Steroidal Alcohol) | Not specified | Not specified | Not specified | Not specified | 47 | Significant (44%) elimination byproduct observed.[8] |
| Tertiary (2-Methylbutan-2-ol) | 1.0 | Diglyme | -50 to Room Temp | Not specified | 88 | Dropwise addition of alcohol to cooled DAST solution.[12] |
Table 2: Fluorination of Aldehydes and Ketones
| Substrate Type | DAST (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Aldehyde (Electron-deficient) | 2.0 | Dichloromethane | 80 | 30 min | High | Continuous flow reactor.[13] |
| Aldehyde (Electron-rich) | 2.0 | Dichloromethane | 80 | 45 min | High | Continuous flow reactor.[13] |
| Ketone (Benzyl 3-oxopyrrolidinecarboxylate) | 3.1 | Benzene | Room Temp | 7 days | 73 | Longer reaction time needed for this ketone.[12] |
| Ketone (Ethyl 2-(4-biphenyl)-2-oxoacetate) | 2.0 | Neat | Room Temp to 45 | 2 h | 92 | Exothermic reaction, cooling may be necessary initially.[12] |
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of an Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a fume hood, add the alcohol (1.0 eq.) to a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1-0.5 M).[5]
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
DAST Addition: Slowly add DAST (1.2 eq.) dropwise to the stirred solution.[5]
-
Reaction: Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.[4] Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate.[5]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Fluorination of a Ketone
-
Preparation: In a fume hood, dissolve the ketone (1.0 eq.) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
DAST Addition: Cool the solution to 0°C or room temperature, depending on the reactivity of the ketone. Slowly add DAST (2.0-3.0 eq.) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature or with gentle heating (not exceeding 80°C) until the reaction is complete as indicated by TLC analysis. Reaction times can vary from a few hours to several days.[12]
-
Workup and Purification: Follow steps 5-8 from Protocol 1 for quenching, extraction, and purification.
Visualizations
DAST-Mediated Fluorination of an Alcohol: Reaction Mechanism
Caption: Mechanism of alcohol fluorination using DAST.
General Experimental Workflow for DAST Fluorination
Caption: A generalized experimental workflow for DAST fluorination.
Troubleshooting Logic for Low Yields in DAST Fluorination
Caption: A decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. Alcohol to Fluoride - DAST [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Page loading... [guidechem.com]
- 7. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 10. DAST - Enamine [enamine.net]
- 11. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
Technical Support Center: Purification of Crude Product After DAST Fluorination
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of crude products following fluorination with (diethylamino)sulfur trifluoride (DAST).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude product after a DAST fluorination?
A1: Besides unreacted starting material, common byproducts include elimination products (alkenes), rearranged products due to carbocation intermediates (e.g., Wagner-Meerwein or pinacol (B44631) rearrangements), and diastereomers if the starting material had multiple chiral centers. For enolizable ketones, vinyl fluorides can also be a significant byproduct.[1][2][3] Hydrolysis of DAST can also produce water-soluble byproducts that are typically removed during aqueous work-up.
Q2: My crude ¹H NMR is very complex. How can I identify the product and major byproducts?
A2: A complex crude NMR is common. Look for the appearance of new signals in the regions typical for fluorinated compounds and the disappearance of the proton signal corresponding to the hydroxyl group of the starting material. The presence of alkene signals can indicate elimination byproducts.[1] For complex mixtures, techniques like 2D NMR (COSY, HSQC) can be invaluable for structural assignment.[4] It can also be beneficial to analyze the crude reaction mixture using LC-MS to identify the masses of the different components.
Q3: What is the best way to quench the reaction and remove excess DAST?
A3: The standard and safest method is to slowly and carefully add the reaction mixture to a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][6] This neutralizes the acidic byproducts, including any hydrofluoric acid (HF) generated, and quenches the excess DAST.[1] Using ice water is also a common practice.[7] For substrates sensitive to basic conditions, quenching with ice water followed by a wash with saturated NaHCO₃ is a good alternative. Quenching with methanol (B129727) is also possible and can be advantageous in certain situations, such as when the product is sensitive to aqueous conditions.[8]
Q4: I see some charring or dark coloration in my crude product. What could be the cause?
A4: DAST is thermally unstable and should not be heated above 80-90°C, as it can decompose, sometimes explosively.[1][9] Charring can indicate that the reaction temperature was too high or that localized heating occurred during the DAST addition or quenching. Always add DAST slowly at low temperatures (typically -78°C) and quench the reaction in a controlled manner with cooling.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Fluorinated Product | Incomplete reaction. | Ensure DAST is fresh as it can degrade over time.[6] Increase the equivalents of DAST or prolong the reaction time.[6] |
| Degradation of product during work-up or purification. | If the product is acid-sensitive, ensure the quenching with NaHCO₃ is thorough. For sensitive compounds, consider minimizing contact time with silica (B1680970) gel during chromatography. | |
| Volatility of the product. | If the product has a low boiling point, be cautious during solvent removal. Use lower temperatures and pressures. | |
| Significant Amount of Elimination Byproduct | The substrate is prone to elimination (e.g., secondary or tertiary alcohols). | Run the reaction at the lowest possible temperature. Consider using an alternative, less acidic fluorinating agent if elimination is a persistent issue. |
| The reaction was run at too high a temperature. | Maintain a low temperature (-78°C) throughout the addition of DAST and allow the reaction to warm slowly. | |
| Product and a Byproduct are Co-eluting During Column Chromatography | The polarity of the product and byproduct are very similar. | Try a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane (B109758)/methanol).[10] Consider using a different stationary phase, such as fluorinated silica gel, which can offer different selectivity for fluorinated compounds.[11][12] |
| The byproduct is a diastereomer of the product. | Diastereomers can often be separated with careful optimization of the chromatography conditions, such as using a shallower solvent gradient or a longer column. | |
| Streaking or Poor Separation on Silica Gel Column | The compound is acidic or basic. | For acidic compounds, add a small amount of acetic or formic acid to the mobile phase. For basic compounds, add a small amount of triethylamine (B128534) or pyridine.[10] |
| Residual inorganic salts from the work-up. | Ensure the organic layer is thoroughly washed and dried before concentrating. |
Experimental Protocols
Standard Quenching and Aqueous Work-up Protocol
-
Preparation : In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution to 0°C using an ice bath.
-
Quenching : While stirring vigorously, slowly add the crude reaction mixture dropwise to the cold NaHCO₃ solution. Be cautious as gas evolution (CO₂) may occur.[5]
-
Extraction : Once the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) (3 x volume of the aqueous layer).[7]
-
Washing : Combine the organic layers and wash sequentially with water and then brine.[5]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature.[5][8]
Flash Column Chromatography Protocol for Purification
-
Stationary Phase : Use standard silica gel as the stationary phase.
-
Mobile Phase Selection : Determine a suitable mobile phase system using thin-layer chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate.[7] For more polar compounds, dichloromethane and methanol can be used.[10]
-
Column Packing : Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column.
-
Elution : Run the column with the selected mobile phase, gradually increasing the polarity if a gradient elution is required. Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Common Quenching Methods
| Quenching Reagent | Advantages | Disadvantages | Best For |
| Saturated NaHCO₃ (aq) | Effectively neutralizes acidic byproducts (HF).[1] Readily available and inexpensive. | Can cause emulsions. Not suitable for base-sensitive products. | General purpose quenching for most DAST reactions.[5] |
| Ice Water | Milder than NaHCO₃. | Less effective at neutralizing acidic byproducts. | Substrates that are sensitive to basic conditions. |
| Methanol | Avoids the use of water, which can be beneficial for water-sensitive products.[8] | The reaction can be exothermic. Methanol can potentially react with some functional groups. | Water-sensitive products. |
Mandatory Visualization
Caption: General Workflow for Purification after DAST Fluorination.
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. DAST - Enamine [enamine.net]
- 3. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 4. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Page loading... [wap.guidechem.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing elimination byproducts in DAST reactions.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize elimination byproducts in reactions using Diethylaminosulfur Trifluoride (DAST).
Frequently Asked Questions (FAQs)
Q1: What is DAST and what are its primary applications?
This compound (DAST) is a widely used nucleophilic fluorinating reagent in organic synthesis.[1][2][3] Its primary function is to convert alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides.[3][4][5][6] It is often preferred over sulfur tetrafluoride (SF₄) for laboratory-scale operations because it is a liquid and more easily handled.[5]
Q2: What causes the formation of elimination byproducts in DAST reactions?
DAST reactions can proceed through either an Sₙ1 or Sₙ2 pathway.[6][7] Elimination byproducts, typically alkenes, become significant, particularly with secondary and tertiary alcohols, which can favor an E1 or E2 mechanism competitive with the desired substitution.[4][8] Factors that promote elimination include higher reaction temperatures, substrates prone to forming stable carbocations, and steric hindrance around the reaction center.[9][10]
Q3: What are the main safety concerns associated with DAST?
DAST is thermally unstable and can decompose explosively, especially at temperatures above 50-70°C.[2][11] It is also sensitive to moisture and reacts to release corrosive and toxic hydrogen fluoride (B91410) (HF) gas.[6][12] Due to these hazards, DAST reactions should not be heated and are not advisable for large-scale synthesis.[13]
Troubleshooting Guide: Minimizing Elimination
Problem: My DAST reaction is producing a high percentage of elimination products. What can I do?
This is a common issue, especially with structurally complex or sterically hindered alcohols. Below are several strategies to suppress the formation of elimination byproducts.
Optimize Reaction Temperature
Lowering the reaction temperature is the most critical factor in minimizing elimination.[5]
-
Recommendation: Perform the reaction at -78°C (a dry ice/acetone bath).[1][5][13] Add the DAST reagent dropwise to a cooled solution of the alcohol. After the addition, the reaction can be allowed to warm slowly, but careful monitoring is essential. Many procedures maintain the low temperature for several hours before gradually warming to 0°C or room temperature.[14]
Evaluate Your Substrate
The structure of the alcohol substrate plays a significant role in the reaction outcome.
-
Primary Alcohols: Generally undergo fluorination with minimal elimination.
-
Secondary & Tertiary Alcohols: More susceptible to elimination due to the formation of more stable carbocation intermediates.[10] Homobenzylic alcohols are particularly prone to elimination.[10]
-
Allylic Alcohols: Can undergo Sₙ2' rearrangements in addition to direct substitution. The regioselectivity is highly influenced by substituents on the molecule.[15]
Consider Solvent Choice
The choice of solvent can influence reaction pathways.
-
Recommendation: Dichloromethane (B109758) (DCM) is the most commonly used and preferred solvent for DAST reactions.[1][13] Aprotic polar solvents like DCM can favor the desired Sₙ2 pathway.[8]
Use Additives
While less common for DAST itself, the principle of using additives is well-established with related, more modern reagents. For instance, with the reagent PhenoFluor, the addition of potassium fluoride (KF) was found to reduce elimination byproducts.[9] For XtalFluor reagents, promoters like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or DBU are used to enhance reactivity and selectivity.[16][17]
Alternative Fluorinating Reagents
If optimizing the DAST reaction fails to provide the desired outcome, several alternative reagents have been developed that are known to be more selective and produce fewer elimination byproducts.[18]
Comparison of Common Deoxyfluorination Reagents:
| Reagent | Physical State | Key Advantages | Disadvantages | Typical Elimination Byproduct Level |
| DAST | Colorless Oil | Broad utility, readily available.[6][19] | Thermally unstable, prone to elimination, moisture-sensitive.[11][12][20] | Moderate to High[10][20] |
| Deoxo-Fluor | Liquid | More thermally stable than DAST.[1][12][21] | Still moisture-sensitive, can produce HF.[11][12] | Lower than DAST[18] |
| XtalFluor-E / -M | Crystalline Solid | High thermal stability, no free HF generated, can be used in glass.[11][12][16] | Requires a promoter (e.g., Et₃N·3HF).[16] | Significantly Lower than DAST[11][16] |
| PyFluor | Crystalline Solid | Excellent thermal and chemical stability, tolerates air/moisture, highly chemoselective.[20] | Requires a strong Brønsted base.[20] | Minimal[20] |
| FluoLead™ | Crystalline Solid | High thermal stability, easy to handle in air, mild conditions.[11] | Low[11] |
Table 1: Comparison of deoxyfluorinating agents. Data compiled from multiple sources.[1][6][10][11][12][16][18][20][21]
Detailed Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol Using DAST
This protocol is a standard method for converting a primary or secondary alcohol to its corresponding fluoride while minimizing elimination.
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the alcohol substrate (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1-0.2 M).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (1.2-1.5 eq.) dropwise to the stirred solution over 5-10 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78°C for 1-4 hours. The reaction can be allowed to warm slowly to 0°C or room temperature while monitoring progress by Thin Layer Chromatography (TLC).[13][14]
-
Quenching: Once the reaction is complete, cool the mixture back to -78°C or 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13] Caution: This can be a vigorous reaction.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[13]
Visual Guides
Troubleshooting Flowchart for DAST Reactions
This diagram outlines a logical sequence for troubleshooting when faced with poor yields or high levels of elimination byproducts.
References
- 1. This compound (DAST) [commonorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. DAST - Enamine [enamine.net]
- 4. reddit.com [reddit.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Substitution and Elimination Reactions for the DAT — Shemmassian Academic Consulting [shemmassianconsulting.com]
- 9. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Page loading... [guidechem.com]
- 12. Simpler fluorine chemistry [soci.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. africaresearchconnects.com [africaresearchconnects.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound (DAST) [sigmaaldrich.com]
- 20. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 21. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
DAST Reaction Monitoring by Thin-Layer Chromatography (TLC): Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing diethylaminosulfur trifluoride (DAST) and monitoring the reaction progress by thin-layer chromatography (TLC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the TLC monitoring of DAST reactions.
1. Issue: No Reaction Observed on TLC (Only Starting Material Spot is Visible)
-
Question: My TLC plate only shows the spot corresponding to my starting material after several hours of reaction time. What could be the problem?
-
Answer: This issue can arise from several factors related to the reagent, reaction conditions, or the nature of the substrate.
-
Potential Cause 1: Inactive DAST Reagent. DAST is sensitive to moisture and can decompose if not handled under anhydrous conditions.[1]
-
Solution: Ensure that the DAST reagent is fresh and has been stored under an inert atmosphere (e.g., nitrogen or argon). It is advisable to use a newly opened bottle or a properly stored aliquot.
-
-
Potential Cause 2: Low Reaction Temperature. While many DAST reactions are initiated at low temperatures like -78°C or 0°C, some substrates require warming to room temperature or slightly above to proceed at a reasonable rate.[1][2]
-
Solution: After the initial addition of DAST at low temperature, allow the reaction to slowly warm to room temperature and continue monitoring by TLC.[1]
-
-
Potential Cause 3: Inherent Substrate Reactivity. Some alcohols or carbonyl compounds are sterically hindered or electronically deactivated, making them less reactive towards DAST.
-
Potential Cause 4: Improper Quenching for TLC Sample. If the reaction quenching for the TLC sample is not effective, the unreacted DAST might decompose the product on the TLC plate.
-
Solution: Before spotting on the TLC plate, quench a small aliquot of the reaction mixture with a drop of saturated sodium bicarbonate solution or ice water.[1] Extract the quenched mixture with a small amount of an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297), and then spot the organic layer on the TLC plate.[5]
-
-
2. Issue: Streaking on the TLC Plate
-
Question: My TLC plate shows significant streaking, making it difficult to interpret the results. What is causing this and how can I fix it?
-
Answer: Streaking on a TLC plate can be caused by several factors, including the sample itself or the TLC conditions.
-
Potential Cause 1: Presence of Polar Byproducts or Salts. DAST reactions can produce polar byproducts. If the reaction aliquot is spotted directly onto the plate, these byproducts can cause streaking.
-
Potential Cause 2: Sample Overloading. Applying too much of the reaction mixture to the TLC plate can lead to streaking.[5]
-
Potential Cause 3: Inappropriate TLC Solvent System. If the solvent system is too polar, it can cause all components to move up the plate with the solvent front, leading to poor separation and potential streaking. Conversely, if it's not polar enough, the compounds may not move from the baseline.[6]
-
Solution: Adjust the polarity of your eluent. A common starting point for many organic reactions is a 1:1 mixture of hexane (B92381) and ethyl acetate.[6] You may need to try several solvent systems to achieve good separation.[7]
-
-
3. Issue: Multiple Unexpected Spots on the TLC Plate
-
Question: My TLC plate shows the starting material and product spots, but also several other unexpected spots. What could these be?
-
Answer: The appearance of multiple spots can indicate the formation of byproducts or decomposition.
-
Potential Cause 1: Formation of Elimination Byproducts. DAST can promote elimination reactions, especially in substrates prone to forming stable carbocations, leading to the formation of alkenes.[3]
-
Solution: These byproducts are often less polar than the corresponding alcohol starting material and fluorinated product. Their presence can sometimes be minimized by carefully controlling the reaction temperature.
-
-
Potential Cause 2: Rearrangement Products. DAST can induce cationic rearrangements like the Wagner-Meerwein or pinacol (B44631) rearrangements.[4][8]
-
Solution: The formation of rearrangement products is substrate-dependent. If this is observed, alternative, less acidic fluorinating agents might be required.
-
-
Potential Cause 3: Formation of Cyclic Byproducts. In the case of diols, DAST can lead to the formation of cyclic ethers or sulfite (B76179) esters.[9]
-
Solution: The formation of these byproducts is highly dependent on the structure of the diol.
-
-
Potential Cause 4: Decomposition on the TLC Plate. Some fluorinated products can be unstable on the acidic silica (B1680970) gel of the TLC plate.
-
Solution: Neutralizing the TLC plate by running it in a solvent system containing a small amount of triethylamine (B128534) before sample application can sometimes mitigate this issue. Alternatively, using alumina (B75360) TLC plates may be an option.
-
-
4. Issue: Difficulty Visualizing Spots on the TLC Plate
-
Question: I am having trouble seeing the spots on my TLC plate after development. What visualization techniques are suitable for DAST reactions?
-
Answer: The choice of visualization method depends on the structure of your starting material and product.
-
UV Light (Non-destructive): If your starting material or product contains a UV-active chromophore (e.g., an aromatic ring or conjugated system), they can be visualized under a UV lamp (typically at 254 nm).[10][11] The spots will appear dark against a fluorescent green background.[11]
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor is a general method that can visualize many organic compounds, which will appear as yellow-brown spots.[11] This is useful for compounds that are not UV-active.
-
Potassium Permanganate (KMnO4) Stain (Destructive): This stain is effective for compounds that can be oxidized, such as alcohols and alkenes.[12][13] It will appear as yellow or brown spots on a purple background.[13] This can be particularly useful to see if any starting alcohol is remaining.
-
p-Anisaldehyde Stain (Destructive): This is a good general-purpose stain that reacts with a wide variety of functional groups to give colored spots upon heating.[13]
-
Phosphomolybdic Acid (PMA) Stain (Destructive): This is another "universal" stain that will visualize most organic compounds as dark green or blue spots on a lighter green background upon heating.[13]
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare a sample from my DAST reaction for TLC analysis?
A1: It is highly recommended to quench the reaction aliquot before spotting it on the TLC plate. A general procedure is as follows:
-
In a small vial, place a small amount of a quenching agent (e.g., a few drops of saturated aqueous sodium bicarbonate solution or ice water).[1]
-
Using a capillary tube or micropipette, withdraw a small aliquot of the reaction mixture and add it to the vial with the quenching agent.
-
Add a small amount of an organic solvent (e.g., dichloromethane or ethyl acetate) to the vial and mix to extract the organic components.[5]
-
Use a clean capillary tube to spot the organic layer onto the baseline of the TLC plate.[5]
Q2: What is a good starting solvent system for TLC analysis of a DAST reaction?
A2: A good starting point for a typical DAST reaction converting an alcohol to an alkyl fluoride (B91410) is a mixture of ethyl acetate and hexane.[14] A 1:4 or 1:1 mixture of ethyl acetate/hexane is often a reasonable starting point.[6][14] The polarity can then be adjusted based on the initial result. The fluorinated product is generally less polar than the corresponding alcohol, so it should have a higher Rf value.
Q3: How can I use TLC to determine if my DAST reaction is complete?
A3: To monitor the reaction progress, you will typically spot three lanes on your TLC plate:
-
Lane 1: Your starting material (SM).
-
Lane 2: A co-spot of your starting material and the reaction mixture (Co).
-
Lane 3: The reaction mixture (Rxn).
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[15] The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture lane.[6]
Q4: My product and starting material have very similar Rf values. How can I improve the separation on TLC?
A4: If the Rf values are too close, you can try the following:
-
Change the solvent system: Experiment with different solvent systems of varying polarities. Sometimes, adding a small amount of a third solvent (e.g., a few drops of methanol (B129727) in a dichloromethane/hexane mixture) can improve separation.
-
Try a different stationary phase: If silica gel does not provide adequate separation, you could try using alumina TLC plates.
-
Two-dimensional TLC: Develop the plate in one solvent system, then dry it, rotate it 90 degrees, and develop it in a second solvent system.
Q5: Is it safe to spot the DAST reaction mixture directly onto the TLC plate?
A5: While some sources suggest that the acidic nature of the silica gel on the TLC plate can quench the reaction, it is generally not recommended to spot the reaction mixture directly.[16] Unquenched DAST is reactive and can potentially react with the silica gel or decompose on the plate, leading to inaccurate results and streaking. A proper quench and micro-extraction is the more reliable method.
Data Presentation
Table 1: Suggested TLC Solvent Systems for DAST Reactions
| Compound Polarity | Suggested Solvent System | Typical Ratio Range |
| Nonpolar Compounds | Ethyl Acetate/Hexane or Ether/Hexane | 5-20% Ethyl Acetate or Ether |
| Moderately Polar Compounds | Ethyl Acetate/Hexane | 20-60% Ethyl Acetate |
| Polar Compounds | Methanol/Dichloromethane | 1-10% Methanol |
This table provides general guidance. The optimal solvent system will be substrate-specific and should be determined empirically.[17]
Table 2: General Rf Value Considerations for DAST Reactions (Alcohol to Alkyl Fluoride)
| Compound | Expected Polarity | Expected Rf Value |
| Starting Material (Alcohol) | More Polar | Lower Rf |
| Product (Alkyl Fluoride) | Less Polar | Higher Rf |
| Elimination Byproduct (Alkene) | Least Polar | Highest Rf |
Note: The exact Rf values will depend on the specific structures and the TLC solvent system used.
Experimental Protocols
Protocol 1: Preparation of TLC Sample from a DAST Reaction Mixture
-
Prepare a small vial (e.g., a 1-dram vial) containing approximately 0.5 mL of saturated aqueous sodium bicarbonate solution.
-
Using a glass capillary tube, withdraw a small aliquot (a few drops) of the ongoing DAST reaction mixture.
-
Dispense the reaction mixture into the vial containing the sodium bicarbonate solution. Effervescence may be observed.
-
Add approximately 0.5 mL of dichloromethane or ethyl acetate to the vial.
-
Cap the vial and shake gently to extract the organic components into the organic layer.
-
Allow the layers to separate.
-
Using a clean glass capillary tube, draw up the top (or bottom, depending on the solvent) organic layer.
-
Carefully spot the organic layer onto the baseline of your TLC plate.
Protocol 2: Development and Visualization of the TLC Plate
-
Prepare a TLC developing chamber with your chosen solvent system to a depth of about 0.5 cm. To ensure the chamber is saturated with solvent vapors, you can line the inside with a piece of filter paper wetted with the eluent.[15]
-
Spot the prepared samples (starting material, co-spot, and reaction mixture) on the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level, and cover the chamber.[15]
-
Allow the solvent to ascend the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[7]
-
Allow the plate to dry completely.
-
Visualize the spots using an appropriate method (e.g., UV light, iodine chamber, or a chemical stain).[11] If using a destructive stain, the plate is typically dipped in the staining solution and then gently heated.[11]
-
Circle the visible spots with a pencil and calculate the Rf values if necessary.
Visualizations
Caption: Troubleshooting workflow for DAST reaction monitoring by TLC.
Caption: Logical workflow for identifying spots on a TLC plate.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. This compound (DAST) [commonorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. DAST - Enamine [enamine.net]
- 9. Reaction of this compound with diols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. youtube.com [youtube.com]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: Improving DAST Selectivity in Complex Molecule Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Diethylaminosulfur Trifluoride (DAST) for the fluorination of complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is DAST and what are its primary applications in synthesis?
This compound (DAST) is a nucleophilic fluorinating agent widely used in organic synthesis.[1][2][3] Its primary function is to convert alcohols into alkyl fluorides and aldehydes or ketones into geminal difluorides.[2][3][4][5] It is often preferred over sulfur tetrafluoride (SF₄) for laboratory-scale reactions due to its comparative ease of handling.[3][4]
Q2: What are the main challenges affecting the selectivity of DAST in complex molecule synthesis?
The primary challenges with DAST revolve around its reactivity and the stability of reaction intermediates, leading to a lack of selectivity. Key issues include:
-
Elimination Reactions: Dehydration of the substrate to form alkenes is a common side reaction, particularly with secondary and tertiary alcohols, or when the reaction is heated.[6][7][8]
-
Carbocation Rearrangements: The reaction mechanism can proceed through an SN1 pathway, involving a carbocation intermediate.[4] This intermediate is susceptible to Wagner-Meerwein or pinacol-type rearrangements, leading to undesired constitutional isomers.[4][9]
-
Lack of Chemoselectivity: In molecules with multiple hydroxyl groups, DAST may react indiscriminately, making site-selective fluorination difficult to achieve.[10]
-
Thermal Instability: DAST is thermally unstable and should not be heated above 80°C, as it can decompose explosively.[4][6] This limits the viable temperature range for optimizing reactions.
Q3: How does the reaction mechanism of DAST influence selectivity?
DAST-mediated fluorination of an alcohol begins with the formation of an alkoxyaminosulfur difluoride intermediate.[4][6] The subsequent displacement by fluoride (B91410) can occur via two main pathways, which directly impact selectivity and stereochemical outcome:
-
SN2 Pathway: This pathway involves a direct backside attack by the fluoride ion, resulting in a clean inversion of stereochemistry at the reaction center. This is generally the desired pathway for achieving high selectivity.[4]
-
SN1 Pathway: This pathway involves the formation of a carbocation intermediate, which is then attacked by the fluoride ion. This pathway often leads to a loss of stereoselectivity (racemization) and makes the substrate susceptible to rearrangements and elimination side reactions.[4][11]
The operative pathway is highly dependent on the structure of the substrate.[4]
DAST Reaction Pathways
Caption: Competing reaction pathways in DAST-mediated deoxofluorination.
Q4: Are there safer and more selective alternatives to DAST?
Yes, concerns over the thermal instability and limited selectivity of DAST have led to the development of several alternatives.[6] These reagents often provide better yields, higher selectivity (less elimination), and improved safety profiles.
| Reagent | Structure Type | Key Advantages |
| Deoxo-Fluor | Aminosulfurane | More thermally stable than DAST, though it still decomposes at higher temperatures.[2][6][12] |
| PyFluor | Pyridinium Sulfonyl Fluoride | Crystalline solid, enhanced safety and stability. Often shows greater chemoselectivity and minimizes elimination reactions.[6] |
| XtalFluor-E / XtalFluor-M | Aminodifluorosulfinium Salt | Crystalline solids, significantly more stable than DAST.[13] Do not generate free HF and can be used in standard glassware.[13] Often more selective, providing significantly less elimination.[7][13] |
| FluoLead | Phenylsulfur Trifluoride | Solid reagent with good thermal stability, easy to handle in air.[1][12] |
Troubleshooting Guide
This guide addresses specific issues that may arise during DAST fluorination experiments.
Problem 1: Low or No Yield of Fluorinated Product
| Possible Cause | Recommended Action |
| Inactive Reagent | DAST is moisture-sensitive and can degrade over time. Use a fresh bottle or a recently purchased batch. Ensure storage is under anhydrous conditions.[14] |
| Insufficient Reagent | For sterically hindered alcohols or less reactive substrates, an excess of DAST may be required. Increase the equivalents of DAST incrementally (e.g., from 1.2 to 1.5 or 2.0 eq).[14] |
| Low Reaction Temperature | While reactions are started at -78 °C to control exotherms, some substrates require warming to room temperature or slightly above to proceed at a reasonable rate.[4][14] Monitor the reaction by TLC/LC-MS while gradually warming. |
| Poor Leaving Group | The hydroxyl group may not be sufficiently activated. While DAST is an activator, in very challenging cases, converting the alcohol to a sulfonate ester followed by reaction with a fluoride source could be an alternative strategy.[14] |
| Solvent Incompatibility | Ensure the solvent is aprotic, non-polar, and anhydrous. Dichloromethane (B109758) (DCM) is most common.[1][4] Toluene or chloroform (B151607) can also be used.[14] |
Problem 2: High Percentage of Elimination Byproduct
| Possible Cause | Recommended Action |
| High Reaction Temperature | Elimination is often favored at higher temperatures.[14] Maintain the reaction at a lower temperature (e.g., 0 °C or below) for a longer duration. |
| Substrate Structure | Secondary and tertiary alcohols, or substrates that can form a stable conjugated system upon elimination, are particularly prone to this side reaction. |
| Strongly Basic Conditions | If the reaction mixture becomes basic (e.g., due to impurities or additives), E2 elimination can be promoted. Ensure clean starting materials.[14] |
| Reagent Choice | DAST is known to cause elimination.[6] Consider switching to a more selective reagent like PyFluor or XtalFluor , which are reported to significantly reduce elimination byproducts.[6][13] |
Problem 3: Formation of Rearranged Products
| Possible Cause | Recommended Action |
| SN1 Mechanism Dominance | Substrates that readily form stable carbocations (e.g., tertiary, benzylic) are prone to rearrangement.[4] |
| Solvent Choice | Polar solvents can stabilize carbocation intermediates, favoring the SN1 pathway. Use non-polar solvents like dichloromethane or hexane (B92381) to disfavor carbocation formation. |
| Temperature Control | Lowering the reaction temperature can sometimes favor the SN2 pathway over SN1, thereby reducing rearrangements. |
| Reagent Choice | If rearrangement is persistent, an alternative fluorination strategy that does not involve carbocationic intermediates may be necessary. Reagents like PyFluor proceed via an SN2 displacement of a pyridinesulfonate intermediate, which can prevent rearrangements.[6] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common DAST fluorination issues.
Experimental Protocols
Safety First: DAST is corrosive, moisture-sensitive, and can decompose violently upon heating.[6] It generates toxic HF upon contact with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[6]
Protocol 1: General Procedure for Deoxyfluorination using DAST
This protocol is a generalized procedure for the fluorination of an alcohol.
-
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[14]
-
-
Cooling:
-
Reagent Addition:
-
Reaction Monitoring:
-
Quenching:
-
Workup:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).[1][6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[1][14]
-
-
Purification:
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired fluorinated compound.[1]
-
Generalized Experimental Workflow
Caption: A generalized experimental workflow for alcohol deoxyfluorination.
Protocol 2: Selective Fluorination using XtalFluor-E and a Promoter
This protocol is adapted for using a more selective, solid-phase reagent.[13]
-
Reaction Setup:
-
To a standard borosilicate flask under an inert atmosphere, add the alcohol substrate (1.0 eq) and XtalFluor-E (1.5 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
-
Promoter Addition:
-
To the stirred suspension, add the promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF, 1.5 eq), at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. These reactions are often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Quenching and Workup:
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract with DCM, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
-
Purification:
-
Filter, concentrate, and purify the crude material by column chromatography.
-
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. This compound (DAST) [commonorganicchemistry.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Simpler fluorine chemistry [soci.org]
- 8. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Deoxo-Fluor Demonstrates Enhanced Thermal Stability and Safety Profile Over DAST for Deoxofluorination Reactions
In the realm of deoxofluorination, Diethylaminosulfur Trifluoride (DAST) has long been a staple reagent for converting alcohols, aldehydes, and ketones to their corresponding fluorinated counterparts. However, its inherent thermal instability and potential for explosive decomposition have prompted the development of safer alternatives. Among these, Bis(2-methoxyethyl)aminosulfur Trifluoride, commercially known as Deoxo-Fluor, has emerged as a prominent substitute, offering a significantly improved safety profile without compromising its efficacy as a broad-spectrum deoxofluorinating agent.[1][2][3] Experimental data from various thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), quantitatively substantiate the superior thermal stability of Deoxo-Fluor compared to DAST.
Comparative Thermal Hazard Analysis
The thermal stability of DAST and Deoxo-Fluor has been a subject of multiple comparative studies, with consistent findings indicating that Deoxo-Fluor possesses a greater margin of safety. While both compounds exhibit exothermic decomposition, Deoxo-Fluor's decomposition initiates at a higher temperature and proceeds with less energy release, reducing the risk of a runaway reaction.
| Parameter | DAST | Deoxo-Fluor | Analysis Method |
| Decomposition Onset (DSC) | ~140 °C | ~140 °C | Differential Scanning Calorimetry |
| Heat of Decomposition (DSC) | -1700 J/g | -1100 J/g | Differential Scanning Calorimetry |
| Decomposition Onset (ARC) | 60 - 85 °C | 60 - 100 °C | Accelerating Rate Calorimetry |
| Max Heat Generation Rate (ARC) | 711 °C/min | 505 °C/min | Accelerating Rate Calorimetry |
| Max Pressure Generation Rate (ARC) | 855 psi/min at 149 °C | 788 psi/min at 170 °C | Accelerating Rate Calorimetry |
The data presented in the table, compiled from multiple studies, highlights the key differences in the thermal behavior of DAST and Deoxo-Fluor. While the onset of decomposition as measured by DSC is similar for both reagents at approximately 140 °C, the heat of decomposition for DAST is significantly higher (-1700 J/g) than that of Deoxo-Fluor (-1100 J/g).[4][5] This indicates that the decomposition of DAST is substantially more energetic.
Accelerating Rate Calorimetry (ARC) studies, which are performed under near-adiabatic conditions and are considered highly reliable for assessing thermal hazards, reveal a more nuanced picture.[6][7] Some ARC studies show the onset of decomposition for both reagents to be as low as 60 °C, while others report onsets of 85 °C for DAST and 100 °C for Deoxo-Fluor.[6][7] Regardless of the exact onset temperature, the maximum heat generation rate for DAST (711 °C/min) is considerably higher than that of Deoxo-Fluor (505 °C/min).[6][7] Furthermore, while DAST reaches its maximum pressure generation rate at a lower temperature (149 °C) than Deoxo-Fluor (170 °C), the rates are comparable.[6][7] This suggests that Deoxo-Fluor provides a wider and safer operating window.
The enhanced thermal stability of Deoxo-Fluor is attributed to the conformational rigidity provided by the coordination of its alkoxy groups with the electron-deficient sulfur atom.[1] This structural feature leads to a slower decomposition with less evolution of heat and gas compared to DAST.[1]
Safety and Handling Considerations
Beyond thermal stability, there are other important safety and handling differences between the two reagents. Both DAST and Deoxo-Fluor are moisture-sensitive and react violently with water to produce hazardous byproducts, including hydrogen fluoride (B91410) (HF), which is toxic and corrosive.[2][5][8][9] However, DAST is often described as being more prone to fuming in air due to its rapid reaction with atmospheric moisture.[5]
The manufacturing process of DAST also poses a significant hazard, as it requires a hazardous distillation for purification, which is a major cost contributor and necessitates extensive safety measures.[5] In contrast, newer fluorinating agents have been developed that avoid this perilous step.[6][7]
From a practical standpoint, the use of DAST is generally limited to temperatures below 80 °C to avoid decomposition.[10] Deoxo-Fluor, with its higher thermal stability, allows for reactions to be conducted at higher temperatures, which can lead to faster reaction rates and improved yields in certain applications.[11]
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis of DAST and Deoxo-Fluor based on the cited literature.
Differential Scanning Calorimetry (DSC)
A sample of the fluorinating agent (typically 1-5 mg) is hermetically sealed in a gold-plated stainless steel pan. The sample is then heated in a DSC instrument at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., from ambient to 300 °C). The heat flow to or from the sample is measured relative to an inert reference. The onset temperature of decomposition is determined as the temperature at which a significant exothermic event begins, and the heat of decomposition is calculated by integrating the area under the exothermic peak.
Accelerating Rate Calorimetry (ARC)
A small sample of the reagent is placed in a suitable container (e.g., a titanium bomb). The container is then placed in a calorimeter, and the temperature is increased in a stepwise manner. At each step, the system is held at a constant temperature to monitor for any self-heating. If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is controlled to match the sample temperature. This allows for the measurement of the self-accelerating decomposition reaction, including the onset temperature, the rate of temperature and pressure rise, and the maximum values reached.[6][7]
Visualizing the Comparison
The following diagrams illustrate the key differences between DAST and Deoxo-Fluor and a typical workflow for thermal analysis.
Caption: Key Differences in Thermal Stability and Safety.
Caption: Thermal Analysis Experimental Workflow.
References
- 1. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound (DAST) [commonorganicchemistry.com]
- 4. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simpler fluorine chemistry [soci.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
A Comparative Guide to Deoxofluorination Reagents: DAST vs. Yarovenko's Reagent
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering enhanced metabolic stability, binding affinity, and unique physicochemical properties. Deoxofluorination, the substitution of a hydroxyl group with fluorine, is a fundamental transformation in this endeavor. This guide provides a comprehensive comparison of two key reagents for this purpose: the workhorse Diethylaminosulfur Trifluoride (DAST) and the pioneering Yarovenko's reagent (2-chloro-1,1,2-trifluoroethyldiethylamine).
While DAST has been a mainstay in synthetic chemistry for decades, Yarovenko's reagent holds historical significance as the first of its kind. This guide will delve into their mechanisms, applications, and safety profiles, supported by available experimental data to aid researchers in selecting the appropriate reagent for their specific needs.
At a Glance: DAST vs. Yarovenko's Reagent
| Feature | DAST (this compound) | Yarovenko's Reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) |
| Chemical Formula | C₄H₁₀F₃NS | C₆H₁₁ClF₃N |
| Reagent Type | Aminosulfur trifluoride | Fluoroalkylamine |
| Reactivity | High; reacts with a broad range of alcohols, aldehydes, and ketones.[1] | Generally considered less reactive than DAST. |
| Substrate Scope | Primary, secondary, and tertiary alcohols.[1] | Primarily used for primary and secondary alcohols. |
| Side Reactions | Prone to elimination, especially with hindered alcohols, and rearrangement reactions.[1][2] | Can also lead to elimination and other side products. |
| Safety Concerns | Thermally unstable, can decompose explosively above 50-90°C.[1] Reacts violently with water, releasing HF.[1] | Less data available on thermal stability, but generally considered less hazardous than DAST. It is moisture-sensitive. |
| Handling | Requires careful handling under anhydrous conditions and refrigeration for storage. | Requires anhydrous conditions. |
Performance Comparison: Experimental Data
Direct, side-by-side comparative studies of DAST and Yarovenko's reagent under identical conditions are scarce in the available literature. However, we can compile representative data for each reagent to provide an overview of their performance.
Table 1: Deoxofluorination Yields with DAST
| Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| 4-Nitrobenzyl alcohol (Primary) | 4-Nitrobenzyl fluoride (B91410) | 72 | 1.1 eq. DAST, CH₂Cl₂, RT, 1h | [3] |
| Secondary Steroidal Alcohol | Fluorinated Steroid | 47 (with 44% elimination) | Not specified | [2] |
| A complex alcohol (Precursor to 19F-GTP1) | Deoxyfluorinated product | 21 | 10 equivalents of DAST | [4][5] |
Table 2: Deoxofluorination Yields with Yarovenko's Reagent
| Substrate Type | General Outcome | Reference |
| Alcohols | Effective for deoxofluorination | [6][7] |
| Steroidal Alcohols | Used for the synthesis of fluorinated corticoids | [6] |
Reaction Mechanisms
The mechanisms of deoxofluorination for DAST and Yarovenko's reagent, while both achieving the same overall transformation, proceed through different intermediates.
DAST Deoxofluorination Pathway
The reaction of an alcohol with DAST is believed to proceed through an alkoxyaminosulfur difluoride intermediate. The subsequent nucleophilic attack by a fluoride ion can occur via an Sₙ1 or Sₙ2 pathway, depending on the substrate structure. The Sₙ2 pathway, common for primary and secondary alcohols, results in an inversion of stereochemistry.[1]
Yarovenko's Reagent Deoxofluorination Pathway
Yarovenko's reagent belongs to the class of fluoroalkylamine reagents (FARs). The reaction with an alcohol involves the formation of a fluoroiminium species in equilibrium with the amine. The alcohol attacks this electrophilic species, leading to an intermediate that then decomposes to the fluorinated product and an amide byproduct.[7]
Experimental Protocols
Deoxofluorination of 4-Nitrobenzyl Alcohol using DAST
Materials:
-
4-Nitrobenzyl alcohol
-
This compound (DAST)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Ice water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure: [3]
-
In a fume hood, dissolve 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL).
-
Add DAST (1.1 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice water (3 mL) and dichloromethane (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-nitrobenzyl fluoride.
Safety Note: DAST is corrosive, moisture-sensitive, and can be explosive upon heating. It generates toxic hydrogen fluoride (HF) upon contact with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[1]
Synthesis of Yarovenko's Reagent
Procedure: [8]
-
Bubble chlorotrifluoroethylene (B8367) (3.91 mol) into diethylamine (B46881) (4.8 mol) over approximately 6 hours.
-
Maintain the temperature between 30-45°C using an ice bath.
-
Stir the mixture overnight at room temperature.
-
Distill the mixture in vacuo to yield N-(2-chloro-1,1,2-trifluoroethyl)-diethylamine.
Conclusion and Recommendations
DAST remains a versatile and potent reagent for deoxofluorination, with a broad substrate scope that includes primary, secondary, and tertiary alcohols.[1] However, its significant safety hazards, particularly its thermal instability and violent reaction with water, necessitate extreme caution and limit its applicability in large-scale synthesis.[1]
Yarovenko's reagent, while historically important, has largely been superseded by more stable and efficient modern reagents. The lack of readily available, direct comparative data with DAST makes a quantitative performance assessment challenging. It is generally considered less reactive and its use is less common in contemporary organic synthesis.
For researchers considering deoxofluorination, the choice of reagent should be guided by the specific substrate, scale of the reaction, and available safety infrastructure. While DAST can be effective, especially for challenging substrates, the significant risks associated with its use should prompt consideration of safer alternatives. Newer reagents such as Deoxo-Fluor (a more thermally stable analog of DAST), PyFluor, and others have been developed to address the safety and selectivity issues of classical reagents and should be considered for most applications.[1][2]
The following decision tree provides a simplified guide for selecting a suitable deoxofluorinating agent:
References
- 1. Simpler fluorine chemistry [soci.org]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
Navigating the Fluorination Frontier: A Guide to Safer and More Efficient Alternatives to DAST
For researchers, scientists, and professionals in drug development, the introduction of fluorine atoms into molecules is a critical step in enhancing pharmacological properties. For decades, Diethylaminosulfur Trifluoride (DAST) has been a go-to reagent for deoxofluorination. However, its notorious thermal instability and potential for explosive decomposition, especially on a large scale, have necessitated the development of safer and more efficient alternatives. This guide provides an objective comparison of DAST and its modern counterparts, supported by experimental data, to aid in the selection of the most appropriate fluorinating agent for your research needs.
The landscape of nucleophilic fluorination has evolved significantly, offering a range of reagents that promise enhanced safety, improved handling characteristics, and, in many cases, superior performance in terms of yield and selectivity. This comparison focuses on the most prominent alternatives to DAST: Deoxo-Fluor, XtalFluor-E, XtalFluor-M, and Fluolead.
Performance Comparison: A Data-Driven Overview
The choice of a fluorinating reagent is often a balance between reactivity, selectivity, and safety. The following table summarizes the performance of DAST and its alternatives in the fluorination of various alcohol and ketone substrates.
| Reagent | Substrate Type | Product | Yield (%) | Selectivity (Product:Elimination) | Reference |
| DAST | Primary Alcohol | Alkyl Fluoride (B91410) | 40-90 | Prone to elimination | [1] |
| Secondary Alcohol | Alkyl Fluoride | Variable | Significant elimination | [1][2] | |
| Ketone | gem-Difluoride | Variable | 2:1 | [3] | |
| Deoxo-Fluor | Primary Alcohol | Alkyl Fluoride | High | Improved over DAST | [4] |
| Secondary Alcohol | Alkyl Fluoride | High | Improved over DAST | [4] | |
| Ketone | gem-Difluoride | High | 5:1 | [3] | |
| XtalFluor-E | Primary Alcohol | Alkyl Fluoride | High | Significantly less elimination | [3][5] |
| Secondary Alcohol | Alkyl Fluoride | High | 4.1:1 (with DBU) | [3] | |
| Ketone | gem-Difluoride | 91 | 62:1 (with Et3N·2HF) | [3] | |
| XtalFluor-M | Secondary Alcohol | Alkyl Fluoride | High | 21:1 (with Et3N·2HF) | [3] |
| Ketone | gem-Difluoride | High | 15:1 | [3][6] | |
| Fluolead | Primary Alcohol | Alkyl Fluoride | Good to High | Suppresses elimination | [5] |
| Secondary Alcohol | Alkyl Fluoride | Good to High | Suppresses elimination | [5] | |
| Ketone | gem-Difluoride | High | 99:1 (with HF-pyridine) | [7] |
Safety and Handling: A Critical Assessment
Beyond performance, the practical aspects of safety and handling are paramount, especially in large-scale applications. Modern fluorinating reagents have been specifically designed to address the significant drawbacks of DAST.
| Reagent | Physical Form | Decomposition Temp. (°C) | ΔH (J/g) | Key Safety/Handling Features |
| DAST | Liquid | ~140 | -1700 | Thermally unstable, explosive potential, moisture sensitive, generates corrosive HF.[2][8] |
| Deoxo-Fluor | Liquid | ~140 | -1100 | More thermally stable than DAST but still requires careful handling and generates HF.[2][9] |
| XtalFluor-E | Crystalline Solid | 215 | -661 | Significantly more stable and safer than DAST/Deoxo-Fluor; does not generate free HF.[2][3] |
| XtalFluor-M | Crystalline Solid | High | Low | Crystalline solid, enhanced thermal stability, does not generate free HF.[5][8] |
| Fluolead | Crystalline Solid | 305 | -826 | High thermal stability, easy to handle in air, slow reaction with water.[5][7] |
Mechanism of Action and Experimental Considerations
The deoxofluorination of alcohols with aminosulfurane reagents like DAST, Deoxo-Fluor, and the active species generated from XtalFluor reagents generally proceeds through the formation of an alkoxyaminosulfur difluoride intermediate. This is followed by nucleophilic attack by a fluoride ion, which can occur via an SN1 or SN2 pathway, the latter resulting in an inversion of stereochemistry.[4]
A key difference with XtalFluor reagents is that they are salts and require a promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to act as a fluoride source and/or a base to facilitate the reaction.[2][3] This "fluoride-starved" nature, when unpromoted, contributes to their stability but necessitates the addition of a promoter for efficient fluorination.[2] Fluolead, on the other hand, is a neutral reagent that generates HF during the reaction, which can be scavenged if necessary.[5]
Caption: General mechanism for deoxofluorination of alcohols.
Experimental Protocols: Standardized Procedures
For a practical comparison, the following are representative, standardized protocols for the deoxyfluorination of a generic secondary alcohol prone to elimination.
Protocol 1: Deoxyfluorination using DAST
-
To a stirred solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under a nitrogen atmosphere, add DAST (1.2 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, slowly quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deoxyfluorination using Deoxo-Fluor
-
To a stirred solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add Deoxo-Fluor (1.2 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 1-3 hours while monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding it to a stirred mixture of ice (20 g) and saturated aqueous sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with water (20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deoxyfluorination using XtalFluor-E and a Promoter
-
To a stirred suspension of XtalFluor-E (1.5 mmol) in anhydrous dichloromethane (10 mL) at room temperature under a nitrogen atmosphere, add the secondary alcohol (1.0 mmol).
-
Add DBU (1.5 mmol) or Et₃N·3HF (1.5 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deoxyfluorination using Fluolead
-
To a stirred solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add Fluolead (1.2 mmol).
-
If the substrate is acid-sensitive, sodium fluoride (2.4 mmol) can be added to scavenge the in-situ generated HF.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Logical Relationships and Decision Making
The selection of an appropriate fluorinating agent depends on a variety of factors including the substrate, scale, and safety considerations. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for selecting a fluorinating agent.
Conclusion
While DAST has been a cornerstone of deoxofluorination, the significant safety concerns associated with its use, particularly at scale, have driven the innovation of superior alternatives. Crystalline, thermally stable reagents such as the XtalFluor family and Fluolead offer not only a greater margin of safety but also improved selectivity, minimizing the formation of undesirable elimination byproducts. Deoxo-Fluor provides a more stable liquid alternative to DAST, though it still requires careful handling. For researchers and drug development professionals, the adoption of these modern fluorinating agents represents a significant step forward in conducting safer, more efficient, and scalable fluorination reactions. The choice of reagent should be guided by a careful consideration of the specific substrate, reaction scale, and the safety and handling characteristics outlined in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Simpler fluorine chemistry [soci.org]
- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
XtalFluor-E and XtalFluor-M: Safer, Crystalline Alternatives to DAST for Deoxofluorination
In the realm of modern drug discovery and development, the strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Deoxofluorination, the substitution of a hydroxyl or carbonyl group with fluorine, is a cornerstone of this process. For years, diethylaminosulfur trifluoride (DAST) has been a widely used reagent for this transformation. However, its hazardous nature, particularly its thermal instability and the generation of corrosive byproducts, has prompted the development of safer alternatives.[1][2] This guide provides a comprehensive comparison of two such alternatives, XtalFluor-E and XtalFluor-M, with DAST, supported by experimental data.
XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate) are crystalline solids that offer significant advantages in terms of handling and safety over the oily liquid DAST.[3][4][5] Their enhanced thermal stability and the fact that they do not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions make them more amenable to a broader range of applications, including in standard borosilicate glass vessels.[3][4][6]
Performance and Selectivity
While DAST is a potent deoxofluorinating agent, it can lead to side reactions such as elimination and rearrangements, particularly with sensitive substrates.[7][8] XtalFluor-E and XtalFluor-M, when used in conjunction with a promoter like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or DBU, have demonstrated comparable or even superior performance in many cases, often with enhanced selectivity and reduced formation of undesired byproducts.[3][4][6]
Key Advantages of XtalFluor Reagents:
-
Enhanced Safety: Crystalline solids with significantly higher thermal stability than DAST.[3][9][10]
-
Ease of Handling: Can be handled in the open atmosphere for short periods.[5][11]
-
No Free HF Generation: Avoids the use of specialized equipment resistant to corrosive HF.[3][4][6][7]
-
Improved Selectivity: Often provide higher yields of the desired fluorinated product with fewer elimination side products compared to DAST.[3][4][6][10]
-
Cost-Effective Manufacturing: The preparation of XtalFluor reagents avoids the hazardous and costly distillation process required for DAST.[3][4]
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the physical and thermal properties, as well as the performance of XtalFluor-E, XtalFluor-M, and DAST in deoxofluorination reactions.
Table 1: Physical and Thermal Properties
| Property | DAST | XtalFluor-E | XtalFluor-M |
| Physical State | Oily Liquid[8] | Crystalline Solid[3][11] | Crystalline Solid[7][9] |
| Decomposition Onset (ARC) | 60 °C[9] | 119 °C[3][9] | 141 °C[3][9] |
| Max. Rate of Temp. Rise (ARC) | 711 °C/min[3] | 310 °C/min[3] | 50 °C/min[3] |
| Max. Rate of Pressure Rise (ARC) | 855 psi/min[3][12] | 357 psi/min[3][12] | 85 psi/min[3][12] |
| Heat of Decomposition (DSC) | -1641 J/g[3] | -661 J/g[10] | Not specified |
Table 2: Performance in Deoxofluorination of Carbonyls
| Substrate | Reagent System | Product:Byproduct Ratio | Yield |
| 4-tert-butylcyclohexanone | DAST | 2:1 | Not specified |
| Deoxo-Fluor | 5:1 | Not specified | |
| XtalFluor-E / Et₃N·2HF | 62:1 | 91%[3] | |
| Ethyl 4-oxocyclohexanecarboxylate | DAST | 1:1 | Not specified |
| XtalFluor-E / Et₃N·3HF | 13:1 | Not specified | |
| XtalFluor-M / Et₃N·3HF | 15:1 | Not specified |
Experimental Protocols
Below are representative experimental protocols for deoxofluorination reactions using XtalFluor reagents.
General Procedure for Deoxofluorination of Aldehydes using XtalFluor-E and Et₃N·3HF:
To a solution of triethylamine trihydrofluoride (2.0 mmol) in dichloromethane (B109758) (3.0 mL) at room temperature, XtalFluor-E (1.5 mmol) and the aldehyde (1.0 mmol) are successively added. The reaction mixture is stirred for 2 hours and then quenched with a 5% aqueous sodium bicarbonate solution. The mixture is stirred for an additional 15 minutes, and the product is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The crude product is then purified by standard methods.[3][9]
General Procedure for Deoxofluorination of Alcohols using XtalFluor-E and DBU:
To a solution of the alcohol (1.0 mmol) and DBU (1.5 mmol) in dichloromethane (3.0 mL) at 0 °C, XtalFluor-E (1.5 mmol) is added. The reaction mixture is stirred for 30 minutes and then allowed to warm to room temperature. Upon completion, the reaction is quenched with a 5% aqueous sodium bicarbonate solution and stirred for 15 minutes. The product is extracted with dichloromethane, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The crude material is purified by standard methods.[9]
Visualizing the Workflow
The general workflow for a deoxofluorination reaction using XtalFluor reagents can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Xtalfluor-M | 63517-33-9 | Benchchem [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. Simpler fluorine chemistry [soci.org]
- 11. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Deoxyfluorination Reagents: DAST vs. Sulfur Tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique and beneficial properties. Among the arsenal (B13267) of fluorinating agents, diethylaminosulfur trifluoride (DAST) and sulfur tetrafluoride (SF4) are two prominent reagents for the deoxofluorination of alcohols, aldehydes, ketones, and carboxylic acids. While structurally related, their distinct physical properties, reactivity profiles, and handling requirements present different strategic advantages and challenges in the laboratory. This guide provides an objective comparison of their mechanistic differences, performance, and experimental protocols, supported by experimental data, to aid researchers in selecting the appropriate reagent for their synthetic needs.
Mechanistic Overview: A Tale of Two Fluorinating Agents
The fluorination mechanisms of DAST and SF4 are believed to be analogous, proceeding through the formation of a key intermediate that facilitates the displacement of an oxygen-containing functional group with fluorine.
Sulfur Tetrafluoride (SF4): The reaction with SF4 is thought to initiate with the activation of the sulfur atom. In the presence of a substrate with a hydroxyl group, such as an alcohol, the reaction proceeds via the formation of an alkoxysulfur trifluoride intermediate. Subsequent nucleophilic attack by a fluoride (B91410) ion, either through an SN1 or SN2 pathway depending on the substrate's structure, leads to the final fluorinated product.[1] For carbonyl compounds, SF4 is proposed to add across the C=O bond to form a fluorinated intermediate which then eliminates thionyl fluoride (SOF2) to yield the geminal difluoride.[2]
This compound (DAST): The mechanism of DAST mirrors that of SF4.[1] The reaction of an alcohol with DAST commences with the attack of the hydroxyl group on the sulfur atom, leading to the formation of an alkoxyaminosulfur difluoride intermediate after the elimination of hydrogen fluoride.[1] Similar to SF4, the subsequent displacement by a fluoride ion can proceed via an SN1 or SN2 pathway, which can sometimes lead to rearrangements in susceptible substrates.[1] In the case of aldehydes and ketones, DAST is believed to activate the carbonyl group, followed by fluoride addition and subsequent elimination to form the geminal difluoride.[3]
Figure 1: Simplified reaction pathways for the fluorination of alcohols with SF4 and DAST.
Performance Comparison: A Data-Driven Analysis
The choice between DAST and SF4 often hinges on the specific transformation, the scale of the reaction, and the available laboratory infrastructure. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Fluorination of Alcohols
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 4-Nitrobenzyl alcohol | DAST | CH2Cl2, rt, 1h | 72 | |
| Phenylethanol | SF4 | Cyclohexane, Pyridine, -50°C, 5 min | 35 | [4] |
| (-)-Menthol | DAST | Flow, 70°C | 70 (6:1 dr) | [4] |
| (-)-Menthol | SF4 | Flow, CH2Cl2, 75°C, 10 min | 68-69 (98-99% ee) | [4][5] |
| N-Boc-4-hydroxy-L-proline methyl ester | SF4 | Flow, EtOAc, 75°C, 10 min | 67 (isolated) | [4] |
Table 2: Fluorination of Aldehydes and Ketones
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Phenylpropionic aldehyde | SF4 | Flow, EtOAc, Et3N, 75°C, 10 min | 97 (in situ) | [4] |
| Various aldehydes | DAST | Flow, CH2Cl2, 80°C, 30-45 min | 65-97 | [6] |
| 4-tert-Butylcyclohexanone | DAST | - | 2:1 (gem-difluoride:vinyl fluoride) | [7] |
| 4-tert-Butylcyclohexanone | Deoxo-Fluor (DAST analog) | - | 5:1 (gem-difluoride:vinyl fluoride) | [7] |
| Substituted Acetophenones | SF4 | Scalable, high-yielding | High | [8] |
Table 3: Fluorination of Carboxylic Acids
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Benzoic Acid | DAST | DCE, 0°C to rt, 12h | Acyl Fluoride | - | [9] |
| Benzoic Acid | SF4 | High Temp, HF | Trifluoromethyl | - | [4] |
| C6H13CO2H | SF4 | - | C6H13CF3 | - | [2] |
| Various Carboxylic Acids | DAST | - | Acyl Fluoride | High | [10] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in the laboratory. Below are representative protocols for key transformations using DAST and SF4.
Protocol 1: Fluorination of an Alcohol using DAST
Reaction: 4-Nitrobenzyl alcohol to 4-Nitrobenzyl fluoride
Procedure:
-
To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in dichloromethane (B109758) (2.8 mL) in a fume hood, add DAST (144 µL, 1.1 mmol) dropwise at room temperature.
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, carefully add ice water (3 mL) and dichloromethane (10 mL) to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-nitrobenzyl fluoride.
Protocol 2: Deoxyfluorination of an Aldehyde using SF4 in Continuous Flow
Reaction: Phenylpropionic aldehyde to 1,1-Difluoro-3-phenylpropane[4]
Procedure:
-
Prepare a 0.5 M solution of phenylpropionic aldehyde in ethyl acetate (B1210297) (EtOAc).
-
In a continuous flow setup, mix the substrate solution with 2 equivalents of SF4 and 1 equivalent of triethylamine (B128534) (Et3N).
-
Pass the reaction mixture through a heated reactor at 75°C with a residence time of 10 minutes.
-
The output from the reactor can be monitored in-line (e.g., by NMR) to determine conversion.
-
Implement an in-line quench to safely neutralize any unreacted SF4.
-
The product can be isolated after a standard aqueous work-up and purification.
Figure 2: Comparison of typical experimental workflows for DAST (batch) and SF4 (flow).
Key Mechanistic and Practical Differences
While their core fluorination mechanisms are similar, the practical implications of using DAST versus SF4 are substantial:
-
Physical State and Handling: SF4 is a toxic, corrosive gas (b.p. -38 °C) that requires specialized equipment like stainless-steel autoclaves or dedicated flow chemistry setups for safe handling.[2][4] DAST, on the other hand, is a liquid, making it easier to handle in standard laboratory glassware at a small to medium scale.[10]
-
Safety: Both reagents are hazardous and must be handled with extreme care in a well-ventilated fume hood. DAST is known to be thermally unstable and can decompose violently, especially at temperatures above 90°C.[11] SF4 is highly toxic and reacts vigorously with moisture to release HF.[11] The use of flow chemistry can significantly mitigate the risks associated with handling SF4 by using small volumes under controlled conditions.[4]
-
Reactivity with Carboxylic Acids: A significant difference lies in their reactivity towards carboxylic acids. SF4 is a powerful reagent capable of converting carboxylic acids to trifluoromethyl (CF3) groups, a highly valuable transformation in drug discovery.[2] DAST, under typical conditions, will only convert carboxylic acids to the corresponding acyl fluorides.[10]
-
Reaction Conditions: SF4 reactions, particularly for the conversion of carboxylic acids to trifluoromethyl groups, often require harsh conditions, including high temperatures and the use of HF as a catalyst or solvent.[4] DAST reactions are generally performed under milder conditions, often starting at low temperatures (-78 °C or 0 °C) and warming to room temperature.[12]
-
Byproducts: The byproducts of both reactions are corrosive and require careful quenching and workup procedures. SF4 reactions produce SOF2 and HF.[2] DAST reactions produce diethylaminosulfuryl fluoride (Et2NS(O)F) and HF.[11]
Conclusion: Making an Informed Decision
The choice between DAST and SF4 is a classic example of balancing reactivity, safety, and practicality.
DAST is the reagent of choice for many lab-scale deoxofluorinations of alcohols, aldehydes, and ketones due to its ease of handling as a liquid. It is particularly useful when milder reaction conditions are required. However, its thermal instability and its inability to convert carboxylic acids to trifluoromethyl groups are significant limitations.
SF4 is a more powerful and atom-efficient fluorinating agent, indispensable for the conversion of carboxylic acids to trifluoromethyl groups. While its gaseous nature and high toxicity have historically limited its use to specialized laboratories, the advent of continuous flow technology has made its use safer and more accessible. For large-scale synthesis and for accessing trifluoromethyl groups from carboxylic acids, SF4 is often the superior choice.
Ultimately, a thorough understanding of the substrate, the desired transformation, and the available laboratory resources will guide the prudent researcher to the optimal fluorinating agent for their specific needs.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 10. DAST - Enamine [enamine.net]
- 11. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 12. organic-synthesis.com [organic-synthesis.com]
A Comparative Analysis of DAST and Morph-DAST for Deoxyfluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a pivotal strategy in modern medicinal chemistry and drug development, often enhancing metabolic stability, binding affinity, and bioavailability. Deoxyfluorination, the conversion of hydroxyl and carbonyl groups to their fluoro- and difluoro-analogs, respectively, is a fundamental transformation in this endeavor. For years, Diethylaminosulfur Trifluoride (DAST) has been a widely utilized reagent for this purpose. However, the development of Morpholinosulfur Trifluoride (Morph-DAST) has offered a promising alternative. This guide provides an objective, data-driven comparison of the performance of DAST and Morph-DAST, focusing on reaction yields and experimental protocols.
Executive Summary
DAST is a versatile and effective deoxyfluorinating agent for a broad range of substrates, including primary, secondary, and tertiary alcohols, as well as aldehydes and ketones.[1] Despite its utility, DAST is thermally unstable and can decompose violently, posing significant safety risks, especially on a larger scale.[2]
Morph-DAST has emerged as a superior alternative, exhibiting higher reactivity and greater thermal stability.[3] This enhanced reactivity often translates to higher yields, particularly in the fluorination of sterically hindered substrates.[3] The improved safety profile of Morph-DAST makes it a more attractive choice for a wider range of applications.[4]
Comparative Yield Analysis
The following table summarizes the reported yields for the deoxyfluorination of various substrates using DAST and Morph-DAST. While a direct side-by-side comparison under identical conditions is not always available in the literature, the data presented provides a valuable overview of their relative performance.
| Substrate | Reagent | Product | Yield (%) | Reference |
| 4-Nitrobenzyl Alcohol | DAST | 4-Nitrobenzyl Fluoride (B91410) | 72% | [5] |
| 3β-Methyl-5α-cholestan-3α-ol | DAST | 3α-Fluoro-3β-methyl-5α-cholestane | 98% | [6] |
| 2-Methylbutan-2-ol | DAST | 2-Fluoro-2-methylbutane | 88% | [6] |
| 2,3,5-Tri-O-benzyl-D-arabinofuranose | DAST | 2,3,5-Tri-O-benzyl-D-arabinofuranosyl Fluoride | 78% | [6] |
| Aryl Glyoxylates | Morph-DAST | Diazolyl α,α-difluoroacetates | 73-96% | [7] |
| β-Keto Esters / 1,3-Diketones | Morph-DAST | α-Fluoro-α-sulfenamide derivatives | Good to High | [8] |
| Cyclic α,α-Dialkoxy Ketones | Morph-DAST | 1,2-Dialkoxy-1,2-difluorinated compounds | Moderate | [4] |
Experimental Protocols
Detailed methodologies for deoxyfluorination reactions using both DAST and Morph-DAST are provided below. These protocols are representative of typical experimental setups and can be adapted for specific substrates.
Deoxyfluorination of an Alcohol using DAST
General Procedure:
To a solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), DAST (1.1-1.5 equivalents) is added dropwise at -78 °C.[9] The reaction mixture is stirred at this temperature for a specified time (typically 1-4 hours) and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]
Deoxyfluorination of a Hindered Alcohol using Morph-DAST
General Procedure:
In a fume hood, a solution of the hindered alcohol (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene) is prepared in a dry flask under a nitrogen atmosphere. The solution is cooled to an appropriate temperature (typically between -78 °C and 0 °C). Morph-DAST (1.2-2.0 equivalents) is then added dropwise to the stirred solution. The reaction mixture is stirred at the same temperature for a period of time, or allowed to warm to room temperature, with the reaction progress monitored by TLC. Once the reaction is complete, it is cautiously quenched with a saturated aqueous solution of NaHCO₃. The mixture is then extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed in vacuo. The residue is purified by flash column chromatography to afford the fluorinated product.
Reaction Mechanism and Visualization
The deoxyfluorination of alcohols with both DAST and Morph-DAST is believed to proceed through a similar mechanistic pathway. The initial step involves the reaction of the alcohol with the aminofluorosulfurane to form an alkoxyaminosulfur difluoride intermediate. This is followed by a nucleophilic attack by a fluoride ion, which can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the substrate, to yield the corresponding alkyl fluoride.[5]
Experimental Workflow
The following diagram illustrates a typical workflow for a deoxyfluorination reaction using either DAST or Morph-DAST.
Conclusion
Both DAST and Morph-DAST are effective reagents for deoxyfluorination. However, Morph-DAST presents a clear advantage in terms of reactivity and thermal stability, often resulting in higher yields, especially with challenging substrates. The enhanced safety profile of Morph-DAST makes it a more prudent choice for modern organic synthesis. The selection of the appropriate reagent will ultimately depend on the specific substrate, desired yield, and safety considerations of the intended application.
References
- 1. scispace.com [scispace.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Morph DAST - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Uses of Morpholinylsulfur trifluoride as a synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 9. organic-synthesis.com [organic-synthesis.com]
PyFluor vs. DAST: A Comparative Guide to Deoxyfluorination of Alcohols
For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into organic molecules is a critical strategy for modulating biological activity and enhancing metabolic stability. The deoxyfluorination of alcohols represents a key transformation in this endeavor. For years, diethylaminosulfur trifluoride (DAST) has been a widely used reagent for this purpose. However, the emergence of newer reagents, such as PyFluor (2-pyridinesulfonyl fluoride), offers significant advantages in terms of safety, selectivity, and ease of use. This guide provides an objective comparison of PyFluor and DAST for the deoxyfluorination of alcohols, supported by experimental data and detailed protocols to aid in reagent selection.
Performance Comparison: PyFluor vs. DAST
PyFluor consistently demonstrates superior performance over DAST in several key areas, most notably in its selectivity against elimination side products, enhanced thermal stability, and improved safety profile. These advantages often lead to cleaner reactions and simpler purifications.
Table 1: Comparison of Reaction Yields and Selectivity
| Substrate | Reagent | Product | Yield (%) | Elimination Side Products (%) | Selectivity (Fluorination:Elimination) |
| Secondary Alcohol (e.g., 1-phenylethanol) | DAST | 1-fluoro-1-phenylethane | Moderate | 13-19% | ~5:1 - 7:1 |
| Secondary Alcohol (e.g., 1-phenylethanol) | PyFluor | 1-fluoro-1-phenylethane | 79% | <5% | >20:1[1][2] |
| Secondary Steroidal Alcohol | DAST | Fluorinated Steroid | 47% | 44% | ~1:1[2][3] |
| Secondary Steroidal Alcohol | PyFluor | Fluorinated Steroid | 79% | <5% | >15:1[3] |
| Homobenzylic Alcohols | DAST | Fluorinated Product | Low to Moderate | High susceptibility to elimination | - |
| Homobenzylic Alcohols | PyFluor | Fluorinated Product | Good | 8-10% | Good selectivity[1] |
| Unhindered Benzylic Alcohols | DAST | Fluorinated Product | Moderate to Good | Variable | - |
| Unhindered Benzylic Alcohols | PyFluor | Fluorinated Product | Moderate | Competitive nucleophilic attack by base | -[3] |
Table 2: Safety and Stability Profile
| Property | DAST | PyFluor |
| Thermal Stability | Decomposes explosively at temperatures above 90°C; DSC shows an exotherm of 63 kcal/mol at 155°C.[1] | Thermally stable; shows no exothermic decomposition between 0-350°C.[1][4] |
| Moisture Sensitivity | Reacts violently with water, releasing toxic HF gas.[1][5] Must be stored under inert atmosphere and refrigerated.[1][5] | Tolerates air and moisture.[5] Can be handled and stored on the benchtop for over 30 days with no detectable decomposition.[1] |
| Physical State | Liquid | Low-melting solid (mp 23-26°C)[1] |
| Cost | ~$443 per mol | Can be synthesized for ~$180 per mol.[4] |
Experimental Protocols
General Protocol for Deoxyfluorination using PyFluor
This protocol is a general guideline for the deoxyfluorination of a primary or secondary alcohol using PyFluor.
Materials:
-
Alcohol (1.0 equiv)
-
PyFluor (1.1 - 1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., toluene, THF, or acetonitrile)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the alcohol in the anhydrous solvent, add DBU at room temperature under an inert atmosphere.
-
Add PyFluor in one portion, and stir the reaction mixture at room temperature.
-
For sterically hindered or less reactive substrates, moderate heating (e.g., 50°C) may be required.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture can be directly purified by silica (B1680970) gel column chromatography to remove ionic byproducts.[1]
Example: Fluorination of 3-phenylpropanol with PyFluor [7] To a 1.5 mL GC vial equipped with a stir bar was added 3-phenylpropanol (13.1 µL, 0.100 mmol, 1 equiv), PyFluor (17.7 mg, 0.110 mmol, 1.1 equiv), DBU (22.4 µL, 0.150 mmol, 1.5 equiv), and THF (0.25 mL). The vial was sealed and then stirred for 24 hours. The reaction mixture was concentrated under reduced pressure and purified by flash column chromatography (0% → 20% ethyl acetate (B1210297) in hexanes).
General Protocol for Deoxyfluorination using DAST
This protocol provides a general procedure for the deoxyfluorination of an alcohol using DAST. Caution: DAST is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.
Materials:
-
Alcohol (1.0 equiv)
-
DAST (1.1 - 1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Nitrogen or Argon atmosphere
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice water
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78°C or 0°C, depending on the reactivity of the substrate.
-
Slowly add DAST dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice water or a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3][8][9]
Example: Fluorination of 4-Nitrobenzyl Alcohol using DAST [3] In a fume hood, dissolve 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in anhydrous dichloromethane (2.8 mL). To this solution, add DAST (144 µL, 1.1 mmol) dropwise at room temperature. Stir the reaction mixture at room temperature for 1 hour. Upon completion, quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL). Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 4-nitrobenzyl fluoride (B91410) (111 mg, 72% yield).
Reaction Mechanisms and Workflow
Proposed Mechanism of Deoxyfluorination with PyFluor
The reaction with PyFluor proceeds through a two-step mechanism involving the formation of a sulfonate ester intermediate, which is then displaced by fluoride in an Sₙ2 reaction.[6][10] This pathway accounts for the observed inversion of stereochemistry.[2]
Caption: Proposed mechanism for alcohol fluorination using PyFluor.
Proposed Mechanism of Deoxyfluorination with DAST
The mechanism of DAST involves the initial activation of the alcohol to form an alkoxyaminosulfur difluoride intermediate. This is followed by nucleophilic attack by fluoride via either an Sₙ1 or Sₙ2 pathway, depending on the substrate structure.[3] The potential for an Sₙ1 pathway can lead to rearrangements and a loss of stereochemical integrity.
Caption: General mechanism for alcohol fluorination using DAST.
Decision-Making Workflow for Reagent Selection
The choice between PyFluor and DAST should be guided by the specific requirements of the reaction, including the nature of the substrate, the desired selectivity, and safety considerations.
Caption: Decision tree for selecting a deoxyfluorinating agent.
Conclusion
For the deoxyfluorination of many alcohols, PyFluor presents a compelling alternative to DAST. Its superior safety profile, thermal stability, and high selectivity against elimination make it a more robust and user-friendly reagent, particularly for complex molecules and larger-scale applications.[5] While DAST remains a potent fluorinating agent, its hazardous nature and propensity for side reactions, especially elimination, necessitate careful consideration and handling.[1][5] For reactions where chemoselectivity is paramount and for substrates prone to elimination, PyFluor is the superior choice.[3] The selection of the optimal reagent will ultimately depend on a thorough evaluation of the specific chemical transformation, balancing reactivity, selectivity, and safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. benchchem.com [benchchem.com]
- 4. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 5. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 6. PyFluor - Wordpress [reagents.acsgcipr.org]
- 7. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validating Stereochemical Inversion in DAST Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a critical strategy in drug development, often enhancing metabolic stability and binding affinity. Diethylaminosulfur trifluoride (DAST) has long been a primary reagent for converting alcohols to alkyl fluorides. A key feature of this reaction is its potential to proceed with a complete inversion of stereochemistry, which is crucial for the synthesis of chiral drug candidates. This guide provides an objective comparison of DAST with other fluorinating agents, focusing on the validation of this stereochemical inversion, and includes supporting data and experimental protocols.
Stereochemical Control in Deoxyfluorination: DAST and Alternatives
The fluorination of alcohols with DAST typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[1] This pathway involves the formation of an alkoxyaminosulfur difluoride intermediate, followed by a nucleophilic attack by a fluoride (B91410) ion, leading to the inversion of the stereocenter.[2][3] However, depending on the substrate's structure, competing SN1 pathways can lead to rearrangements or a loss of stereochemical integrity.[2][4]
Newer reagents have been developed to address some of the safety and selectivity issues associated with DAST.[3][5] Deoxo-Fluor, for instance, is more thermally stable, while crystalline reagents like XtalFluor salts can offer improved selectivity and reduce the formation of elimination byproducts.[5][6]
The choice of fluorinating agent can significantly impact the stereochemical outcome. The following table summarizes the performance of DAST in comparison to other reagents in reactions where stereochemical inversion is the desired outcome.
| Reagent | Substrate | Stereochemical Outcome | Observations |
| DAST | Cyclic α-hydroxy-β-ketoesters | High stereospecificity (inversion) | The reaction proceeds via a clean SN2-type mechanism with no other fluorinated products forming.[7] |
| DAST | Androstenolone (homoallylic alcohol) | Good yield of inverted 3β-isomer | Demonstrates SN2' mechanism for certain allylic and homoallylic alcohols.[6] |
| Deoxo-Fluor | Methyl 2,3,4-O-tribenzoyl α-D-mannopyranoside | Better yields than DAST | Avoided the 1,6-methoxy migration side reaction that was observed with DAST.[8] |
| XtalFluor-E | Androstenolone (homoallylic alcohol) | Superior results to initial DAST attempts | Optimized conditions with Et₃N·3HF as a promoter gave a 77% isolated yield of the inverted product.[6] |
Experimental Protocol: Stereospecific Deoxyfluorination of an α-Hydroxy-β-ketoester
This section details a general procedure for the deoxyfluorination of an enantio-enriched α-hydroxy-β-ketoester using DAST, which results in a product with inverted stereochemistry.[7]
Materials:
-
α-hydroxy-β-ketoester substrate (e.g., (S)-2a)
-
This compound (DAST), 1 M solution in dichloromethane (B109758)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an argon atmosphere, a solution of the α-hydroxy-β-ketoester (0.1 mmol) in dry CH₂Cl₂ (2.5 mL) is prepared.
-
In a separate flask, a stirred solution of DAST (200 μL of 1 M solution, 0.2 mmol, 2.0 eq.) in dry CH₂Cl₂ (2.5 mL) is maintained at room temperature.
-
The substrate solution is added dropwise to the DAST solution over a period of 15 minutes.
-
The reaction mixture is stirred for 20 hours at room temperature.
-
A second portion of DAST (200 μL of 1 M solution) is added, and the mixture is stirred for an additional 20 hours (total reaction time of 40 hours).
-
The reaction is carefully quenched by the addition of 5 mL of saturated aqueous NaHCO₃ solution.
-
The aqueous phase is extracted three times with dichloromethane (3 x 5 mL).
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
-
The stereochemical outcome (enantiomeric excess) is determined by analysis using HPLC with a chiral stationary phase.
Workflow for Validation of Stereochemical Inversion
The validation of stereochemical inversion is a logical process that confirms the SN2 pathway. It involves starting with a material of known absolute configuration and using analytical techniques to unequivocally determine the configuration of the product.
Caption: Workflow for validating stereochemical inversion in a DAST fluorination reaction.
This systematic approach ensures that the observed stereochemical outcome is rigorously proven, providing confidence in the application of DAST for the synthesis of specific, enantiomerically pure fluorinated compounds. While DAST remains a powerful tool, the data suggests that for certain substrates, newer reagents may offer superior selectivity and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. DAST - Enamine [enamine.net]
- 5. Simpler fluorine chemistry [soci.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Deoxo-Fluor vs. DAST: A Comparative Guide for the Conversion of Alcohols to Fluorides
For researchers, scientists, and drug development professionals, the conversion of alcohols to alkyl fluorides is a critical transformation in the synthesis of novel therapeutics and materials. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and other physicochemical properties. For decades, Diethylaminosulfur Trifluoride (DAST) has been a widely used reagent for this purpose. However, its inherent instability and potential for hazardous decomposition have led to the development of safer alternatives, most notably Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride). This guide provides an objective comparison of the performance, safety, and handling of Deoxo-Fluor and DAST, supported by experimental data and detailed protocols.
Performance Comparison: Deoxo-Fluor vs. DAST
Both Deoxo-Fluor and DAST are effective reagents for the deoxyfluorination of primary, secondary, and tertiary alcohols.[1] However, their performance can vary depending on the substrate and reaction conditions. Deoxo-Fluor is often cited as providing superior yields in some cases.[1][2]
Below is a summary of reported yields for the fluorination of various alcohols using both reagents. It is important to note that reaction conditions can significantly impact yields, and optimization is often necessary for specific substrates.
| Substrate (Alcohol) | Reagent | Product | Yield (%) | Reference |
| 4-Nitrobenzyl alcohol | DAST | 4-Nitrobenzyl fluoride (B91410) | 72 | [3] |
| A primary alcohol | Deoxo-Fluor | Corresponding fluoride | 99 | [4] |
| Secondary alcohols | DAST | Corresponding fluorides | 52-87 | [5] |
| Tertiary alcohols | DAST | Corresponding fluorides | Lower yields reported due to elimination side-products | [5] |
Reaction Mechanism
The fluorination of alcohols by both Deoxo-Fluor and DAST is generally believed to proceed through a similar nucleophilic substitution pathway.[1][6] The reaction can occur via an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alcohol substrate. The S(_N)2 pathway results in an inversion of stereochemistry at the carbon center.[1]
The key steps involve:
-
Activation of the Alcohol: The hydroxyl group of the alcohol attacks the sulfur atom of the fluorinating reagent, displacing a fluoride ion and forming an alkoxyaminosulfur difluoride intermediate.[6]
-
Nucleophilic Attack by Fluoride: The displaced fluoride ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group and displacing the leaving group to form the alkyl fluoride.[6]
Experimental Protocols
Detailed experimental procedures are crucial for the successful and safe execution of fluorination reactions. Below are representative protocols for the use of both DAST and Deoxo-Fluor.
General Experimental Workflow
The following diagram illustrates a typical workflow for a deoxyfluorination reaction using either DAST or Deoxo-Fluor.
Protocol for Fluorination using DAST
This protocol is adapted from a typical procedure for the fluorination of a primary alcohol.[1][3]
Materials:
-
Alcohol (1.0 equiv)
-
DAST (1.1-1.2 equiv)[7]
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or ice water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a fume hood, dissolve the alcohol (1.0 mmol) in anhydrous DCM (2.8 mL).[1]
-
Cool the solution to -78 °C under a nitrogen atmosphere.[7]
-
Add DAST (1.1 mmol) dropwise to the solution.[1]
-
Stir the reaction mixture at -78 °C for a specified time, then allow it to warm to room temperature and stir for an additional period (e.g., 1 hour).[3][7] Reaction times can range from 1 to 16 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution or ice water at 0 °C.[6][7]
-
Separate the organic layer and extract the aqueous layer with DCM.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[6][7]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.[7]
Protocol for Fluorination using Deoxo-Fluor
This protocol is a general procedure for the fluorination of an alcohol using Deoxo-Fluor.[2][4]
Materials:
-
Alcohol (1.0 equiv)
-
Deoxo-Fluor (1.1-3.0 equiv)[2]
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the alcohol (1 eq.) in anhydrous DCM (20 Vol) under a nitrogen atmosphere, cool the mixture to 0 °C.[2]
-
Add Deoxo-Fluor (3 eq.) dropwise.[2]
-
Stir the reaction mixture at room temperature overnight.[2]
-
Monitor the reaction progress by TLC.[2]
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.[2]
-
Extract the mixture with DCM two times.[2]
-
Combine the organic layers, wash successively with water and brine solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.[2]
Safety and Handling
A critical consideration when choosing a fluorinating agent is its safety profile.
DAST (this compound):
-
Thermal Instability: DAST is notoriously unstable, particularly when heated above 50 °C, and can detonate.[1][8]
-
Moisture Sensitivity: It reacts with moisture to release corrosive and toxic hydrogen fluoride (HF) gas.[1]
-
Handling: Requires careful handling in a fume hood with appropriate personal protective equipment.[3]
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride):
-
Improved Thermal Stability: Deoxo-Fluor was developed as a more thermally stable alternative to DAST.[1] It has a higher decomposition temperature, making it a safer choice for reactions that may require heating and for larger-scale synthesis.[9]
-
Moisture Sensitivity: Like DAST, Deoxo-Fluor reacts violently with water to produce HF and requires careful handling in a dry atmosphere.[1][2][10]
-
Overall Safety: While more stable than DAST, it is still a hazardous reagent and must be handled with appropriate precautions.[1]
Conclusion
Both Deoxo-Fluor and DAST are potent reagents for the conversion of alcohols to alkyl fluorides. The choice between them often involves a trade-off between reactivity, safety, and cost.
-
DAST remains a versatile and widely used reagent, particularly for small-scale reactions where its thermal instability can be carefully managed.[1]
-
Deoxo-Fluor offers a significant advantage in terms of thermal stability, making it a more prudent choice for larger-scale applications and for reactions requiring elevated temperatures.[1] In some instances, it may also provide superior yields.[1][2]
For researchers in drug development and other fields where safety and scalability are paramount, Deoxo-Fluor represents a valuable and often preferable alternative to DAST for the deoxyfluorination of alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Alcohol to Fluoride - Deoxo-Fluor [commonorganicchemistry.com]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Simpler fluorine chemistry [soci.org]
- 10. Deoxofluor - Enamine [enamine.net]
A Comparative Guide to Modern Deoxyfluorination Agents vs. DAST
For researchers, scientists, and drug development professionals, the introduction of fluorine into bioactive molecules is a critical strategy for optimizing drug-like properties. Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride (B91410), is a cornerstone of this effort. For decades, Diethylaminosulfur Trifluoride (DAST) has been the go-to reagent for this transformation. However, its inherent instability and propensity for hazardous decomposition have spurred the development of a new generation of safer and more selective deoxyfluorination agents. This guide provides an objective, data-driven comparison of DAST with its modern counterparts, including Deoxo-Fluor, PyFluor, XtalFluor-E, and Fluolead, to aid in the rational selection of the optimal reagent for a given synthetic challenge.
Performance Comparison: A Data-Driven Analysis
The efficacy of a deoxyfluorination reagent is judged by its ability to provide the desired alkyl fluoride in high yield with minimal side products, particularly elimination products. The following tables summarize the performance of DAST and modern reagents in the deoxyfluorination of representative primary, secondary, and tertiary alcohols.
Deoxyfluorination of Primary Alcohols
| Substrate | Reagent | Reaction Conditions | Yield (%) | Elimination (%) | Citation(s) |
| 4-Nitrobenzyl alcohol | DAST | CH₂Cl₂, rt, 1h | 72 | Not specified | [1] |
| 3-Phenylpropanol | PyFluor | DBU, THF, 24h | - | Not observed | [2] |
Deoxyfluorination of Secondary Alcohols
| Substrate | Reagent | Reaction Conditions | Yield (%) | Elimination (%) | Citation(s) |
| 4-Phenyl-2-butanol | P-mediated, B-catalyzed | 1,4-dioxane, rt | 82 | - | [3] |
| Fmoc-serine methyl ester | DAST | Toluene, Dioxane | <11 | - | [4] |
| Fmoc-serine methyl ester | Deoxo-Fluor | Toluene, Dioxane | <11 | - | [4] |
| Fmoc-serine methyl ester | XtalFluor-E | Toluene, Dioxane | <11 | - | [4] |
| Fmoc-serine methyl ester | PyFluor | Toluene, Dioxane | <11 | - | [4] |
| Fmoc-serine methyl ester | PhenoFluor | Toluene, Dioxane | 80 | - | [4] |
| Steroidal Secondary Alcohol | DAST | - | 47 | 44 | [5] |
| Steroidal Secondary Alcohol | PhenoFluor | - | 84 | 11 | [5] |
| 4-tert-butylcyclohexanone | DAST | - | - | 2:1 (product:elimination) | [6] |
| 4-tert-butylcyclohexanone | Deoxo-Fluor | - | - | 5:1 (product:elimination) | [6] |
| 4-tert-butylcyclohexanone | XtalFluor-E | Et₃N·2HF | 91 | 62:1 (product:elimination) | [6] |
Deoxyfluorination of Tertiary Alcohols
The deoxyfluorination of tertiary alcohols is notoriously challenging due to the high propensity for elimination side reactions.[4][7]
| Substrate | Reagent | Reaction Conditions | Yield (%) | Elimination (%) | Citation(s) |
| 2-hydroxy-2-methyl-1-phenylpropan-1-one | XtalFluor-E | Et₃N·2HF | - | 1.9:1 (product:elimination) | [6] |
| 2-hydroxy-2-methyl-1-phenylpropan-1-one | XtalFluor-E | DBU | - | 4.1:1 (product:elimination) | [6] |
| Adamantan-1-ol | P-mediated, B-catalyzed | - | - | - | [3] |
| Tertiary Alcohol (2b) | P-mediated, B-catalyzed | B1 catalyst | 80 | 4.2:1 (product:elimination) | [3] |
| Tertiary Alcohol (2b) | DAST | - | 11 | 1:3.5 (product:elimination) | [8] |
| Tertiary Alcohol (2b) | PyFluor | - | 11 | 1:3.5 (product:elimination) | [8] |
| Tertiary Alcohol (2b) | AlkylFluor | - | 44 | 1.5:1 (product:elimination) | [8] |
Safety and Handling: A Critical Consideration
A major driving force behind the development of modern deoxyfluorination reagents has been the need for safer alternatives to DAST. DAST is a thermally unstable liquid that can decompose explosively, especially at temperatures above 50°C.[1] It is also highly sensitive to moisture, reacting to release corrosive hydrogen fluoride (HF).[1]
| Reagent | Physical Form | Thermal Stability | Moisture Sensitivity | Key Hazards |
| DAST | Liquid | Unstable, explosive potential | High, releases HF | Toxic, corrosive, explosive |
| Deoxo-Fluor | Liquid | More stable than DAST | High, releases HF | Toxic, corrosive |
| PyFluor | Crystalline Solid | Thermally stable | Low | - |
| XtalFluor-E/M | Crystalline Solid | Significantly more stable than DAST/Deoxo-Fluor | Low | Does not generate free HF |
| Fluolead | Crystalline Solid | High thermal stability | Low | - |
Modern reagents like PyFluor, XtalFluor-E, and Fluolead are crystalline solids, which inherently makes them easier and safer to handle than liquids.[1][9] They exhibit significantly higher thermal stability and are less sensitive to moisture.[1][9] Notably, XtalFluor reagents do not generate free HF during the reaction, allowing for the use of standard borosilicate glassware.[6]
Reaction Mechanisms: A Tale of Different Pathways
The mechanism of deoxyfluorination varies depending on the reagent employed, which in turn influences the stereochemical outcome and side product profile.
DAST and Deoxo-Fluor: The Alkoxyaminosulfur Difluoride Pathway
DAST and its analogue Deoxo-Fluor are believed to react with alcohols to form an intermediate alkoxyaminosulfur difluoride.[10] Subsequent nucleophilic attack by fluoride, proceeding through either an Sₙ1 or Sₙ2 pathway depending on the substrate, yields the alkyl fluoride. The Sₙ2 pathway leads to inversion of stereochemistry.[1]
PyFluor: The Pyridinesulfonate Intermediate Pathway
PyFluor, in the presence of a base, activates the alcohol by forming a pyridinesulfonate intermediate. This is followed by an Sₙ2 displacement by a fluoride ion to give the fluorinated product with inversion of configuration.[1][11]
XtalFluor: Activation and Promoter-Assisted Fluorination
The mechanism for XtalFluor reagents is thought to involve activation of the C-O bond without the immediate release of fluoride. A promoter, such as DBU or Et₃N·3HF, is then required for the fluoride to attack the activated carbon atom.[1]
Fluolead: Arylsulfur Trifluoride Pathway
Fluolead, an arylsulfur trifluoride, is proposed to be activated by HF (often from a source like Olah's reagent) via hydrogen bonding. The alcohol then attacks this activated species, leading to an intermediate that undergoes deoxyfluorination.[12]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these reagents. Below are representative procedures for the deoxyfluorination of an alcohol using DAST, Deoxo-Fluor, PyFluor, and Fluolead.
General Experimental Workflow
Protocol 1: Deoxyfluorination using DAST
This protocol is a general procedure for the fluorination of an alcohol with DAST.[13]
Materials:
-
Alcohol (1.0 equiv)
-
DAST (1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the alcohol in anhydrous DCM (20 vol), add DAST (1.2 equiv) dropwise at -78 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Extract the mixture with DCM twice.
-
Wash the combined organic layers with water (2 x 10 vol) and brine (5 vol).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Deoxyfluorination using Deoxo-Fluor
This procedure is an example of the conversion of an alcohol to a fluoride using Deoxo-Fluor.
Materials:
-
Alcohol (1.0 equiv)
-
Deoxo-Fluor (3.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolve the starting material (1.0 equiv) in anhydrous DCM (2 mL).
-
Cool the mixture to 0 °C.
-
Add Deoxo-Fluor (3.0 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature over 14 hours.
-
Quench the reaction with MeOH (1 mL).
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Deoxyfluorination using PyFluor
This protocol describes a general procedure for the deoxyfluorination of an alcohol using PyFluor.[10]
Materials:
-
Alcohol (1.0 equiv)
-
PyFluor (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous THF (0.25 mL), add DBU (1.5 equiv) at room temperature under an inert atmosphere.
-
Add PyFluor (1.1 equiv) in one portion.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deoxyfluorination using Fluolead
This protocol outlines a procedure for the deoxyfluorination of an acyl fluoride to a trifluoromethyl compound using Fluolead, and can be adapted for alcohols.[12]
Materials:
-
Substrate (1.0 equiv)
-
Fluolead® (3.0 equiv)
-
nHF·pyridine (B92270) complex (HF 70%, pyridine 30%) (5.0 equiv)
Procedure:
-
In an oven-dried FEP tube, charge the substrate (1.0 equiv), Fluolead® (3.0 equiv), and the nHF·pyridine complex (5.0 equiv) under neat conditions.
-
Seal the tube tightly and stir the reaction mixture at 70 °C for 24 hours.
-
Cool the mixture to room temperature.
-
Add ethanol (3.0 mL) and stir for an additional 30 minutes at room temperature.
-
Proceed with standard workup and purification.
Conclusion: Selecting the Right Reagent for the Job
The landscape of deoxyfluorination has evolved significantly from the era of DAST's dominance. While DAST remains a potent reagent, its significant safety concerns and often moderate selectivity necessitate careful consideration of modern alternatives.[1]
-
Deoxo-Fluor offers a tangible improvement in thermal stability over DAST, making it a more suitable choice for larger-scale reactions where heating may be required.[1]
-
PyFluor stands out for its excellent safety profile, thermal stability, and high selectivity, often minimizing the formation of elimination byproducts.[1] This makes it an excellent choice for complex molecules and for reactions where clean conversion is paramount.
-
XtalFluor-E and -M provide the benefits of being crystalline, easy-to-handle solids with enhanced thermal stability and the significant advantage of not producing free HF.[6] Their high selectivity makes them strong contenders for a wide range of applications.
-
Fluolead is another thermally stable, solid reagent that is resistant to aqueous hydrolysis, offering a high degree of safety and ease of handling.[12]
The choice of the optimal deoxyfluorinating agent will ultimately depend on a careful evaluation of the specific requirements of the chemical transformation, including the nature of the substrate, the desired stereochemical outcome, scale, and, critically, safety considerations. For many applications, the superior safety, handling characteristics, and selectivity of modern reagents make them the preferred choice over the traditional workhorse, DAST.
References
- 1. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 2. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah’s reagent under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
Proper Disposal Procedures for Diethylaminosulfur Trifluoride (DAST)
A Comprehensive Guide for Laboratory Professionals
Diethylaminosulfur trifluoride (DAST) is a versatile and widely used fluorinating agent in organic synthesis. However, its utility is matched by its significant hazards, including high reactivity, thermal instability, and corrosivity. Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential safety and logistical information, including detailed operational and disposal plans for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
DAST is a moisture-sensitive and thermally unstable liquid that can decompose explosively when heated.[1][2] It reacts violently with water, producing toxic and corrosive hydrogen fluoride (B91410) (HF) gas.[3] Therefore, meticulous planning and adherence to strict safety protocols are crucial when working with and disposing of DAST.
Key Hazards of this compound:
-
Reactivity: Reacts violently with water and other protic solvents.[3]
-
Thermal Instability: Can decompose explosively upon heating. It is recommended to keep samples below 50°C to minimize the risk of accidents.[1]
-
Corrosivity: Causes severe burns to the skin, eyes, and respiratory tract due to the release of hydrogen fluoride upon contact with moisture.
-
Flammability: DAST is a flammable liquid.[4]
Personal Protective Equipment (PPE)
When handling DAST, including during disposal, a comprehensive suite of personal protective equipment is mandatory.
| PPE Category | Specification |
| Eye and Face | Chemical splash goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to wear two pairs. |
| Body Protection | A flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary. |
| Respiratory | All handling should be done in a certified chemical fume hood. In case of a spill or inadequate ventilation, a full-face respirator with an appropriate cartridge is required. |
Disposal Plan: A Step-by-Step Guide
The primary method for disposing of DAST waste is through careful and controlled neutralization (quenching) before disposal as hazardous waste. Never dispose of unreacted DAST down the drain or in regular waste streams.
Decision-Making Workflow for DAST Disposal
Caption: Decision-making workflow for the proper disposal of DAST waste.
Experimental Protocol: Laboratory Neutralization of DAST Waste
This protocol outlines the steps for neutralizing small quantities of DAST waste in a laboratory setting. This procedure should only be performed by trained personnel in a certified chemical fume hood.
Materials:
-
DAST waste
-
Anhydrous, inert solvent (e.g., dichloromethane (B109758) or THF) for dilution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a slurry of calcium carbonate (CaCO₃) in water
-
Large beaker or flask for the quenching reaction
-
Stir plate and stir bar
-
Ice bath
-
pH paper or a calibrated pH meter
-
Appropriate hazardous waste container
Quantitative Parameters for Neutralization:
| Parameter | Recommended Value/Range | Notes |
| Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution or Calcium Carbonate (CaCO₃) slurry | A large excess is crucial to manage the exothermic reaction and neutralize the acidic byproducts. |
| Ratio of Neutralizing Agent to DAST | >10:1 (v/v) | A significant excess of the neutralizing solution helps to control the reaction rate and dissipate heat. |
| Reaction Temperature | Maintained at or below 0°C | The reaction is highly exothermic. An ice bath is essential to control the temperature and prevent a runaway reaction. For larger quantities, a dry ice/acetone bath (-78°C) is recommended. |
| Addition Rate | Slow, dropwise addition of diluted DAST waste to the neutralizing solution | Rapid addition can lead to a violent reaction, excessive gas evolution, and splashing of hazardous materials. |
| Stirring | Continuous, vigorous stirring | Ensures efficient mixing and heat dissipation. |
| Final pH of Aqueous Waste | 6.0 - 8.0 | The final pH should be verified before disposal to ensure complete neutralization. |
Step-by-Step Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Set up a large beaker or flask containing the neutralizing agent (saturated NaHCO₃ solution or CaCO₃ slurry) in an ice bath on a stir plate. The volume of the neutralizing solution should be at least 10 times the volume of the DAST waste.
-
Begin vigorous stirring of the neutralizing solution.
-
-
Dilution of DAST Waste:
-
In a separate, dry flask, dilute the DAST waste with an equal volume of an anhydrous, inert solvent (e.g., dichloromethane). This helps to better control the addition rate.
-
-
Neutralization (Quenching):
-
Slowly and dropwise, add the diluted DAST waste to the stirred, cold neutralizing solution.[5]
-
Be prepared for gas evolution (CO₂) and a highly exothermic reaction. Maintain the temperature of the reaction mixture at or below 0°C.
-
If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool before proceeding.
-
-
Completion and pH Check:
-
Once the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction is complete.
-
Remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir.
-
Check the pH of the aqueous layer using pH paper or a calibrated pH meter. The pH should be between 6.0 and 8.0.[6] If the pH is still acidic, add more neutralizing agent until the desired pH is reached.
-
-
Waste Segregation and Disposal:
-
Once neutralized, separate the organic and aqueous layers.
-
The aqueous layer can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
The organic layer, along with any contaminated materials (e.g., pipette tips, gloves), should be collected in a designated hazardous waste container for halogenated organic solvents.
-
Label the hazardous waste container appropriately and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
-
Chemical Neutralization Process of DAST
Caption: Chemical process for the neutralization of DAST.
Spill Response Plan
In the event of a DAST spill, immediate and appropriate action is critical to mitigate the hazards.
Immediate Actions:
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Close the fume hood sash and restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Report: Notify your supervisor and the institution's EHS department immediately.
Cleanup Procedure for Small Spills (to be performed by trained personnel with appropriate PPE):
-
Containment: Cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[7] Do not use combustible materials like paper towels.
-
Neutralization: Slowly and cautiously add a solid neutralizing agent like sodium bicarbonate or calcium carbonate to the absorbed spill to form a slurry.[8]
-
Collection: Carefully scoop the neutralized material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a sodium bicarbonate solution, followed by water.[8] Place all contaminated materials into the hazardous waste container.
-
Disposal: Seal and label the hazardous waste container and arrange for its disposal through EHS.
DAST Spill Response Workflow
Caption: Workflow for responding to a DAST spill in a laboratory setting.
By adhering to these procedures, researchers can safely manage and dispose of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Waste water treatment - Injection of sodium bicarbonate | Palamatic Process [palamaticprocess.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. emerson.com [emerson.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Comprehensive Safety Protocol: Handling Diethylaminosulfur Trifluoride (DAST)
Introduction: Diethylaminosulfur trifluoride (DAST) is a versatile fluorinating agent used in various chemical syntheses. However, its utility is matched by its significant hazards. DAST is corrosive, reacts violently with water to produce toxic hydrogen fluoride (B91410) (HF) gas, is flammable, and can decompose violently at temperatures above 50°C. Adherence to strict safety protocols is therefore non-negotiable to ensure the well-being of laboratory personnel and the integrity of research.
This guide provides essential, procedural information for the safe handling, storage, and disposal of DAST, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the minimum required PPE when handling DAST. Always consult the specific Safety Data Sheet (SDS) and your institution's safety guidelines.
| Body Area | Required Equipment | Specifications & Rationale |
| Eyes / Face | Tightly fitting safety goggles AND a face shield (minimum 8-inch).[1] | Provides protection from splashes and fumes. Standard safety glasses are insufficient. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin / Body | Flame-retardant and chemical-impermeable suit or lab coat.[2] | Protects against skin contact and potential fires. Antistatic properties are recommended to prevent ignition from static discharge.[3] |
| Hands | Chemical-impermeable gloves.[2] | Use gloves specifically rated for DAST. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating skin.[1] Dispose of gloves immediately after handling. |
| Respiratory | Full-face respirator with appropriate cartridges. | Required if exposure limits are exceeded, if vapors or aerosols are generated, or if working outside of a certified chemical fume hood.[2][4] Use respirators approved by NIOSH (US) or CEN (EU).[1] |
| Feet | Closed-toe safety shoes.[5] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Workflow
All operations involving DAST must be conducted within a certified chemical fume hood. The following workflow provides a step-by-step guide for safe handling.
Emergency Procedures
Immediate and correct response to a DAST exposure is critical. Symptoms of exposure to the decomposition product, HF, may be delayed.
| Exposure Type | Immediate First Aid Response |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[5] Apply 2.5% calcium gluconate gel to the affected area continuously until medical help arrives.[3] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water or milk to dilute the substance.[3] Never give anything by mouth to an unconscious person.[5] Call for immediate medical attention. |
Spill & Fire Response:
-
Spill: Evacuate unnecessary personnel.[5] Wearing full PPE, absorb the spill with a dry, inert chemical absorbent (e.g., Chemizorb®).[3] Do not use water.[4] Collect the material using non-sparking, explosion-proof equipment and place it in a suitable, closed container for disposal.[4][5] Ventilate the area thoroughly.
-
Fire: DAST is flammable.[4] Use dry powder, dry sand, or alcohol-resistant foam to extinguish.[4] DO NOT USE WATER .[4] Firefighters must wear gas-tight chemical protective clothing and self-contained breathing apparatus (SCBA).[5] There is a risk of explosion if containers are heated under confinement.[4][5]
Disposal Plan
Chemical waste management must comply with all local, regional, and national regulations.
-
Do Not Neutralize: Do not attempt to neutralize DAST waste in the lab. It reacts violently with water, acids, and bases.[5]
-
Segregate Waste: Keep DAST waste separate from all other waste streams, especially aqueous waste.
-
Containerize: Collect surplus DAST and any contaminated materials (e.g., absorbent, gloves) in a designated, properly labeled, and sealed container. The container must be compatible with DAST (e.g., not glass).[5][6]
-
Professional Disposal: Waste must be disposed of through a licensed professional waste disposal service.[1] The recommended method is incineration in a facility equipped with an afterburner and a scrubber to handle the hazardous decomposition products like HF.[5]
-
Empty Containers: Handle empty containers as if they still contain the product, as residual vapors are flammable and hazardous.[5]
Storage Requirements
Proper storage is essential to maintain the stability of DAST and prevent hazardous situations.
| Parameter | Requirement | Rationale |
| Temperature | 2 - 8 °C.[5] | DAST can decompose violently at higher temperatures. Use an explosion-proof refrigerator.[5] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon).[5] | DAST is moisture-sensitive.[5] |
| Container | Tightly closed, original container.[3] | Prevents moisture ingress and leakage. Containers must be carefully resealed after opening.[1] |
| Incompatible Materials | Water, acids, strong bases, strong oxidizing agents, alcohols, and glass.[4][5] | DAST reacts violently or dangerously with these substances.[5] |
| Storage Area | A dry, well-ventilated, designated corrosives area.[5][7] | Ensures separation from incompatible materials and provides a safe storage environment. |
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.de [fishersci.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
